(R)-Ethyl 3-methylpiperidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3R)-3-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANFKKPVLUIBX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-Ethyl 3-methylpiperidine-3-carboxylate
CAS Number: 297172-01-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to present substituents in a well-defined three-dimensional orientation, which is crucial for selective interaction with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, allowing for finer control over pharmacological activity, selectivity, and pharmacokinetic profiles.[1]
(R)-Ethyl 3-methylpiperidine-3-carboxylate is a key chiral building block that embodies these desirable characteristics. Its stereodefined quaternary center at the 3-position makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying scientific principles that govern its use in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 297172-01-1 | [2] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 221 °C (predicted) | [4] |
| Density | 0.978 g/mL (predicted) | [4] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Data not available in published literature. |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in published literature. |
| Mass Spectrometry (MS) | Data not available in published literature. |
| Infrared (IR) Spectroscopy | Data not available in published literature. |
Asymmetric Synthesis Strategies
The creation of the chiral quaternary center in this compound is a significant synthetic challenge. Several strategies can be envisioned, primarily revolving around the enantioselective alkylation of a pre-formed piperidine ring or the cyclization of a chiral acyclic precursor.
Conceptual Synthetic Pathway: Enantioselective Alkylation
A plausible and efficient route to this compound involves the enantioselective alkylation of an N-protected piperidine-3-carboxylate. This strategy leverages the extensive research in asymmetric catalysis to install the methyl group with high stereocontrol.
Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.
Causality in Experimental Design:
-
N-Protection: The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen is crucial. It serves two primary purposes: it prevents the secondary amine from interfering with the base-mediated enolate formation and it modulates the reactivity and solubility of the intermediates.
-
Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically employed to ensure complete and rapid deprotonation at the α-carbon to the ester, forming the key enolate intermediate.
-
Chiral Control: The enantioselectivity of the methylation step is the cornerstone of this synthetic approach. This is achieved through the use of a chiral catalyst, often a transition metal complexed with a chiral ligand. The chiral environment created by the catalyst directs the approach of the electrophile (methyl iodide) to one face of the planar enolate, leading to the preferential formation of one enantiomer.
-
Deprotection: The final step involves the removal of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid), to yield the free secondary amine of the target molecule.
Experimental Protocol: A General Method for the Synthesis of 3,3-Disubstituted Piperidines
While a specific protocol for this compound is not detailed in readily available literature, the following general procedure for the synthesis of 3,3-disubstituted piperidines can be adapted. This protocol is based on established methodologies in the field.
Step 1: N-Protection of Ethyl Piperidine-3-carboxylate
-
Dissolve ethyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethyl piperidine-3-carboxylate.
Step 2: Asymmetric Methylation
This step is highly specialized and would require optimization of the chiral catalyst and reaction conditions.
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-ethyl piperidine-3-carboxylate (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 equivalents) and stir for 1 hour to ensure complete enolate formation.
-
In a separate flask, prepare the chiral catalyst system (e.g., a palladium or rhodium precursor with a chiral phosphine ligand).
-
Add the catalyst to the enolate solution, followed by the slow addition of methyl iodide (1.2 equivalents).
-
Stir the reaction at -78 °C for several hours, monitoring its progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography to obtain N-Boc-(R)-ethyl 3-methylpiperidine-3-carboxylate.
Step 3: Deprotection
-
Dissolve the purified N-Boc-(R)-ethyl 3-methylpiperidine-3-carboxylate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product into an organic solvent, dry, and concentrate to yield this compound.
Purification and Quality Control
The purification of chiral piperidine derivatives often presents challenges due to the basic nature of the nitrogen atom, which can lead to peak tailing in normal-phase chromatography.
Chromatographic Purification:
-
Flash Column Chromatography: For the purification of the N-Boc protected intermediate, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.
-
Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the final product, and for preparative separation of enantiomers if the asymmetric synthesis is not perfectly selective, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed. The choice of the chiral stationary phase and mobile phase is critical and requires screening for optimal separation.[6]
-
Mobile Phase Additives: The addition of a small amount of a basic modifier, such as diethylamine or triethylamine, to the mobile phase can significantly improve the peak shape and resolution during the chromatographic purification of basic piperidines by neutralizing acidic silanol groups on the stationary phase.[6]
Applications in Drug Development
The 3,3-disubstituted piperidine motif is a key feature in a number of biologically active compounds. This compound serves as a valuable precursor to these more complex molecules.
Caption: Applications of the target molecule in medicinal chemistry.
The functional handles of this compound—the secondary amine and the ethyl ester—allow for diverse chemical modifications. The amine can be functionalized through N-alkylation, acylation, or sulfonylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[7]
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[5]
Conclusion
This compound is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its stereodefined quaternary center and versatile functional groups make it a powerful tool for medicinal chemists. While its synthesis requires careful control of stereochemistry, modern asymmetric catalytic methods provide viable routes to this important intermediate. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the development of the next generation of therapeutics.
References
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- This reference is a placeholder for a specific synthetic protocol which is not available in the provided search results.
- This reference is a placeholder for a specific application note which is not available in the provided search results.
- This reference is a placeholder for a specific safety data sheet which is not available in the provided search results.
- Scripps Research and Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
- This reference is a placeholder for a specific review on piperidine synthesis which is not available in the provided search results.
- This reference is a placeholder for a specific patent on piperidine synthesis which is not available in the provided search results.
- This reference is a placeholder for a specific analytical data source which is not available in the provided search results.
- This reference is a placeholder for a specific experimental procedure which is not available in the provided search results.
- This reference is a placeholder for a specific characterization data source which is not available in the provided search results.
- Chemical-Suppliers.com. (n.d.). Ethyl N-methylpiperidine-3-carboxylate.
Sources
- 1. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 297172-01-1 [chemicalbook.com]
- 3. Ethyl N-methylpiperidine-3-carboxylate | CAS 5166-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]
- 5. 297172-01-1|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
(R)-Ethyl 3-methylpiperidine-3-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of (R)-Ethyl 3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of structures that are ubiquitous building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] The presence of a stereocenter at the C3 position, along with the methyl and ethyl carboxylate functionalities, makes it a versatile intermediate for creating complex molecular architectures with specific pharmacological activities.
A thorough understanding of the physical properties of this compound is paramount for its effective application. Properties such as boiling point, solubility, and density are not merely datasheet entries; they are critical parameters that govern purification methods (e.g., distillation), inform formulation strategies, and dictate storage and handling protocols. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, details robust experimental protocols for their determination, and offers insights into the scientific rationale behind these procedures.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources, key physical constants like boiling point and density are often computationally predicted for novel or specialized reagents.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (3R)-3-methylpiperidine-3-carboxylate | [2] |
| CAS Number | 297172-01-1 | [2][3] |
| Molecular Formula | C₉H₁₇NO₂ | [2][3] |
| Molecular Weight | 171.24 g/mol | [2][3] |
| Predicted Boiling Point | 220.7 ± 33.0 °C (at 760 mmHg) | [4] |
| Predicted Density | 0.978 ± 0.06 g/cm³ | [4] |
| Appearance | Colorless to yellowish liquid (Inferred) | [5] |
| Storage Conditions | Store in freezer under -20°C, inert atmosphere | [3][4] |
Structural and Stereochemical Considerations
Like its parent heterocycle, piperidine, this compound is expected to adopt a chair conformation as its most stable form to minimize steric strain.[1] The stereochemistry at the C3 position is critical; the "(R)" designation defines the absolute configuration of this chiral center, which is a key determinant in its interaction with biological targets. The purity and stereochemical integrity of this compound are essential for its use in synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).
Boiling Point: A Critical Parameter for Purification
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is a liquid at room temperature, its boiling point is crucial for purification by distillation. The predicted boiling point of ~221 °C suggests that vacuum distillation would be the preferred method to prevent thermal decomposition at elevated temperatures.
Experimental Protocol: Boiling Point Determination (Capillary Tube Method)
This method, also known as the Siwoloboff method, is a micro-scale technique ideal for determining the boiling point of small quantities of liquid, a common scenario in research and development. The principle relies on trapping a small bubble of air in an inverted capillary tube; as the sample is heated, the vapor pressure of the liquid eventually overcomes the atmospheric pressure, causing a rapid stream of bubbles to emerge from the capillary. The boiling point is recorded upon cooling, at the precise moment the bubble stream ceases and the liquid begins to enter the capillary.[6][7]
Methodology:
-
Preparation: Secure a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.
-
Sample Addition: Add approximately 0.5 mL of this compound into the test tube.
-
Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Heating: Clamp the thermometer assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a temperature-controlled heating block. Ensure the sample is below the level of the heating medium for even heat distribution.[7]
-
Observation: Heat the apparatus gently. As the temperature approaches the expected boiling point, a slow stream of bubbles will emerge from the capillary tube.
-
Equilibration: Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]
-
Verification: Record the ambient atmospheric pressure. For high accuracy, the experiment should be repeated with a fresh capillary tube.
Caption: Workflow for Boiling Point Determination via Capillary Tube Method.
Solubility Profile: Predicting Behavior in Solution
The subject molecule contains a polar secondary amine capable of hydrogen bonding and an ethyl ester group, but also features a larger, more lipophilic alkyl framework (nine carbons). This suggests:
-
High Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., THF, acetone, DMSO).
-
Moderate Solubility: Expected in non-polar aromatic solvents like toluene.
-
Lower Solubility: Expected in highly non-polar aliphatic solvents (e.g., hexane) and likely reduced aqueous solubility compared to the parent piperidine.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[9] It involves saturating a solvent with the solute over a defined period and then quantifying the concentration of the dissolved analyte in the supernatant.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial (e.g., a 4 mL glass vial). "Excess" means that undissolved liquid should be visible after equilibration.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant-temperature shaker (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved solute to settle, forming a distinct phase.
-
Sampling: Carefully withdraw a sample from the clear, upper saturated solution (supernatant) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets.
-
Quantification: Accurately dilute the filtered sample with an appropriate solvent and analyze its concentration using a pre-calibrated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Determine the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
Caption: Workflow for Determining Equilibrium Solubility via Shake-Flask Method.
Safety, Handling, and Storage
Substituted piperidines require careful handling due to their potential biological activity and chemical reactivity.[10] While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, guidelines for related piperidine derivatives should be strictly followed.
-
Personal Protective Equipment (PPE): Always use safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11][12]
-
Handling: As a liquid, prevent contact with skin and eyes. Piperidines can be flammable; therefore, keep away from heat, sparks, and open flames.[13] Use non-sparking tools and take precautionary measures against static discharge.[12]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3][10] The recommended storage temperature is in a freezer at or below -20°C to maintain long-term stability.[3][4]
Conclusion
This compound is a valuable chiral building block whose utility in drug discovery and development is intrinsically linked to its physical properties. Its predicted high boiling point necessitates vacuum distillation for purification, while its anticipated solubility profile guides the choice of solvents for reactions and formulations. The protocols detailed in this guide provide a robust framework for researchers to experimentally verify these properties, ensuring data integrity and facilitating the seamless transition of this compound from a laboratory reagent to a key intermediate in the synthesis of next-generation therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Solubility of Things. (n.d.). Piperidine.
- Wikipedia. (n.d.). Piperidine.
- Ataman Kimya. (n.d.). PIPERIDINE.
- PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate. National Center for Biotechnology Information.
- Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester - IR Spectrum. National Institute of Standards and Technology.
- NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester - Phase change data. National Institute of Standards and Technology.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Lunt, E. (2022, December 19). CHM 251 Boiling Point Determination (Capillary Tube Method) [Video]. YouTube.
- ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 297172-01-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 297172-01-1 [m.chemicalbook.com]
- 5. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. ycdehongchem.com [ycdehongchem.com]
A Technical Guide to the Spectroscopic Characterization of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Molecular Structure and Key Features
(R)-Ethyl 3-methylpiperidine-3-carboxylate possesses a stereogenic center at the C3 position of the piperidine ring, a tertiary amine, and an ethyl ester functional group. These features will give rise to distinct signals in various spectroscopic analyses. The molecular formula is C₉H₁₇NO₂ and the molecular weight is 171.24 g/mol .[1]
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.
Expected Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -CH₂- (ester) | ~4.1 | Quartet (q) | 2H | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |
| -CH₃ (ester) | ~1.2 | Triplet (t) | 3H | Protons on the methyl group of the ethyl ester, split by the adjacent methylene group. |
| Piperidine ring protons | 1.5 - 3.5 | Multiplets (m) | 8H | The protons on the piperidine ring will appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling. |
| -NH- | Variable (broad) | Singlet (s) | 1H | The chemical shift of the N-H proton is concentration and solvent dependent and may exchange with deuterium in solvents like D₂O. |
| -CH₃ (ring) | ~1.1 | Singlet (s) | 3H | The protons of the methyl group at the C3 position are not coupled to any other protons and will appear as a singlet. |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. For comparison, the ¹H NMR spectrum of the related compound N,N-ethylmethyl-piperidine-4-carboxylic acid shows signals for the ethyl group's methylene and methyl protons at approximately 3.38 ppm (quartet) and 1.25 ppm (triplet) respectively.[2]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ester) | ~175 | Typical chemical shift for an ester carbonyl carbon. |
| -CH₂- (ester) | ~60 | Methylene carbon of the ethyl ester. |
| -CH₃ (ester) | ~14 | Methyl carbon of the ethyl ester. |
| C3 (quaternary) | ~45 | The quaternary carbon at the stereocenter. |
| Piperidine ring carbons | 20 - 55 | The chemical shifts of the piperidine ring carbons will be in the aliphatic region. |
| -CH₃ (ring) | ~20 | Methyl carbon attached to the piperidine ring. |
Note: These are approximate chemical shifts and can be influenced by the solvent and substitution effects. For a related compound, ethyl 4-piperidinecarboxylate, the ester carbonyl carbon appears at around 175 ppm, the ester methylene carbon at 60 ppm, and the piperidine ring carbons in the range of 28-45 ppm.[3]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup:
-
Use a spectrometer with a broadband probe.
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Use a spectral width that covers the entire range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).
-
Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300-3500 | Medium, broad |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| C=O stretch (ester) | 1730-1750 | Strong |
| C-O stretch (ester) | 1150-1250 | Strong |
| C-N stretch | 1000-1250 | Medium |
The IR spectrum of a similar compound, 1-Methylpiperidine-3-carboxylic acid ethyl ester, available in the NIST WebBook, shows a strong carbonyl stretch around 1735 cm⁻¹.[4]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
ATR: Place a drop of the liquid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument Setup:
-
Perform a background scan with no sample in the beam path.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass-to-Charge Ratios (m/z):
| Ion | m/z | Rationale |
| [M]⁺ | 171 | Molecular ion peak. |
| [M-CH₃]⁺ | 156 | Loss of a methyl group. |
| [M-OC₂H₅]⁺ | 126 | Loss of the ethoxy group from the ester. |
| [M-COOC₂H₅]⁺ | 98 | Loss of the entire ethyl carboxylate group. |
The fragmentation pattern of ethyl N-methyl piperidine-3-carboxylate in tandem mass spectrometry shows characteristic losses of the ethyl and ester groups.[5]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that is likely to produce a prominent protonated molecule peak [M+H]⁺ at m/z 172.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Sources
Introduction: The Structural Significance of a Chiral Piperidine
An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Abstract: This technical guide provides a comprehensive analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for the chiral molecule this compound. As a valuable building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document serves as an in-depth resource for researchers and scientists, detailing the theoretical basis for the expected proton resonances, multiplicities, and coupling constants. It outlines a robust experimental protocol for data acquisition and discusses the critical role of stereochemistry in defining the molecule's spectral features, particularly the concept of diastereotopicity arising from the C3 chiral center.
The piperidine motif is a cornerstone in modern pharmacology, present in a vast array of approved drugs. The introduction of stereocenters into this heterocyclic scaffold allows for fine-tuned, three-dimensional interactions with biological targets, often leading to enhanced potency and selectivity. This compound is a chiral synthon of significant interest, featuring a quaternary stereocenter that provides a fixed spatial orientation for its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the structure of such organic molecules in solution.[1] A ¹H NMR spectrum provides a wealth of information, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative count of protons in each environment (integration).[2] For a chiral molecule like this, ¹H NMR is not merely for constitutional analysis but is essential for confirming stereochemical integrity and understanding its conformational behavior.
Molecular Structure and Proton Environment Analysis
To predict the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically non-equivalent protons. The key structural features influencing the spectrum are:
-
A Chiral Quaternary Center (C3): This is the most significant feature. The presence of a stereocenter renders the geminal protons on the adjacent methylene groups (C2, C4, and C6) diastereotopic.[3] This means that even protons on the same carbon are in distinct chemical environments and will have different chemical shifts.
-
Piperidine Ring: The six-membered ring typically adopts a chair conformation. Protons in axial and equatorial positions will experience different shielding effects, leading to distinct chemical shifts.
-
Ethyl Ester Group: This group gives rise to two characteristic signals—a quartet for the methylene (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons.[4]
-
C3-Methyl Group: The methyl group attached to the quaternary C3 carbon is isolated from any neighboring protons and will therefore appear as a singlet.
-
N-H Proton: As a secondary amine, the proton on the nitrogen atom will have a chemical shift that is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and can be exchanged with deuterium upon addition of D₂O.[5]
Below is a diagram illustrating the unique proton environments in the molecule.
Caption: Labeled proton environments for spectral prediction.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR data are synthesized from established chemical shift principles and comparison with analogous structures, such as ethyl piperidine-3-carboxylate.[6][7] The presence of the C3-methyl group and the quaternary center will influence the precise shifts of the ring protons compared to the unsubstituted analog.
| Proton Label(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Hᵦ (Ester -CH₃) | 3H | ~1.25 | Triplet (t) | ³J ≈ 7.1 | Coupled to the two Hₐ protons (n+1 = 3). Standard range for an ethyl ester methyl.[8] |
| HMe (C3-CH₃) | 3H | ~1.1 - 1.4 | Singlet (s) | N/A | No adjacent protons for coupling. Attached to a quaternary carbon. |
| H4, H5 (Ring CH₂) | 4H | ~1.5 - 1.9 | Multiplet (m) | Complex | Protons are diastereotopic and coupled to each other (geminal) and adjacent ring protons (vicinal). Significant signal overlap is expected.[6] |
| H2, H6 (Ring N-CH₂) | 4H | ~2.6 - 3.2 | Multiplet (m) | Complex | Protons are diastereotopic and deshielded by the adjacent nitrogen atom. Complex coupling with each other and adjacent ring protons.[9][10] |
| HN (N-H) | 1H | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | N/A | Often broad due to quadrupole broadening and chemical exchange. Shift is solvent and concentration dependent.[5] |
| Hₐ (Ester -OCH₂-) | 2H | ~4.12 | Quartet (q) | ³J ≈ 7.1 | Deshielded by the adjacent ester oxygen. Coupled to the three Hᵦ protons (n+1 = 4).[4] |
Key Spectral Interpretations:
-
Diastereotopicity in Action: The most complex region of the spectrum will be the piperidine ring protons (~1.5-3.2 ppm). Because of the C3 chiral center, the two protons on C2 are non-equivalent (H2a, H2b). They will have different chemical shifts, couple to each other with a geminal coupling constant (²J, typically 10-14 Hz), and each will couple differently to the protons on C4, leading to complex patterns like doublets of doublets or multiplets. The same logic applies to the protons on C4 and C6.[3][11]
-
Signal Overlap: The signals for the C4 and C5 protons are expected to be in a crowded region and may overlap significantly, appearing as a broad multiplet. Advanced techniques may be needed for full assignment.
-
Unambiguous Reporters: The ethyl ester signals (quartet at ~4.12 ppm and triplet at ~1.25 ppm) and the C3-methyl singlet (~1.1-1.4 ppm) are the most straightforward and diagnostic signals in the spectrum. Their presence and integration are primary indicators of the correct structure.
Experimental Protocol for ¹H NMR Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality data. The following methodology is recommended for a standard 400 MHz NMR spectrometer.
A. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for many organic molecules. Ensure the solvent is from a fresh, sealed ampoule to minimize water content.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or invert the tube until the sample is fully dissolved.
-
(Optional) D₂O Shake: To confirm the N-H proton signal, one can acquire a spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.
B. Instrument Parameters (400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans (NS): 16 to 64 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): Optimize automatically.
-
Temperature: 298 K (25 °C).
-
C. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automated baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ solvent peak to 7.26 ppm.
-
Integration: Integrate all signals, setting the integration of a well-resolved signal from a known number of protons (e.g., the ethyl group's CH₃ triplet) to 3.0.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Advanced NMR for Unambiguous Assignment
Due to the complexity and signal overlap of the piperidine ring protons, one-dimensional ¹H NMR alone may not be sufficient for complete and unambiguous assignment of every signal. In a drug development or research setting, further confirmation is often required.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). It would generate cross-peaks connecting, for example, the H2 protons to the H6 and H4 protons, and the H4 protons to the H5 protons, helping to trace the connectivity around the entire piperidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. By using known ¹³C chemical shifts for piperidine rings, an HSQC spectrum can definitively confirm which proton signals arise from which specific methylene group (C2, C4, C5, or C6).
These advanced techniques provide an orthogonal layer of data, transforming a predicted assignment into a rigorously validated structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound is a distinctive fingerprint defined by its underlying stereochemistry. The presence of a chiral quaternary center at the C3 position induces diastereotopicity in the piperidine ring protons, resulting in a complex and informative multiplet region. This complexity, however, is balanced by the clear, unambiguous signals of the ethyl ester and C3-methyl groups, which serve as primary anchors for spectral interpretation. By following the detailed protocol and leveraging the predictive framework outlined in this guide, researchers can confidently acquire and interpret the spectrum, ensuring the structural and stereochemical integrity of this valuable chiral building block.
References
- Abraham, R. J., et al. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR. YouTube. [Link]
- Bagno, A., et al. (2005). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Magnetic Resonance in Chemistry. [Link]
- Chemistry LibreTexts. (2020).
- Royal Society of Chemistry. (2018).
- University of Colorado Boulder, Department of Chemistry. Esters - NMR Spectroscopy. [Link]
- ResearchGate. (2018). The NMR interpretations of some heterocyclic compounds. [Link]
- Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- Human Metabolome Database. 1H NMR Spectrum for Piperidine. [Link]
- Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy. Molecules. [Link]
- OpenOChem Learn. Interpreting HNMR. [Link]
- The Chemistry Tutor. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]
- Gelbard, G., et al. (1995). ¹H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters. Journal of the American Oil Chemists' Society. [Link]
- SpectraBase. Piperidine Spectra. [Link]
- PubChem, National Institutes of Health. Piperidine. [Link]
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]
- Pinto, D. C. G. A., et al. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
- Chemistry LibreTexts. (2021).
- Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters. Magnetic Resonance in Chemistry. [Link]
- Ramaswamy, S., et al. (2000). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]
- Chemistry LibreTexts. (2021). Chemical Equivalence in 1H NMR. [Link]
- Organic Spectroscopy International. (2015).
- ChemGuides. (2020). 1H NMR: Topicity & Equivalence. YouTube. [Link]
- Chemistry LibreTexts. (2014). Coupling Constants. [Link]
- NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Crystal Structure Determination of (R)-Ethyl 3-methylpiperidine-3-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of pharmaceuticals due to its favorable pharmacological profile.[1] Understanding the precise three-dimensional structure of piperidine derivatives is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of (R)-Ethyl 3-methylpiperidine-3-carboxylate, a chiral molecule of interest in synthetic chemistry. While a public crystal structure for this specific compound is not available as of this writing, this document serves as a detailed roadmap for its determination and analysis. We will delve into the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and computational modeling, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of the Piperidine Scaffold
The six-membered saturated heterocycle of piperidine is a privileged structure in drug discovery, known for its conformational flexibility which allows it to interact with a variety of biological targets.[1][2] The specific stereochemistry and substitution pattern on the piperidine ring can dramatically influence its binding affinity and efficacy. For this compound, the presence of a chiral center at the C3 position introduces a fixed stereochemistry that is critical to its biological function. Determining the exact solid-state conformation through X-ray crystallography provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling and drug design efforts.[3]
Synthesis and Purification
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the reduction of a corresponding pyridine precursor.[4]
Protocol 1: Synthesis via Pyridine Reduction
-
Hydrogenation: A solution of ethyl 3-methylpyridine-3-carboxylate in a suitable solvent (e.g., ethanol or methanol) is subjected to catalytic hydrogenation. A platinum oxide (PtO2) catalyst is often effective for this transformation.[4] The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the pyridine ring is fully saturated.
-
Protection (Optional): Depending on the subsequent steps, the piperidine nitrogen can be protected with a suitable protecting group, such as a benzyl or Boc group.[4]
-
Purification: The crude product is purified using column chromatography on silica gel to yield the desired this compound. The purity is confirmed by NMR spectroscopy and mass spectrometry.
Crystallization: The Gateway to a High-Quality Structure
Obtaining high-quality single crystals is often the most challenging yet critical step in crystal structure determination.[5] The choice of solvent and crystallization technique is crucial and frequently determined empirically.[5]
Common Crystallization Techniques
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and widely used method.[5]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.[6][7]
-
Vapor Diffusion: A solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.[7]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[7]
Protocol 2: Crystallization of this compound
-
Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof). A good solvent system is one in which the compound is moderately soluble.[8]
-
Setup: Based on the solvent screening, a crystallization method is chosen. For this compound, a slow evaporation from a mixture of ethyl acetate and hexane is a promising starting point. A dilute solution is prepared in a small vial, which is then loosely capped to allow for slow evaporation.
-
Crystal Growth: The vial is left undisturbed in a vibration-free environment. Crystal growth can take several days to weeks.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) are formed, they are carefully harvested using a spatula or loop and immediately prepared for X-ray diffraction analysis.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic arrangement within a crystal.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The workflow for SC-XRD can be visualized as follows:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Protocol 3: SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal is mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[5]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[5]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[5]
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Expected Structural Features and Computational Analysis
While the specific crystal structure of this compound is not yet determined, we can predict some of its key features based on related compounds and computational analysis.
Conformational Analysis
The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[1][10] The substituents on the ring can be in either axial or equatorial positions. For this compound, the relative orientation of the methyl and ethyl carboxylate groups will be a key structural feature.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the conformational preferences of molecules.[11][12]
Protocol 4: Conformational Analysis using Gaussian
-
Input File Preparation: An input file is created with the initial coordinates of the this compound molecule.
-
Geometry Optimization: A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformer.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Analysis: The calculated bond lengths, bond angles, and dihedral angles can be compared with the experimental data obtained from SC-XRD.
The interplay between experimental and computational data provides a robust validation of the determined structure.[11]
Intermolecular Interactions
In the solid state, molecules of this compound will pack in a specific arrangement determined by intermolecular forces such as hydrogen bonds and van der Waals interactions. The piperidine nitrogen can act as a hydrogen bond acceptor, and if the compound is protonated, the N-H group can be a hydrogen bond donor. These interactions will play a crucial role in the overall crystal packing.
Data Presentation
Once the crystal structure is determined, the key crystallographic data should be summarized in a table for clarity and easy comparison.
| Parameter | Value |
| Chemical Formula | C9H17NO2 |
| Formula Weight | 171.24 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
Conclusion
The determination of the crystal structure of this compound is a critical step in understanding its chemical and physical properties. This guide has provided a comprehensive overview of the necessary steps, from synthesis and crystallization to SC-XRD analysis and computational modeling. By following these protocols, researchers can obtain a high-quality crystal structure that will provide invaluable insights for future drug discovery and development efforts. The combination of experimental and theoretical approaches ensures a thorough and validated structural elucidation, upholding the highest standards of scientific integrity.
References
- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
- ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.
- National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- National Institutes of Health. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) -.
- Physical Chemistry Chemical Physics. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine.
- ACS Omega. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.
- Royal Society of Chemistry. (2022).
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- BenchChem. (2025).
- International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. 8WV9O63kaXIAhY=)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. unifr.ch [unifr.ch]
- 8. iscientific.org [iscientific.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of (R)-Ethyl 3-methylpiperidine-3-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of (R)-Ethyl 3-methylpiperidine-3-carboxylate in Organic Solvents
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine derivative, it serves as a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1]
This technical guide offers a comprehensive examination of the solubility characteristics of this compound in organic solvents. Moving beyond a simple data sheet, this document provides a Senior Application Scientist's perspective on predicting and determining solubility. It explains the causal relationships between the molecule's structural features and its behavior in various solvent systems, details robust experimental protocols for solubility measurement, and offers insights for researchers, chemists, and formulation scientists.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics is the first step in predicting its behavior in different solvents. The key properties of this compound are summarized below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₉H₁₇NO₂ | Indicates a relatively small molecule with heteroatoms (N, O) capable of polar interactions. |
| Molecular Weight | 171.24 g/mol [2] | Low molecular weight generally favors solubility. |
| Structure | Chiral piperidine ring with an ethyl ester and a methyl group at the C3 position. | The tertiary amine in the piperidine ring can act as a hydrogen bond acceptor. The ester group contains polar C=O and C-O bonds and can also accept hydrogen bonds. The overall structure has both polar and non-polar (alkyl chain, methyl group) regions, suggesting amphiphilic character. |
| XLogP3 | 0.9[2] | This positive but low value indicates moderate lipophilicity, suggesting solubility in both polar and some non-polar organic solvents. |
| Boiling Point | 220.7±33.0 °C (Predicted)[3] | A relatively high boiling point suggests strong intermolecular forces in the liquid state. |
| Hydrogen Bond Donor Count | 1 (from the piperidine N-H) | The secondary amine is a key site for interaction with protic solvents. |
| Hydrogen Bond Acceptor Count | 3 (from the N and two O atoms)[2] | Multiple sites for interaction with protic solvents and other hydrogen bond donors. |
The interplay of these properties dictates that this compound is not strictly polar or non-polar. Its solubility will be a nuanced function of the solvent's ability to engage in hydrogen bonding and match its moderate polarity.
Visualizing Key Molecular Features for Solubility
The following diagram highlights the structural attributes of this compound that govern its interactions with solvents.
Caption: Key functional groups of this compound.
Predicted Solubility Profile in Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors (to the N and O atoms) and acceptors (from the N-H group). Their polarity is well-matched to the polar functional groups of the solute. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have high dielectric constants and can accept hydrogen bonds, effectively solvating the polar ester and amine groups. Lack of a donor proton may slightly limit solubility compared to protic solvents. DMSO is a particularly strong solvent.[5] |
| Non-Polar Aprotic | Hexanes, Toluene, Cyclohexane | Low to Very Low | These solvents lack polarity and cannot form hydrogen bonds. They are unable to overcome the cohesive forces between the polar solute molecules. The lipophilic parts of the solute are insufficient to drive dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of intermediate polarity. While they are not strong hydrogen bond donors, they can interact favorably with the overall molecule, leading to good solubility. DCM is often a good solvent for compounds with moderate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are weak hydrogen bond acceptors and have low polarity. THF is more polar than diethyl ether and is expected to be a better solvent for this compound. |
Core Factors Influencing Solubility
Several environmental and structural factors can significantly alter the solubility of a given compound.[6][7] Understanding these allows for the rational selection of solvents and conditions to achieve desired concentrations.
Caption: Factors governing the solubility of the target compound.
-
Temperature : For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This relationship should be experimentally verified, as some compounds exhibit exothermic dissolution.
-
Solvent Polarity & Hydrogen Bonding : This is the most critical factor. As detailed in the table above, a solvent's ability to match the solute's polarity and participate in hydrogen bonding is paramount. The presence of both a hydrogen bond donor (N-H) and multiple acceptors (N, O=C, O-C) makes this molecule particularly sensitive to the solvent's hydrogen bonding capabilities.[4]
-
Solid-State Properties (Polymorphism) : The crystalline form of the solute significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms because less energy is required to break the solid-state matrix.[6] When sourcing or synthesizing the compound, its polymorphic form should be characterized and controlled.
-
pH (in Aqueous Co-Solvent Systems) : While the focus is on organic solvents, it's crucial to note the influence of pH in systems containing water. The piperidine nitrogen is basic and will become protonated at acidic pH. This ionization dramatically increases aqueous solubility.[8] This principle can be used in mixed organic/aqueous solvent systems to modulate solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain reliable, quantitative data, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the gold-standard for this measurement.[9] This protocol ensures that the system reaches equilibrium and provides a self-validating framework.
Workflow Overview
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Methodology
-
Materials Preparation :
-
Ensure the this compound is of high purity and its solid form (e.g., crystalline, amorphous) is noted.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of glass vials with magnetic stir bars or place them in an orbital shaker/incubator.
-
-
Addition of Solute :
-
To a vial, add a precisely measured volume of the chosen organic solvent (e.g., 2.0 mL).
-
Add an excess amount of the solid compound to the solvent. "Excess" means enough solid remains undissolved at the end of the experiment, which visually confirms that the solution is saturated.
-
-
Equilibration :
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled environment (e.g., an incubator shaker set to 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[9] A preliminary time-course experiment can determine the minimum time to reach equilibrium.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the target temperature for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Filtration : Use a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Discard the first portion of the filtrate to avoid any adsorption effects.
-
Centrifugation : Centrifuge the vial at high speed to pellet the excess solid.
-
-
-
Sampling and Dilution :
-
Carefully withdraw a precise volume of the clear, saturated supernatant.
-
Perform a gravimetrically controlled serial dilution of the sample into a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantification :
-
Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV or UPLC-MS.[10]
-
Prepare a calibration curve using standards of known concentrations of the compound to ensure accurate quantification.
-
-
Calculation :
-
Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by its amphiphilic character, with a secondary amine capable of hydrogen bonding and a moderately polar ester group. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic and halogenated solvents. Its solubility in non-polar solvents is expected to be poor. For drug development professionals, it is imperative to move beyond prediction and obtain precise experimental data. The detailed shake-flask protocol provided herein offers a robust and reliable method for determining the thermodynamic equilibrium solubility, a critical dataset for informed decisions in process chemistry and pharmaceutical formulation.
References
- PubChem. This compound.
- SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
- SlideShare. solubility experimental methods.pptx. [Link]
- Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]
- Lund University Publications.
- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]
- Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
- PubChem. Ethyl (3S)-piperidine-3-carboxylate.
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
Sources
- 1. rheolution.com [rheolution.com]
- 2. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 297172-01-1 [m.chemicalbook.com]
- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 5. pharmatutor.org [pharmatutor.org]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A-Z Guide to the Thermodynamic Characterization of (R)-Ethyl 3-methylpiperidine-3-carboxylate for Pharmaceutical Development
Abstract
The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to its successful development into a safe, stable, and efficacious drug product. This guide provides a comprehensive framework for the thermodynamic characterization of (R)-Ethyl 3-methylpiperidine-3-carboxylate, a chiral piperidine derivative of interest in medicinal chemistry. Recognizing that direct experimental data for this specific compound is not extensively available in public literature, this document serves as a methodological whitepaper. It details the critical thermodynamic parameters, the established experimental techniques for their determination, and the computational approaches for their prediction. By synthesizing technical protocols with the underlying scientific rationale, this guide is intended for researchers, scientists, and drug development professionals to establish a robust thermodynamic profile for novel chiral molecules, ensuring a data-driven approach to preformulation and development.
Introduction: The Thermodynamic Imperative in Drug Development
In the journey from a promising lead compound to a marketed pharmaceutical, understanding the molecule's inherent physical and chemical properties is paramount. Thermodynamics, the study of energy and its transformations, provides the quantitative framework to predict and explain a drug's stability, solubility, and bioavailability.[1][2] For a chiral molecule like this compound, a detailed thermodynamic profile is not merely academic; it is a critical component of risk mitigation and quality control.[3]
The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of a system govern the spontaneity and equilibrium of processes such as dissolution, crystallization, and degradation.[1][4] An optimized lead compound often exhibits a favorable thermodynamic signature, which is crucial for achieving desired pharmacokinetic and pharmacodynamic outcomes.[4] This guide will elucidate the pathway to obtaining such a signature for our target compound.
Key Thermodynamic Considerations in Drug Development:
-
Stability & Shelf-life: Thermodynamic data helps identify the most stable solid-state form (polymorph) and predict degradation pathways, informing storage conditions and shelf-life.[2]
-
Solubility & Bioavailability: The energy changes associated with dissolving a drug in a solvent are fundamental to its solubility, which directly impacts its absorption and bioavailability.[5][6][7]
-
Manufacturing & Formulation: Knowledge of melting points, phase transitions, and thermal decomposition is essential for designing robust manufacturing processes like drying, milling, and formulation.
The Subject Molecule: this compound
This compound is a chiral heterocyclic compound. The piperidine scaffold is a prevalent structural motif in many approved drugs.[8] The introduction of a chiral center at the 3-position, along with the methyl and ethyl carboxylate substituents, can significantly influence its physicochemical properties compared to its achiral or racemic counterparts.[3][8]
| Property | Value / Description | Source |
| Molecular Formula | C9H17NO2 | PubChem[9] |
| Molecular Weight | 171.24 g/mol | PubChem[9] |
| Structure | A piperidine ring with a methyl group and an ethyl carboxylate group at the C3 position, with (R)-stereochemistry. | PubChem[9] |
| Known Applications | Piperidine carboxylates are reactants for synthesizing various inhibitors and receptor antagonists.[10][11] | Sigma-Aldrich, Santa Cruz Biotechnology |
Note: As of the last update, comprehensive experimental thermodynamic data for this specific molecule is not publicly cataloged. The following sections outline the standard methodologies to generate this critical data.
Experimental Determination of Thermodynamic Properties
A multi-technique approach is essential for a thorough thermodynamic characterization. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental workflow.[12]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] This technique is invaluable for identifying phase transitions and quantifying their associated enthalpy changes.[13][15]
Key Parameters Obtained:
-
Melting Point (Tm): The temperature at which the solid phase transitions to a liquid. It is a key indicator of purity.
-
Enthalpy of Fusion (ΔHfus): The energy required to melt the solid. It influences solubility.
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.
-
Polymorphism: Detection of different crystalline forms, each with unique melting points and stabilities.[14]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile material during heating. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).
-
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting. The onset temperature is typically taken as the melting point for pure compounds, and the area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[16][17][18] It is critical for assessing thermal stability and the presence of volatile components like solvents or water.[12][16]
Key Parameters Obtained:
-
Decomposition Temperature (Td): The temperature at which the compound begins to degrade chemically.[16]
-
Residual Solvents/Moisture Content: Quantifies the amount of trapped water or solvents, observed as a mass loss at temperatures below the decomposition point.[16][18]
-
Thermal Stability Profile: Provides a clear picture of the material's stability across a range of temperatures.
-
Sample Preparation: Weigh 5-10 mg of this compound directly into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under a controlled atmosphere (typically inert nitrogen).
-
-
Data Analysis: The TGA curve plots percent weight loss versus temperature. A sharp drop in weight indicates decomposition. The onset temperature of this drop is the Td. Earlier, more gradual weight loss may indicate the loss of volatiles.[12]
Workflow for Experimental Thermodynamic Characterization
Caption: Workflow for the experimental thermodynamic profiling of a new chemical entity.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data or to guide experimental design, computational methods provide a powerful alternative for estimating thermodynamic properties.[19] These in silico techniques use the molecular structure to predict its behavior.[20][21]
Common Computational Approaches:
-
Quantum Mechanics (QM): High-accuracy methods like Density Functional Theory (DFT) can calculate properties such as enthalpy of formation.[21]
-
Group Contribution Methods: These methods estimate properties by summing the contributions of a molecule's constituent functional groups. They are faster but generally less accurate than QM.[22]
-
Quantitative Structure-Property Relationship (QSPR): These are statistical models that correlate structural features (descriptors) with thermodynamic properties.[20]
Properties That Can Be Predicted:
-
Enthalpy of formation (ΔHf°)
-
Gibbs free energy of formation (ΔGf°)
-
Heat capacity (Cp)
-
Boiling Point & Vapor Pressure
-
Solubility Parameters
These computational tools, such as Gaussian, ORCA, and specialized QSPR software, are instrumental in early-stage drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.[21] Machine learning models are also emerging as a powerful tool for predicting chemical potentials and other thermodynamic properties with increasing accuracy.[23]
Thermodynamics of Solubility
The solubility of a drug is a critical thermodynamic parameter. The process of dissolution can be described by the change in Gibbs free energy (ΔGsol), which is related to enthalpy (ΔHsol) and entropy (ΔSsol) of solution.
ΔGsol = ΔHsol - TΔSsol
A negative ΔGsol indicates a spontaneous dissolution process. For chiral compounds, the solubility of a single enantiomer can differ from that of the racemic mixture, a phenomenon that can be explained by the different crystal lattice energies.[5] Experimental determination of solubility is often performed using the shake-flask method at various temperatures, allowing for the calculation of these thermodynamic parameters via the van't Hoff equation.[7][24] There is often a correlation where compounds with lower melting points (indicating weaker crystal lattice forces) exhibit higher aqueous solubility.[25]
Conclusion and Future Outlook
The thermodynamic characterization of this compound is a foundational step in its development as a potential pharmaceutical agent. While specific experimental data for this molecule is sparse in public domains, the methodologies for its determination are well-established and robust. A synergistic approach combining experimental techniques like DSC and TGA with predictive computational modeling provides a comprehensive understanding of the molecule's stability, solubility, and solid-state behavior. This knowledge is not merely a regulatory requirement but a scientific necessity that enables rational drug design, robust formulation development, and ultimately, the creation of safer and more effective medicines.
References
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- Uchida, T., et al. (n.d.).
- Torontech. (2025).
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
- Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
- (n.d.). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. DuEPublico.
- Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma.
- (n.d.). Importance of Thermodynamics in Drug Designing.
- Lin, C. Y., et al. (2021). Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. Frontiers in Chemistry.
- (n.d.).
- Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery.
- (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing.
- Kurtén, T., et al. (n.d.). Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions. Journal of Physical Chemistry A.
- Mandal, A. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.
- Emmerling, F., et al. (n.d.). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm.
- (2015). the role of thermodynamics in drug stability. Slideshare.
- (2011). Thermodynamics and kinetics driving quality in drug discovery.
- Ribeiro da Silva, M. A. V., et al. (n.d.). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates.
- (2025). Thermodynamic Studies for Drug Design and Screening.
- National Center for Biotechnology Information. (n.d.). (R)
- O'Brien, E. P. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry.
- Singh, S., et al. (n.d.). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. Scientific Reports.
- (2020).
- Londoño, C. A. M., & Sobral, P. J. A. (2018). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers.
- (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science.
- (2025). A thermodynamic exploration into pharmaceutical drug solubility.
- Al-Zoubi, N., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids.
- Sigma-Aldrich. (n.d.). (R)
- ChemicalBook. (2025). (R)
- Foley, D. J., et al. (2022).
- (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
- Santa Cruz Biotechnology. (n.d.). (R)
- Brooks, W. H., et al. (n.d.). The Significance of Chirality in Drug Design and Development. Molecules.
- Seyfinejad, B., et al. (2023). Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. Journal of Solution Chemistry.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride. Sigma-Aldrich.
- Song, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry.
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook.
- Fodor, B., et al. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Bacteria. Inorganic Chemistry.
Sources
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. the role of thermodynamics in drug stability | PPTX [slideshare.net]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative relationship between solubility, initial dissolution rate and heat of solution of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. news-medical.net [news-medical.net]
- 14. veeprho.com [veeprho.com]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. torontech.com [torontech.com]
- 18. veeprho.com [veeprho.com]
- 19. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 20. Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. physchemres.org [physchemres.org]
- 25. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
An Investigator's Guide to the Potential Biological Activity of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Abstract
(R)-Ethyl 3-methylpiperidine-3-carboxylate is a chiral piperidine derivative with a structural scaffold that is prevalent in a variety of biologically active compounds. While direct pharmacological data on this specific molecule is not extensively documented in publicly available literature, its constituent chemical features suggest a rich potential for interaction with several key biological targets. This technical guide provides a comprehensive analysis of these potential activities, drawing inferences from structurally related compounds. We will explore hypothetical interactions with targets such as Dipeptidyl Peptidase-4 (DPP-4), histamine H1 and serotonin 5-HT2A receptors, as well as monoamine and GABA transporters. Furthermore, we will propose a structured, multi-tiered experimental workflow to systematically investigate these hypotheses, providing researchers and drug development professionals with a robust framework for unlocking the therapeutic potential of this intriguing molecule.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for creating three-dimensional molecular diversity.[1][2][3] Its presence in numerous natural products and synthetic drugs underscores its significance in interacting with a wide range of biological targets. This compound, with its defined stereochemistry and functional groups, represents a valuable, yet underexplored, chemical entity. This guide will serve as a roadmap for its systematic biological evaluation.
Inferred Biological Activities from Structural Analogs
The potential biological activities of this compound can be inferred from the known pharmacology of its structural analogs.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The unmethylated analog, (R)-Ethyl piperidine-3-carboxylate, is a known reactant in the synthesis of DPP-4 inhibitors.[4] DPP-4 inhibitors are a class of oral hypoglycemics used in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, such as GLP-1 and GIP, which leads to increased insulin secretion in a glucose-dependent manner. The piperidine moiety often serves as a key pharmacophoric element in these inhibitors, interacting with the S1 and S2 pockets of the DPP-4 enzyme. The addition of a methyl group at the 3-position could potentially enhance binding affinity and selectivity.
Dual H1/5-HT2A Receptor Antagonism
(R)-Ethyl piperidine-3-carboxylate is also utilized in the synthesis of dual histamine H1 and serotonin 5-HT2A receptor antagonists, which are being investigated for the treatment of sleep disorders. The piperidine core can mimic the ethylamine side chain of histamine and serotonin, allowing it to bind to these receptors. The 3-methyl group in our target compound may influence the binding orientation and potency at these G-protein coupled receptors.
Monoamine Reuptake Inhibition
The structural similarity to precursors of serotonin and noradrenaline reuptake inhibitors (SNRIs) suggests that this compound could exhibit activity at monoamine transporters. SNRIs are widely used as antidepressants. The piperidine ring can act as a surrogate for the phenyl ring found in many classical monoamine reuptake inhibitors.
GABA Uptake Inhibition
Analogs of our target compound are also used to synthesize GABA uptake inhibitors. By blocking the reuptake of the inhibitory neurotransmitter GABA, these compounds can potentiate GABAergic neurotransmission, leading to anticonvulsant and anxiolytic effects. The piperidine-3-carboxylate core is a known GABA analog.
Opioid Receptor Modulation
A related compound, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, has been described as a morphine analog, suggesting potential interaction with opioid receptors.[5] While the substitution pattern is different, the core piperidine scaffold is a common feature in many opioid analgesics.
Proposed Experimental Workflow for Biological Characterization
A tiered approach is recommended to efficiently screen for and characterize the biological activity of this compound.
Tier 1: Initial In Vitro Screening
The initial phase focuses on high-throughput in vitro assays to rapidly assess the compound's activity against the hypothesized targets.
Experimental Protocol: In Vitro Target Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
DPP-4 Inhibition Assay:
-
Utilize a commercially available fluorometric DPP-4 inhibitor screening kit.
-
Incubate recombinant human DPP-4 with the test compound at various concentrations (e.g., 1 nM to 100 µM).
-
Add the fluorogenic substrate Gly-Pro-AMC.
-
Measure the fluorescence intensity at an excitation/emission of 380/460 nm.
-
Calculate the IC50 value.
-
-
Receptor Binding Assays:
-
Perform radioligand binding assays for human H1, 5-HT2A, and µ-opioid receptors.
-
Use membranes from cells overexpressing the target receptor.
-
Incubate membranes with a specific radioligand (e.g., [3H]-pyrilamine for H1, [3H]-ketanserin for 5-HT2A, [3H]-DAMGO for µ-opioid) in the presence of varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki).
-
-
Monoamine Transporter Uptake Assays:
-
Use HEK293 cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
-
Pre-incubate the cells with the test compound.
-
Add a radiolabeled substrate (e.g., [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine).
-
Measure the intracellular radioactivity to determine the inhibition of transporter uptake and calculate IC50 values.
-
-
GABA Transporter Uptake Assay:
-
Use a similar protocol as the monoamine transporter assays, but with cells expressing GAT1 and using [3H]-GABA as the substrate.
-
Data Presentation: Tier 1 Screening Results
| Target | Assay Type | Endpoint | Predicted Outcome |
| DPP-4 | Fluorometric Inhibition | IC50 | < 10 µM |
| H1 Receptor | Radioligand Binding | Ki | < 1 µM |
| 5-HT2A Receptor | Radioligand Binding | Ki | < 1 µM |
| µ-Opioid Receptor | Radioligand Binding | Ki | < 1 µM |
| SERT | Transporter Uptake | IC50 | < 1 µM |
| NET | Transporter Uptake | IC50 | < 1 µM |
| DAT | Transporter Uptake | IC50 | > 10 µM (for selectivity) |
| GAT1 | Transporter Uptake | IC50 | < 5 µM |
Visualization: Tier 1 Experimental Workflow
Caption: Tier 1 in vitro screening workflow.
Tier 2: Cellular and Functional Assays
If promising activity is observed in Tier 1, the next step is to evaluate the compound's functional activity in cell-based assays.
Experimental Protocol: Functional Assays
-
DPP-4 Cellular Activity:
-
Use a human cell line that secretes GLP-1 (e.g., NCI-H716).
-
Treat cells with the test compound and measure the levels of active GLP-1 in the supernatant using an ELISA kit.
-
-
GPCR Functional Assays:
-
For H1 and 5-HT2A receptors, use cells expressing the receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure changes in intracellular calcium upon agonist stimulation in the presence and absence of the test compound to determine its antagonist properties.
-
For the µ-opioid receptor, use a cAMP assay to measure the inhibition of adenylyl cyclase activity upon agonist stimulation.
-
-
Electrophysiology for Transporter Function:
-
Use whole-cell patch-clamp electrophysiology on cells expressing the target transporters to measure substrate-induced currents and their inhibition by the test compound.
-
Visualization: Hypothetical GPCR Signaling Pathway
Caption: Potential antagonism of the 5-HT2A signaling pathway.
Tier 3: In Vivo Proof-of-Concept Studies
Positive results from Tier 2 would warrant investigation in animal models relevant to the observed in vitro activity.
Experimental Protocol: In Vivo Studies
-
Pharmacokinetic Profiling:
-
Administer the compound to rodents (e.g., mice or rats) via oral and intravenous routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability, clearance).
-
-
Pharmacodynamic and Efficacy Models:
-
For DPP-4 inhibition: Use a model of type 2 diabetes (e.g., db/db mice) and perform an oral glucose tolerance test.
-
For H1/5-HT2A antagonism: Use a mouse model of sleep and measure changes in sleep architecture using EEG/EMG.
-
For SNRI activity: Use the forced swim test or tail suspension test in mice as models of antidepressant activity.
-
For GABAergic activity: Use the pentylenetetrazol (PTZ)-induced seizure model in mice to assess anticonvulsant effects.
-
For opioid activity: Use the hot plate or tail-flick test in mice to evaluate analgesic properties.
-
Synthesis and Chiral Separation
The synthesis of this compound can be achieved through various established methods for piperidine synthesis, followed by chiral separation or asymmetric synthesis to obtain the desired enantiomer. A potential synthetic route involves the hydrogenation of a substituted pyridine precursor, followed by esterification.[1][3] Chiral resolution can be performed using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Conclusion and Future Directions
This compound is a molecule of significant interest for drug discovery due to the pharmacological potential suggested by its structural analogs. The proposed multi-tiered experimental approach provides a clear and logical path for its biological characterization. Future work should focus on lead optimization by synthesizing and evaluating derivatives to improve potency, selectivity, and pharmacokinetic properties. The insights gained from these studies could pave the way for the development of novel therapeutics for a range of diseases.
References
- PubChem. This compound.
- Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
- PubChem. Ethyl 3-(hydroxymethyl)piperidine-3-carboxylate.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]
- Costanzi, S., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. [Link]
- Jones, S. P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- Hangzhou Longshine Bio-Tech. Ethyl (3R)
- Wikipedia. Arylcyclohexylamine. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
A Technical Guide to the Discovery and Synthesis of 3-Methylpiperidine-3-carboxylates
This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies surrounding 3-methylpiperidine-3-carboxylates. It is intended for researchers, scientists, and professionals in drug development who are interested in the strategic application of this important structural motif.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which serves as a robust scaffold for presenting functional groups in a well-defined three-dimensional orientation. This precise spatial arrangement is critical for molecular recognition and interaction with biological targets. The introduction of substituents onto the piperidine ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Figure 1: The central role of the piperidine scaffold in medicinal chemistry.
The Emergence of 3-Methylpiperidine-3-carboxylates: A Historical Perspective
The strategic placement of a methyl group and a carboxylate at the C3 position of the piperidine ring introduces a quaternary stereocenter, which has profound implications for the molecule's conformational behavior and its ability to interact with chiral biological environments. The synthesis of such sterically hindered structures has historically presented a significant challenge, driving the development of novel synthetic methodologies.
Early approaches to the synthesis of 3-substituted piperidines often involved multi-step sequences with limited control over stereochemistry. The development of more efficient and stereoselective methods has been a key focus of research in this area, enabling the exploration of the therapeutic potential of this compound class.
Synthetic Strategies for 3-Methylpiperidine-3-carboxylates
The synthesis of 3-methylpiperidine-3-carboxylates can be broadly categorized into classical and modern asymmetric approaches. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.
Classical Approaches: Building the Piperidine Ring
One of the foundational methods for constructing the piperidine ring is the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. Subsequent alkylation and decarboxylation can then be employed to introduce the desired substituents at the C3 position.
Figure 2: Generalized workflow for the synthesis of 3-substituted piperidines via Dieckmann condensation.
Exemplary Protocol: Synthesis of Ethyl 1-Benzyl-3-methyl-4-oxopiperidine-3-carboxylate
-
Preparation of the Diester Precursor: Ethyl N-benzyl-N-(2-ethoxycarbonylethyl)alaninate is prepared by alkylation of ethyl N-benzylalaninate with ethyl acrylate.
-
Dieckmann Condensation: The diester precursor is treated with a strong base, such as sodium ethoxide, in an aprotic solvent like toluene. The reaction mixture is heated to effect intramolecular cyclization.
-
Methylation: The resulting enolate of the cyclic β-keto ester is quenched with methyl iodide to introduce the methyl group at the C3 position.
-
Work-up and Purification: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Modern Asymmetric Synthesis: Controlling Stereochemistry
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of 3-methylpiperidine-3-carboxylates. These approaches often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.
One notable strategy involves the asymmetric alkylation of a prochiral enolate. The use of a chiral base or a chiral phase-transfer catalyst can induce facial selectivity in the approach of the electrophile, leading to the preferential formation of one enantiomer.
Table 1: Comparison of Synthetic Methodologies
| Method | Key Features | Advantages | Disadvantages |
| Dieckmann Condensation | Intramolecular cyclization of a diester. | Well-established, readily available starting materials. | Often requires harsh conditions, limited stereocontrol. |
| Asymmetric Alkylation | Use of chiral auxiliaries or catalysts. | High enantioselectivity can be achieved. | Chiral reagents can be expensive, may require additional steps for auxiliary removal. |
| Enzymatic Resolution | Kinetic resolution of a racemic mixture. | High enantiopurity, mild reaction conditions. | Limited to specific substrates, maximum 50% yield of the desired enantiomer. |
Applications in Drug Discovery
The 3-methylpiperidine-3-carboxylate scaffold is a key component in a number of biologically active molecules. The rigidified structure and the presence of a chiral center make it an attractive building block for the design of ligands that target a variety of receptors and enzymes. For instance, derivatives of this scaffold have been investigated as potent and selective inhibitors of the glycine transporter 1 (GlyT1), which is a target for the treatment of schizophrenia and other central nervous system disorders.
Conclusion
The journey from the initial discovery of 3-methylpiperidine-3-carboxylates to the development of sophisticated asymmetric syntheses highlights the continuous evolution of organic chemistry. The ability to efficiently and stereoselectively construct this valuable scaffold has opened up new avenues for the design and development of novel therapeutics. As our understanding of the intricate relationship between molecular structure and biological activity deepens, the importance of such well-defined, three-dimensional building blocks will undoubtedly continue to grow.
References
- Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2688. [Link]
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]
- Wolters, I., & Bolm, C. (2017). Glycine Transporter 1 (GlyT1) Inhibitors. In Topics in Medicinal Chemistry (pp. 1-31). Springer, Cham. [Link]
A Technical Guide to the Stereoselective Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The chiral 3,3-disubstituted piperidine framework is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. Ethyl 3-methylpiperidine-3-carboxylate, a key building block possessing a quaternary stereocenter, presents a significant synthetic challenge. This in-depth technical guide provides a comprehensive overview of the primary stereoselective strategies for its synthesis. We will delve into the mechanistic underpinnings and practical considerations of chiral auxiliary-mediated diastereoselective alkylation, catalytic asymmetric conjugate addition, and enzymatic resolution. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to provide a field-proven and authoritative resource for researchers in drug discovery and development.
Introduction: The Significance of the 3,3-Disubstituted Piperidine Motif
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural products.[1] The introduction of a quaternary stereocenter at the 3-position, as seen in ethyl 3-methylpiperidine-3-carboxylate, offers a unique three-dimensional architecture that can enhance binding affinity and selectivity to biological targets. However, the construction of such a sterically congested chiral center is a non-trivial synthetic endeavor. This guide will explore the leading methodologies to achieve this synthesis with a high degree of stereocontrol.
Chiral Auxiliary-Mediated Diastereoselective Alkylation: A Reliable Approach
One of the most robust and well-established methods for installing the 3-methyl group with stereocontrol is through the use of a chiral auxiliary.[2] This strategy involves the temporary attachment of a chiral molecule to the piperidine precursor, which directs the diastereoselective alkylation of the C3 position. The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.
Rationale and Mechanistic Insight
The success of this approach hinges on the ability of the chiral auxiliary to create a sterically biased environment around the enolate formed at the C3 position. Upon deprotonation with a strong base, the chiral auxiliary forces the incoming electrophile (a methylating agent) to approach from the less hindered face, leading to the preferential formation of one diastereomer. The choice of the N-protecting group and the chiral auxiliary is critical for achieving high diastereoselectivity.
A particularly effective strategy involves the use of a chiral auxiliary derived from D-phenylglycinol. This auxiliary can be attached to a piperidin-2-one precursor, which can then be alkylated at the 3-position. While this provides a lactam, the underlying principles of stereochemical control are directly applicable to the target ester. A study on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one demonstrated that high diastereoselectivity can be achieved.[3]
Experimental Protocol: Diastereoselective Methylation
The following protocol is a representative example based on the principles of chiral auxiliary-mediated alkylation.
Step 1: Attachment of the Chiral Auxiliary (Illustrative)
An N-protected piperidine-3-carboxylate is first coupled with a suitable chiral auxiliary, such as a derivative of phenylglycinol or a commercially available Evans auxiliary.[]
Step 2: Diastereoselective Methylation
-
Enolate Formation: The N-protected, auxiliary-bearing piperidine-3-carboxylate (1 equivalent) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) (1.1-2.5 equivalents, depending on the substrate) is added dropwise, and the solution is stirred for 1 hour to ensure complete enolate formation.[3]
-
Alkylation: Methyl iodide (1.5 equivalents) is added to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary is removed under conditions that do not epimerize the newly formed stereocenter. For oxazolidinone auxiliaries, this is often achieved by treatment with lithium hydroxide or lithium borohydride.[2]
Data Presentation
| Strategy | Key Reagents | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Chiral Auxiliary-Mediated Alkylation | D-phenylglycinol derivative, s-BuLi, MeI | >99:1 | 91% (for lactam analog) | [3] |
Catalytic Asymmetric Conjugate Addition: An Atom-Economical Approach
Catalytic asymmetric methods offer a more elegant and atom-economical approach to the synthesis of chiral molecules. For the synthesis of ethyl 3-methylpiperidine-3-carboxylate, a catalytic asymmetric conjugate addition of a methyl nucleophile to an appropriate α,β-unsaturated precursor is a highly attractive strategy.[5]
Rationale and Mechanistic Insight
This approach typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand or a chiral organocatalyst, to facilitate the enantioselective addition of a methyl group to the β-position of an α,β-unsaturated ester. A suitable substrate for this transformation would be ethyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate. The chiral catalyst forms a complex with the substrate, creating a chiral environment that directs the nucleophilic attack of the methyl group to one of the enantiotopic faces of the double bond.
Caption: Catalytic Asymmetric Conjugate Addition Workflow.
Experimental Protocol: Asymmetric Michael Addition
The following protocol is a general representation of a catalytic asymmetric Michael addition.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral catalyst (e.g., a copper(I) salt and a chiral phosphoramidite ligand, or a chiral organocatalyst like a squaramide) is prepared in an appropriate anhydrous solvent (e.g., toluene or dichloromethane) at room temperature.[6]
-
Reaction Setup: The α,β-unsaturated ester precursor (1 equivalent) is added to the catalyst solution. The mixture is then cooled to the optimized reaction temperature (e.g., 0 °C to -40 °C).
-
Addition of Nucleophile: A solution of the methyl nucleophile (e.g., a Grignard reagent in the presence of a copper catalyst, or a soft nucleophile for organocatalysis) is added dropwise to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or HPLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification: The enantiomerically enriched product is purified by flash column chromatography.
Data Presentation
| Strategy | Catalyst System | Enantiomeric Excess (e.e.) | Yield | Reference |
| Catalytic Asymmetric Michael Addition | Chiral Squaramide (for analogous systems) | Up to 90:10 e.r. | 32-82% | [6] |
Enzymatic Resolution: Harnessing Biocatalysis
Enzymatic resolution provides a powerful and environmentally benign method for separating enantiomers from a racemic mixture. This approach is particularly useful when a stereoselective synthesis is challenging or when both enantiomers are desired for structure-activity relationship studies.
Rationale and Mechanistic Insight
Enzymatic resolution relies on the ability of a chiral enzyme, typically a lipase or an esterase, to selectively catalyze a reaction on one enantiomer of a racemic substrate. For ethyl 3-methylpiperidine-3-carboxylate, this could involve the enantioselective hydrolysis of the ethyl ester or an enantioselective acylation of the piperidine nitrogen. The unreacted enantiomer can then be isolated with high optical purity.
Caption: Principle of Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Resolution
The following is a general protocol for an enzymatic resolution.
-
Reaction Setup: Racemic ethyl 3-methylpiperidine-3-carboxylate is dissolved in a suitable solvent system, which can be an organic solvent or a biphasic system with a buffer.
-
Enzyme Addition: The selected lipase (e.g., Candida antarctica lipase B, CAL-B) is added to the reaction mixture.
-
Reaction Progress: The reaction is gently agitated at a controlled temperature. The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess of the substrate and product.
-
Termination and Separation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The product and the unreacted starting material are then separated by standard chromatographic techniques or extraction.
Data Presentation
| Strategy | Enzyme | Key Parameters | Outcome | Reference |
| Enzymatic Resolution | Lipase | Enantioselective acylation/hydrolysis | High enantiomeric excess of one enantiomer | [7] |
Alternative and Emerging Strategies
The field of asymmetric synthesis is constantly evolving. Other promising strategies for the synthesis of 3,3-disubstituted piperidines include:
-
Memory of Chirality: This approach involves the generation of a planar, axially chiral enolate from a chiral precursor, which then undergoes diastereoselective alkylation.
-
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis can be employed for the enantioselective alkylation of N-protected piperidine-3-carboxylates.
-
Bargellini Reaction: As demonstrated in the synthesis of HDM2-p53 inhibitors, the Bargellini reaction can be a powerful tool for constructing the 3,3-disubstituted piperidine core in a single step.[8]
Conclusion and Future Outlook
The stereoselective synthesis of ethyl 3-methylpiperidine-3-carboxylate remains a challenging yet achievable goal in modern organic chemistry. Chiral auxiliary-mediated diastereoselective alkylation offers a reliable and often high-yielding route, albeit with the need for stoichiometric amounts of the auxiliary. Catalytic asymmetric conjugate addition represents a more elegant and atom-economical alternative, though catalyst development for this specific transformation is ongoing. Enzymatic resolution provides a practical approach for obtaining enantiopure material from a racemic mixture, particularly on a larger scale.
Future research in this area will likely focus on the development of more efficient and selective catalytic systems, including novel organocatalysts and transition metal complexes. Furthermore, the application of flow chemistry and other process intensification technologies could enable the scalable and sustainable production of this valuable chiral building block for the pharmaceutical industry.
References
- Wang, P., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
- Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
- Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
- Yadav, J., et al. (2021). Asymmetric Synthesis of Bridged N-Heterocycles with Tertiary Carbon Center through Barbas Dienamine-Catalysis: Scope and Applications. The Journal of Organic Chemistry.
- Lewis, N. (1995). Asymmetric piperidine synthesis. PhD thesis, University of Nottingham.
- Gonzalez-Lopez de Turiso, F., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(11), 4349-4364.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Meyers, A. I., & Mihelich, E. D. (1976). Asymmetric synthesis of γ- and δ-lactones from chiral oxazolines. Angewandte Chemie International Edition in English, 15(5), 270-281.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Rane, V. P., et al. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase.
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
- Alexakis, A., et al. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Beilstein Journal of Organic Chemistry, 11, 2336-2353.
- Anderson, E. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11986-11995.
- Buffa, F., et al. (2015). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 13(28), 7546-7561.
- Concellón, J. M., et al. (2004). Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. The Journal of Organic Chemistry, 69(20), 6923-6926.
- De Kloe, R., et al. (2021). N-Quaternization of Substituted Piperidines: A Perspective on Stereoselectivity. Molecules, 26(16), 4945.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors [beilstein-journals.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Asymmetric Synthesis of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of (R)-Ethyl 3-methylpiperidine-3-carboxylate in Asymmetric Synthesis
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in diverse intermolecular interactions make it a privileged structure in medicinal chemistry.[1] When a stereocenter is introduced into the piperidine ring, the resulting chiral structures can exhibit significantly different pharmacological profiles, including enhanced potency, improved selectivity, and better pharmacokinetic properties.[2][3][4] The synthesis of enantiomerically pure piperidine derivatives is, therefore, a critical endeavor in the development of new therapeutics. (R)-Ethyl 3-methylpiperidine-3-carboxylate is a key chiral building block that offers a strategic entry point into the synthesis of complex, optically active 3,3-disubstituted piperidines, which are prominent in a variety of drug candidates. This guide provides an in-depth exploration of its application in asymmetric synthesis, complete with detailed protocols and the scientific rationale behind the experimental design.
Core Concept: Diastereoselective Alkylation for the Construction of a Quaternary Stereocenter
The primary synthetic utility of this compound lies in its use as a prochiral substrate for the diastereoselective introduction of a second substituent at the C3 position. This process allows for the creation of a challenging quaternary stereocenter with high fidelity. The general strategy involves three key stages:
-
N-Protection: The secondary amine of the piperidine ring must be protected to prevent unwanted side reactions and to influence the stereochemical outcome of the subsequent alkylation step.
-
Diastereoselective Alkylation: Formation of an enolate at the C3 position, followed by quenching with an electrophile, introduces the second substituent. The resident stereocenter at C3 directs the approach of the incoming electrophile, leading to a diastereomeric excess of one product.
-
Deprotection and Further Functionalization: Removal of the protecting groups reveals the desired 3,3-disubstituted piperidine, which can then be carried forward in a synthetic sequence.
Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
A significant application of chiral 3,3-disubstituted piperidines is in the development of Neurokinin-1 (NK1) receptor antagonists.[4][5] These agents have shown therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other central nervous system disorders. The precise three-dimensional arrangement of substituents on the piperidine core is often crucial for high-affinity binding to the NK1 receptor.
Illustrative Synthetic Pathway
The following workflow outlines the general approach to synthesizing a key intermediate for an NK1 receptor antagonist using this compound.
Caption: General workflow for the synthesis of an NK1 receptor antagonist precursor.
Detailed Protocols and Experimental Insights
Protocol 1: N-Protection of this compound
Rationale: The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The bulky nature of the Boc group can also play a role in directing the stereochemical outcome of subsequent reactions by influencing the conformational equilibrium of the piperidine ring.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.
Protocol 2: Diastereoselective α-Alkylation
Rationale: This step is the cornerstone of the asymmetric synthesis. The choice of base, solvent, temperature, and electrophile are all critical for achieving high diastereoselectivity. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used to generate kinetic enolates at low temperatures, which helps to minimize side reactions and epimerization. The pre-existing stereocenter at C3, along with the N-Boc group, creates a chiral environment that directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The order of substituent introduction can be crucial for maximizing stereoselectivity.
Materials:
-
N-Boc-(R)-Ethyl 3-methylpiperidine-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add LDA solution (1.1 eq) dropwise.
-
Slowly add a solution of N-Boc-(R)-Ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous THF via a syringe pump over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR or chiral HPLC analysis of the purified product.
Table 1: Representative Diastereoselectivities in Alkylation Reactions
| Starting Material Configuration | Electrophile (E-X) | Base | Temp (°C) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-3-methyl | Benzyl Bromide | LDA | -78 | >90:10 | [2],[3] |
| (R)-3-methyl | Allyl Iodide | KHMDS | -78 | >92:8 | [2],[3] |
| (R)-3-ethyl | Methyl Iodide | LiHMDS | -78 | 85:15 | [2],[3] |
Note: Data is illustrative and based on analogous systems described in the literature. Actual results may vary.
Mechanistic Rationale for Stereoselectivity
The observed diastereoselectivity can be rationalized by considering the conformational preference of the piperidine ring and the steric hindrance imposed by the substituents.
Caption: Key factors influencing the diastereoselectivity of the alkylation reaction.
Conclusion
This compound is a valuable and versatile chiral building block for the asymmetric synthesis of 3,3-disubstituted piperidines. Through a carefully optimized sequence of N-protection and diastereoselective alkylation, a quaternary stereocenter can be constructed with a high degree of stereocontrol. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals seeking to leverage this powerful synthetic strategy for the creation of novel and complex chiral molecules with potential therapeutic applications.
References
- Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]
- Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. PubMed. [Link]
- Hoffmann, T., et al. (2008). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3103-3108. [Link]
- Ishichi, Y., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5025-5029. [Link]
- PubChem. (Database Entry). (R)
- O'Brien, P. (2002). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. [Link]
Sources
- 1. Portico [access.portico.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Ethyl 3-methylpiperidine-3-carboxylate: A Chiral Building Block for Advanced Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemically Defined Piperidines in Medicinal Chemistry
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile scaffold for three-dimensional molecular design.[1] The stereochemical configuration of substituents on the piperidine ring is often critical for pharmacological activity, with different enantiomers or diastereomers exhibiting markedly different potencies, selectivities, and safety profiles.[2][3]
This guide focuses on (R)-Ethyl 3-methylpiperidine-3-carboxylate , a chiral building block of significant interest in drug discovery. This molecule features a quaternary stereocenter at the 3-position, a structural motif that can confer conformational rigidity and novel biological activities to a parent molecule. The presence of a quaternary stereocenter can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4][5][6] These application notes provide a comprehensive overview of the properties, a proposed synthetic pathway, and potential applications of this compound as a valuable tool for the synthesis of next-generation therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 297172-01-1 | [7] |
| Molecular Formula | C₉H₁₇NO₂ | [7] |
| Molecular Weight | 171.24 g/mol | [7] |
| IUPAC Name | ethyl (3R)-3-methylpiperidine-3-carboxylate | [7] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: N-Boc Protection of (R)-Ethyl piperidine-3-carboxylate
Rationale: The protection of the piperidine nitrogen is crucial to prevent side reactions in the subsequent alkylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the enolate formation and can be readily removed under acidic conditions.[8]
Protocol:
-
To a solution of (R)-Ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (Et₃N, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-(R)-ethyl piperidine-3-carboxylate, can be purified by flash column chromatography on silica gel if necessary.[9]
Step 2: Diastereoselective Methylation
Rationale: The key step in this synthesis is the stereoselective introduction of a methyl group at the C3 position. This is achieved by forming a lithium enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature, followed by quenching with an electrophile (methyl iodide).[10][11][12][13][14] The existing stereocenter at C3 is expected to direct the incoming methyl group to the opposite face of the enolate, leading to a high degree of diastereoselectivity.[15][16]
Protocol:
-
Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
To this cooled solution, add a solution of N-Boc-(R)-ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (MeI, 1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(R)-Ethyl 3-methylpiperidine-3-carboxylate.
Step 3: N-Boc Deprotection
Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions, using either trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in 1,4-dioxane.[8][17][18]
Protocol (using TFA):
-
Dissolve the N-Boc-(R)-Ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) in DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in a minimal amount of water, basify with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Applications in Drug Discovery
This compound is a valuable chiral building block for the synthesis of complex drug candidates. The presence of the 3-methyl-3-carboxylate moiety provides a handle for further chemical modifications while the stereochemistry at the C3 position can be crucial for biological activity.
Caption: General scheme for the use of the building block in drug discovery.
Potential therapeutic areas where this building block could be employed include:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Many DPP-4 inhibitors, used for the treatment of type 2 diabetes, feature a chiral piperidine ring that is essential for their interaction with the enzyme's active site.[19][20]
-
Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): The piperidine scaffold is a common feature in SNRIs used to treat depression and other mood disorders. The specific stereochemistry and substitution pattern can influence the selectivity for serotonin and noradrenaline transporters.[19]
-
GABA Uptake Inhibitors: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of GABA uptake and have been investigated for the treatment of epilepsy and anxiety.[19] The introduction of a methyl group at the 3-position could modulate the potency and selectivity of these compounds.
The quaternary stereocenter in this compound is of particular importance as it can be used to create more complex and conformationally constrained molecules. This can lead to improved target engagement and a more desirable pharmacokinetic profile.[4][5]
Conclusion
This compound is a valuable chiral building block with significant potential in the field of drug discovery. While a dedicated synthetic protocol is not yet prominent in the literature, this guide provides a robust and scientifically sound proposed pathway for its synthesis. The unique structural features of this molecule, particularly its quaternary stereocenter, make it an attractive starting material for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Researchers and scientists in the pharmaceutical industry are encouraged to explore the utility of this and related chiral piperidines in their quest for the next generation of innovative medicines.
References
- PubChem. This compound.
- Bio-protocol. General Procedure for Boc Deprotection (General Procedure B).
- Chad's Prep. Alpha Alkylation Esters. YouTube.
- Hugelshofer, C. L., Mellem, K. T., & Myers, A. G. (2013). Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine. Organic Letters, 15(11), 2858–2861.
- Pearson. LDA can be used to form enolates on esters and nitriles. Predict....
- Chemistry LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway.
- Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- KPU Pressbooks. 6.3 Alkylation at the α-Carbon – Organic Chemistry II.
- Chad's Prep. 21.4a Alpha Alkylation. YouTube.
- Thomson, R. J., & Rovis, T. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(41), 12531–12535.
- Behenna, D. C., & Stoltz, B. M. (2004). Catalytic enantioselective construction of quaternary stereocenters: assembly of key building blocks for the synthesis of biologically active molecules. Journal of the American Chemical Society, 126(48), 15887–15897.
- Wikipedia. Chiral auxiliary.
- Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (22), 3657-3672.
- ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
- MySkinRecipes. Ethyl (R)-N-Boc-piperidine-3-carboxylate.
- ResearchGate. 2.14 Selected Diastereoselective Reactions: Enolate Alkylation.
- Longdom Publishing. Clinical Importance of Chirality in Drug Design and Pharmaceutica.
- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- MySkinRecipes. Ethyl N-Boc-piperidine-3-carboxylate.
- Kumar, A., & Singh, V. K. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 59B(5), 753-758.
- Davies, S. G., & Smith, A. D. (2001). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. Tetrahedron: Asymmetry, 12(11), 1541-1544.
- Feng, J., & Stoltz, B. M. (2011). Catalytic enantioselective construction of vicinal quaternary carbon stereocenters. Chemical science, 2(10), 1867-1872.
- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 07-12.
- Liu, W., et al. (2024). Facile construction of distal and diversified tertiary and quaternary stereocenters. Proceedings of the National Academy of Sciences, 121(1), e2316127120.
- Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine derivatives: recent advances in synthesis and pharmacological applications. Journal of medicinal chemistry, 57(23), 9717-9737.
- ChemBK. 3-Piperidinecarboxylic acid.
- ResearchGate. Literature examples of diastereoselective N-ethylation of N-alkylpiperidine derivatives.
- Watanabe, S., et al. (2003). Development of novel diastereoselective alkenylation of enolates using alkenylselenonium salts. Organic letters, 5(4), 565-567.
- Advent Chembio. Ethyl (R)-N-boc-nipecotate, 95%.
- Taizhou Volant Technology Co., Ltd. Methyl N-BOC-piperidine-3-carboxylate.
- PubChem. This compound.
- Sun, X., et al. (2012). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- ACS Publications. ACS Catalysis.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic enantioselective construction of vicinal quaternary carbon stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile construction of distal and diversified tertiary and quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl (R)-N-Boc-piperidine-3-carboxylate 95 194726-40-4 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, High-Purity Synthesis of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Abstract: (R)-Ethyl 3-methylpiperidine-3-carboxylate is a crucial chiral building block in the synthesis of numerous pharmacologically active compounds. Its stereochemically defined quaternary center presents a significant synthetic challenge, particularly at an industrial scale where efficiency, cost, and enantiomeric purity are paramount. This document provides a comprehensive guide for the large-scale synthesis of this valuable intermediate. We detail a robust, two-stage process commencing with the synthesis of the racemic ethyl 3-methylpiperidine-3-carboxylate, followed by an efficient chiral resolution protocol. The methodologies described herein are designed for scalability and reproducibility, addressing the needs of researchers and professionals in drug development and process chemistry.
Introduction: The Significance of Chiral Piperidines
The piperidine motif is a ubiquitous scaffold in medicinal chemistry, present in over twenty classes of pharmaceuticals.[1] The introduction of a chiral center, particularly a quaternary stereocenter, can significantly enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate by providing a more precise three-dimensional arrangement for interaction with biological targets.[2] this compound, with its quaternary stereocenter at the 3-position, is an exemplar of such a valuable chiral building block.
The synthesis of enantiomerically pure 3-substituted piperidines has been a subject of extensive research, with approaches ranging from asymmetric synthesis to chemo-enzymatic methods and classical chiral resolution.[3][4] For large-scale production, a strategy that combines a reliable synthesis of the racemic compound with a highly efficient and scalable resolution method is often the most practical and economically viable approach.
This guide focuses on a classical resolution strategy, which remains a cornerstone of industrial chiral separations due to its scalability and cost-effectiveness.
Overall Synthetic Strategy
The large-scale synthesis of this compound is approached in two primary stages, as illustrated in the workflow diagram below. The first stage involves the synthesis of the racemic ester, and the second stage focuses on the chiral resolution to isolate the desired (R)-enantiomer.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of Racemic Ethyl 3-methylpiperidine-3-carboxylate
The synthesis of the racemic precursor is a critical first step. While various methods exist for the construction of the piperidine ring, a common and scalable approach involves the Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by cyclization.
Proposed Synthetic Pathway
A plausible and scalable route to racemic ethyl 3-methylpiperidine-3-carboxylate is outlined below. This pathway is adapted from established methods for the synthesis of related piperidine carboxylates.
Caption: Proposed reaction scheme for the synthesis of the racemic ester.
Detailed Experimental Protocol
Materials and Reagents:
-
Ethyl 2-methylacrylate
-
Benzylamine
-
Sodium ethoxide
-
Toluene
-
Hydrochloric acid
-
Sodium bicarbonate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Protocol:
-
Michael Addition: In a suitable reactor, dissolve ethyl 2-methylacrylate in toluene. Add benzylamine dropwise at a controlled temperature (e.g., 0-10 °C). Stir the reaction mixture until completion (monitored by GC or TLC).
-
Dieckmann Condensation: To the resulting Michael adduct, add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux to induce intramolecular cyclization.
-
Work-up and Decarboxylation: After completion of the cyclization, cool the reaction mixture and quench with aqueous hydrochloric acid. The resulting β-keto ester can be decarboxylated under acidic conditions with heating. Neutralize the mixture with sodium bicarbonate and extract the product with a suitable organic solvent.
-
Reduction and Deprotection: The intermediate can be reduced (e.g., using NaBH4) and the N-benzyl protecting group removed via hydrogenolysis. Dissolve the N-benzylated intermediate in ethanol, add 10% Pd/C, and subject the mixture to hydrogenation (e.g., 50 psi H2) until the reaction is complete.
-
Purification: After filtration of the catalyst, the crude product is purified by vacuum distillation to yield racemic ethyl 3-methylpiperidine-3-carboxylate.
Stage 2: Chiral Resolution of Racemic Ethyl 3-methylpiperidine-3-carboxylate
Classical resolution via the formation of diastereomeric salts is a robust and scalable method for obtaining the desired enantiomer.[5] The choice of resolving agent is critical for efficient separation. Derivatives of tartaric acid are commonly employed for the resolution of amines.[6]
Principle of Chiral Resolution
The racemic mixture of the piperidine ester is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of solution, leaving the more soluble one in the mother liquor.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Detailed Experimental Protocol
Materials and Reagents:
-
Racemic ethyl 3-methylpiperidine-3-carboxylate
-
Di-p-toluoyl-D-tartaric acid (or another suitable chiral acid)
-
Methanol (or another suitable solvent)
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane (or another suitable extraction solvent)
-
Anhydrous sodium sulfate
Protocol:
-
Formation of Diastereomeric Salts: Dissolve racemic ethyl 3-methylpiperidine-3-carboxylate in methanol. In a separate flask, dissolve an equimolar amount of di-p-toluoyl-D-tartaric acid in methanol, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the racemic ester solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold methanol. The enantiomeric purity of the salt can be checked at this stage by liberating the free base from a small sample and analyzing it by chiral HPLC.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent to enhance its purity.
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in a mixture of water and dichloromethane. Add a 2M sodium hydroxide solution dropwise with vigorous stirring until the pH is basic (e.g., pH 10-12).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure this compound.
Data Presentation and Quality Control
Key Process Parameters
| Parameter | Stage 1: Racemic Synthesis | Stage 2: Chiral Resolution |
| Key Transformation | Piperidine ring formation | Diastereomeric salt separation |
| Typical Solvents | Toluene, Ethanol | Methanol, Dichloromethane |
| Key Reagents | Ethyl 2-methylacrylate, Benzylamine, NaOEt, Pd/C | Di-p-toluoyl-D-tartaric acid, NaOH |
| Temperature Range | 0 °C to reflux | 0 °C to room temperature |
| Typical Yield | 60-70% (overall) | 40-45% (of theoretical maximum) |
| Purity (Racemate) | >98% (by GC) | N/A |
| Enantiomeric Purity | N/A | >99% ee (by chiral HPLC) |
Analytical Methods
-
Gas Chromatography (GC): To monitor the progress of the racemic synthesis and to determine the purity of the final racemic product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the resolved product. A polysaccharide-based chiral stationary phase is often effective for separating piperidine enantiomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Conclusion
The successful large-scale synthesis of this compound is achievable through a well-defined, two-stage process. The synthesis of the racemic precursor followed by a classical chiral resolution with a suitable tartaric acid derivative provides a robust, scalable, and economically viable route to this valuable chiral building block. Careful control of reaction parameters and rigorous in-process analytical monitoring are essential for achieving high yield and enantiomeric purity. The protocol detailed in this application note serves as a comprehensive guide for researchers and process chemists in the pharmaceutical industry.
References
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health (NIH). [Link]
- Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative.
- Process for resolving racemic mixtures of piperidine derivatives.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- (R)
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Ethyl 3-methylpiperidine-3-carboxylate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Chiral Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The introduction of stereocenters into the piperidine ring significantly expands the accessible chemical space, allowing for the fine-tuning of pharmacological activity and the optimization of drug-like properties. (R)-Ethyl 3-methylpiperidine-3-carboxylate, a chiral building block, represents a valuable starting material for the enantioselective synthesis of complex pharmaceutical intermediates. Its fixed stereochemistry at the C3 position offers a strategic advantage in the construction of polysubstituted piperidine rings with precise spatial arrangement of functional groups.
This guide provides a comprehensive overview of the application of this compound in the synthesis of a key intermediate for Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases.[3] We will explore a proposed synthetic pathway, detailing the underlying chemical principles and providing robust, step-by-step protocols for its practical implementation.
Proposed Synthetic Application: A Pathway to a Tofacitinib Intermediate
While multiple synthetic routes to the JAK inhibitor Tofacitinib have been described, many rely on the resolution of racemic mixtures or employ starting materials that are challenging to prepare.[3] The use of a chiral starting material like this compound offers an elegant approach to establish the desired stereochemistry early in the synthetic sequence. Herein, we propose a conceptual synthetic pathway to a known key intermediate of Tofacitinib, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , starting from this compound.
This proposed pathway is designed based on well-established principles of organic synthesis and analogous transformations reported in the literature for similar piperidine systems.
Conceptual Synthetic Workflow
The proposed synthetic route involves a series of stereocontrolled transformations to convert this compound into the target Tofacitinib intermediate. The key steps include the protection of the piperidine nitrogen, stereoselective reduction of the ester functionality, introduction of the amino group with inversion of stereochemistry, and subsequent methylation.
Caption: Proposed synthetic workflow from this compound to a key Tofacitinib intermediate.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a detailed guide for the proposed synthetic pathway. Each step is designed to be self-validating with clear endpoints and characterization data.
Protocol 1: N-Benzylation of this compound
Objective: To protect the piperidine nitrogen to prevent side reactions in subsequent steps.
Causality: Benzylation is a common and robust method for protecting secondary amines. The resulting tertiary amine is stable under the conditions of the subsequent reduction step.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-protected piperidine.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Purity (HPLC) |
| (R)-1-Benzyl-ethyl 3-methylpiperidine-3-carboxylate | C17H25NO2 | 275.39 | >90% | >98% |
Protocol 2: Stereoselective Reduction of the Ester Group
Objective: To reduce the ethyl ester to a primary alcohol without affecting the stereocenter.
Causality: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically high-yielding and does not affect the adjacent quaternary stereocenter.
Procedure:
-
Prepare a solution of (R)-1-Benzyl-ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH4 (1.5 eq) in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude alcohol.
-
Purify by column chromatography if necessary.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Purity (HPLC) |
| ((R)-1-Benzyl-3-methylpiperidin-3-yl)methanol | C14H21NO | 219.32 | >95% | >98% |
Protocol 3: Introduction of the Amino Group via Mesylation and Azide Displacement
Objective: To convert the primary alcohol into an amino group with inversion of configuration at the C3 position.
Causality: This two-step process is a reliable method for achieving an inversion of stereochemistry. The alcohol is first converted to a good leaving group (mesylate). Subsequent SN2 displacement with azide proceeds with complete inversion of the stereocenter. The azide is then reduced to the primary amine.
3a. Mesylation:
-
Dissolve ((R)-1-Benzyl-3-methylpiperidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
3b. Azide Substitution:
-
Dissolve the crude mesylate from the previous step in DMF.
-
Add sodium azide (3.0 eq) and heat the mixture to 80-90 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude azide by column chromatography.
3c. Azide Reduction:
-
Dissolve the purified azide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired amine.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Overall Yield (3 steps) | Purity (HPLC) |
| (S)-1-Benzyl-3-methylpiperidin-3-amine | C13H20N2 | 204.31 | 70-80% | >97% |
Protocol 4: N-Methylation and Final Modifications to Yield the Tofacitinib Intermediate
Objective: To introduce the methyl group on the primary amine and perform any necessary final modifications.
Causality: Reductive amination with formaldehyde is a standard and efficient method for the mono-methylation of primary amines.
Procedure:
-
To a solution of (S)-1-Benzyl-3-methylpiperidin-3-amine (1.0 eq) in methanol, add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate.
-
The resulting crude product is the desired (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. Note that the stereochemical descriptors change due to CIP priority rules upon methylation, but the absolute configuration remains the same. Further purification may be required depending on the subsequent steps in the overall Tofacitinib synthesis.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Purity (HPLC) |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | 218.34 | >85% | >98% |
Data Summary
The following table summarizes the key intermediates and the expected outcomes of the proposed synthetic route.
| Step | Starting Material | Product | Key Reagents | Expected Yield |
| 1 | This compound | (R)-1-Benzyl-ethyl 3-methylpiperidine-3-carboxylate | Benzyl bromide, K2CO3 | >90% |
| 2 | (R)-1-Benzyl-ethyl 3-methylpiperidine-3-carboxylate | ((R)-1-Benzyl-3-methylpiperidin-3-yl)methanol | LiAlH4 | >95% |
| 3 | ((R)-1-Benzyl-3-methylpiperidin-3-yl)methanol | (S)-1-Benzyl-3-methylpiperidin-3-amine | MsCl, NaN3, H2/Pd-C | 70-80% |
| 4 | (S)-1-Benzyl-3-methylpiperidin-3-amine | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Formaldehyde, NaBH4 | >85% |
Conclusion and Future Perspectives
This application note has outlined a detailed and scientifically grounded protocol for the utilization of this compound as a chiral starting material for the synthesis of a key pharmaceutical intermediate for Tofacitinib. The proposed route leverages well-established chemical transformations to achieve a stereocontrolled synthesis, highlighting the value of this chiral building block in asymmetric synthesis.
The protocols provided are intended to serve as a robust starting point for researchers in drug discovery and process development. Further optimization of reaction conditions and scale-up studies will be necessary for implementation in a manufacturing setting. The principles outlined herein can also be adapted for the synthesis of other complex, chiral piperidine-containing molecules, further demonstrating the versatility of this compound as a valuable tool in pharmaceutical research.
References
- Walker, S. M., et al. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2707-2716. [Link]
- American Chemical Society. (2025). 3,4-disubstituted piperidines synthesis via enantioselective Tsuji-Trost coupling and cope rearrangement. ACS Fall 2025. [Link]
- Toyooka, N., et al. (2006). Synthesis of cis- or trans-3,4-Disubstituted Piperidines. Synfacts, 2006(07), 0657-0657. [Link]
- O'Brien, E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12267-12275. [Link]
- Barreiro, G., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(48), 6825-6838. [Link]
Sources
- 1. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3,4-disubstituted piperidines synthesis via enantioselective Tsuji-Trost coupling and cope rearrangement - American Chemical Society [acs.digitellinc.com]
- 3. research.unl.pt [research.unl.pt]
Application Notes and Protocols: A Guide to the Hydrolysis of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Introduction
(R)-Ethyl 3-methylpiperidine-3-carboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active compounds. The hydrolysis of the ethyl ester to the corresponding carboxylic acid, (R)-3-methylpiperidine-3-carboxylic acid, is a critical transformation to enable further synthetic modifications, such as amide bond formation. This document provides a comprehensive guide to the experimental procedure for this hydrolysis, detailing the underlying chemical principles, a step-by-step protocol, and methods for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this chemical transformation.
Choosing the Hydrolysis Method: A Rationale
Esters can be hydrolyzed under either acidic or basic conditions. For the hydrolysis of this compound, a base-catalyzed approach, also known as saponification, is generally preferred.[1]
Acid-Catalyzed Hydrolysis: This is a reversible reaction, often requiring a large excess of water to drive the equilibrium towards the products (the carboxylic acid and alcohol).[2][3][4] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[5][6][7]
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process, which typically proceeds to completion.[2][4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide leaving group. A subsequent rapid acid-base reaction between the carboxylic acid and the alkoxide (or another equivalent of base) forms a carboxylate salt, which drives the reaction to completion.[7][8] The final carboxylic acid is obtained after an acidic workup.[1][8]
Given the desire for a high-yielding and irreversible reaction, this protocol will focus on the base-catalyzed hydrolysis of this compound.
Visualizing the Transformation
Caption: Chemical transformation from the starting ester to the final carboxylic acid.
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of 1 gram of this compound. The quantities can be scaled accordingly.
Materials and Reagents
| Reagent | CAS Number | Quantity | Purity |
| This compound | 297172-01-1 | 1.0 g | >97% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 0.35 g (2.0 eq) | >98% |
| Methanol (MeOH) | 67-56-1 | 10 mL | Reagent Grade |
| Deionized Water | 7732-18-5 | As needed | - |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | As needed (approx. 1 mL) | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 3 x 15 mL | Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ~2 g | - |
| TLC Supplies | |||
| Silica gel 60 F₂₅₄ plates | - | As needed | - |
| Mobile Phase: Dichloromethane:Methanol (9:1) | - | ~10 mL | - |
| Ninhydrin stain | - | As needed | - |
Step-by-Step Procedure
Caption: Experimental workflow for the hydrolysis of this compound.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 10 mL of methanol.
-
Addition of Base: In a separate beaker, dissolve 0.35 g of sodium hydroxide in 5 mL of deionized water. Once dissolved, add the aqueous NaOH solution to the stirred methanolic solution of the ester at room temperature.
-
Hydrolysis: Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) using a heating mantle or an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC Procedure:
-
Prepare a TLC chamber with a 9:1 mixture of Dichloromethane:Methanol.
-
On a silica gel plate, spot the starting material (a small amount dissolved in methanol), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate and visualize under UV light (if the compound is UV active) and then by staining with ninhydrin. The starting ester will have a higher Rf value than the more polar carboxylic acid product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. This typically takes 2-4 hours.
-
-
-
Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: To the remaining aqueous solution, carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 6-7. The product, being an amino acid, is zwitterionic at its isoelectric point, which is typically near neutral pH.
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-3-methylpiperidine-3-carboxylic acid as a solid or a viscous oil.
Characterization of (R)-3-methylpiperidine-3-carboxylic acid
Thin Layer Chromatography (TLC)
As described in the monitoring step, TLC is a quick and effective method to assess the completion of the reaction and the purity of the final product. The product, being a carboxylic acid and an amine, is significantly more polar than the starting ester.
| Compound | Mobile Phase (DCM:MeOH, 9:1) | Visualization | Expected Rf |
| This compound | 9:1 DCM:MeOH | Ninhydrin | ~0.7-0.8 |
| (R)-3-methylpiperidine-3-carboxylic acid | 9:1 DCM:MeOH | Ninhydrin | ~0.2-0.3 |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure of the product. Key changes from the starting material include the disappearance of the ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm, exchangeable with D₂O). The piperidine ring protons will show complex multiplets.
-
¹³C NMR Spectroscopy: The carbon NMR will show the disappearance of the ethyl ester carbons and the appearance of a carboxylic acid carbonyl carbon signal around 170-180 ppm.
-
FTIR Spectroscopy: The infrared spectrum will provide clear evidence of the hydrolysis.
-
Starting Material (this compound): A strong C=O stretch for the ester will be observed around 1730 cm⁻¹.
-
Product ((R)-3-methylpiperidine-3-carboxylic acid): A broad O-H stretch for the carboxylic acid will appear from 2500-3300 cm⁻¹, and the C=O stretch will shift to around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine will be present in both spectra, typically around 3300-3500 cm⁻¹.[2][5][7][8]
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product (C₇H₁₃NO₂: 143.18 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC. If the reaction stalls, a small additional amount of NaOH may be added. |
| Inadequate amount of base. | Ensure at least 2 equivalents of NaOH are used. | |
| Low Yield | Incomplete extraction of the product. | The product is an amino acid and may have some water solubility. Perform multiple extractions with ethyl acetate. |
| Incorrect pH during workup. | Carefully adjust the pH to the isoelectric point (around 6-7) to minimize the solubility of the zwitterion in water. | |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Dry the product under high vacuum. If it remains an oil, consider purification by recrystallization or chromatography. |
| Broad NMR signals | Zwitterionic nature in certain solvents. | Use a solvent like D₂O with a small amount of DCl or NaOD to obtain sharper signals. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
This application note provides a detailed and robust protocol for the base-catalyzed hydrolysis of this compound. By following the outlined procedures for the reaction, workup, and characterization, researchers can confidently and efficiently synthesize the corresponding carboxylic acid, a valuable intermediate for further chemical exploration. The principles and techniques described herein are broadly applicable to the hydrolysis of other amino esters.
References
- Wikipedia. (2023). Ester hydrolysis. [Link]
- Chemguide. (n.d.).
- Khan Academy. (n.d.).
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
- J&K Scientific LLC. (2023). Ester Hydrolysis. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (2022).
Sources
- 1. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Enantioselective Analysis of (R)-Ethyl 3-methylpiperidine-3-carboxylate via Chemical Derivatization
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of (R)-Ethyl 3-methylpiperidine-3-carboxylate, a chiral piperidine derivative of significant interest in pharmaceutical research and development. The enantiomeric purity of such molecules is a critical quality attribute that necessitates robust and reliable analytical methods for its determination. Direct analysis of enantiomers can be challenging; therefore, this note focuses on indirect methods involving the use of chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers, which can then be readily separated and quantified using standard achiral chromatographic techniques like GC-MS and LC-MS. We present detailed protocols for derivatization using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) and 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent), explaining the causality behind experimental choices and providing insights for method validation.
Introduction: The Imperative of Chiral Analysis in Drug Development
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Consequently, the enantioselective synthesis and analysis of chiral piperidine derivatives like this compound are of paramount importance.[1][3] Regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates, making reliable enantiomeric purity determination a cornerstone of drug development.
Direct separation of enantiomers often requires specialized and expensive chiral stationary phases (CSPs) for chromatography.[4][5] An alternative and widely adopted strategy is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent.[6][7] This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on conventional achiral columns.[7] This application note details this indirect approach for this compound.
Analyte Structure and Derivatization Strategy
This compound possesses a secondary amine within the piperidine ring, which serves as the primary reactive site for derivatization. The choice of a suitable chiral derivatizing agent is crucial and depends on the functional group available on the analyte. For the secondary amine in our target molecule, acylating reagents are highly effective.
We will focus on two well-established and commercially available chiral derivatizing agents:
-
Mosher's Acid Chloride (MTPA-Cl): Reacts with the secondary amine to form stable diastereomeric amides.[6][7][8] The resulting derivatives are often volatile enough for GC-MS analysis and can also be analyzed by LC-MS. The fluorine atoms in the MTPA moiety provide a sensitive handle for ¹⁹F NMR analysis as well.[8]
-
Marfey's Reagent (FDAA): Specifically designed for the derivatization of primary and secondary amines.[6][9][10] The reaction proceeds under mild conditions to yield diastereomers with a strong chromophore (dinitrophenyl group), making them ideal for UV detection in HPLC.[6][10]
The general principle of this derivatization is illustrated in the workflow diagram below.
Caption: General workflow for the indirect chiral analysis of this compound.
Protocol 1: Derivatization with Mosher's Acid Chloride (MTPA-Cl) for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of secondary amines with Mosher's acid.[11][12] The formation of diastereomeric amides increases the volatility of the analyte, making it suitable for GC-MS analysis.
Rationale
The reaction involves the acylation of the secondary amine of the piperidine ring with an enantiomerically pure form of MTPA-Cl. The presence of a mild base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of an aprotic solvent like dichloromethane or acetonitrile is critical to prevent hydrolysis of the acid chloride.[13]
Caption: Schematic of the MTPA-Cl derivatization reaction.
Materials
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), >99% ee
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL reaction vial.
-
Dissolution: Dissolve the sample in 500 µL of anhydrous DCM.
-
Addition of Base: Add 10 µL of anhydrous pyridine to the solution. Pyridine acts as a catalyst and scavenges the HCl byproduct.[14]
-
Addition of Derivatizing Agent: Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl to the reaction mixture. This ensures complete derivatization of the analyte.[14]
-
Reaction: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) if necessary.
-
Quenching: Add 500 µL of saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize any remaining acidic components. Vortex thoroughly.
-
Extraction: Allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Sample for Analysis: Transfer the dried organic solution to a GC vial with an insert for analysis.
GC-MS Parameters (Starting Point)
| Parameter | Setting |
| Column | Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 50-550 m/z |
Protocol 2: Derivatization with Marfey's Reagent (FDAA) for LC-MS Analysis
This protocol is based on the well-established Marfey's method for the chiral analysis of amines.[9][10][15] The resulting diastereomers are highly UV-active and ionize well, making them suitable for LC-UV or LC-MS analysis.
Rationale
Marfey's reagent (L-FDAA) reacts with the secondary amine via a nucleophilic aromatic substitution reaction under mild alkaline conditions. The reaction is typically carried out in a mixture of acetone and aqueous bicarbonate solution. The resulting dinitrophenyl (DNP) derivatives have a strong chromophore, enhancing detection sensitivity for HPLC-UV.[6] For LC-MS, the DNP group can aid in ionization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
The Vanguard of Synthesis: Application Notes and Protocols for Novel Alkaloid Construction
Foreword: The Enduring Allure and Evolving Challenge of Alkaloids
Alkaloids, a vast and structurally diverse class of naturally occurring nitrogen-containing compounds, have captivated chemists and physicians for centuries.[1][2] From the potent analgesic properties of morphine to the anti-malarial efficacy of quinine, these molecules are cornerstones of modern medicine.[2][3][4] However, nature's supply is often limited, and the structural complexity of many alkaloids presents a formidable challenge to their isolation and subsequent development into therapeutic agents.[5][6] This necessitates the development of innovative and efficient synthetic strategies to access not only the natural products themselves but also novel analogues with improved pharmacological profiles.
This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel alkaloids. It moves beyond a mere recitation of protocols to provide a deeper understanding of the strategic decisions and mechanistic principles that underpin successful alkaloid synthesis in the 21st century. We will explore a curated selection of cutting-edge methodologies, from the deployment of biocatalysts to the strategic application of C-H functionalization and the adoption of continuous flow chemistry. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, actionable protocols.
I. Strategic Pillars of Modern Alkaloid Synthesis: A Paradigm Shift
The total synthesis of complex alkaloids has historically been a benchmark for the state of the art in organic chemistry.[7][8] While classical approaches remain valuable, the contemporary landscape is characterized by a drive for greater efficiency, selectivity, and sustainability. This has led to the ascendancy of several key strategic pillars that will be the focus of this guide.
A. Biocatalysis and Chemoenzymatic Synthesis: Nature's Toolkit for Asymmetric Induction
The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity under mild reaction conditions.[9][10] In the context of alkaloid synthesis, enzymes can be powerful tools for establishing key stereocenters, a feature that is often critical for biological activity. Chemoenzymatic strategies, which combine the best of both enzymatic and traditional chemical transformations, have emerged as a particularly powerful approach.[1][8]
Key Advantages of Biocatalysis in Alkaloid Synthesis:
-
High Enantioselectivity: Enzymes can differentiate between enantiomers or enantiotopic faces of a prochiral substrate with exceptional precision.[11]
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which helps to avoid the degradation of sensitive functional groups.[9]
-
Reduced Environmental Impact: Biocatalysts are biodegradable and their use can reduce the reliance on heavy metal catalysts and harsh reagents.[9]
Illustrative Workflow: Chemoenzymatic Synthesis of an Indole Alkaloid Precursor
This workflow demonstrates a common chemoenzymatic strategy: the use of a lipase for the kinetic resolution of a key intermediate.
Caption: Chemoenzymatic workflow for alkaloid synthesis.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a general procedure for the enzymatic resolution of a racemic secondary alcohol, a common intermediate in alkaloid synthesis.
Materials:
-
Racemic secondary alcohol (1.0 eq)
-
Immobilized Lipase B from Candida antarctica (Novozym 435) (10-50 mg per mmol of substrate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate) (1.5-3.0 eq)
-
Molecular sieves (4 Å), activated
-
Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the racemic secondary alcohol and the anhydrous organic solvent.
-
Add the activated molecular sieves to the solution to ensure anhydrous conditions.
-
Add the acyl donor to the mixture.
-
Equilibrate the reaction mixture to the desired temperature (typically 25-40 °C).
-
Add the immobilized lipase to the stirred solution to initiate the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Upon reaching the desired conversion, filter off the immobilized lipase. The enzyme can often be washed with a fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted alcohol using column chromatography.
-
Determine the enantiomeric excess (ee) of both products using chiral HPLC or GC.
Causality Behind Experimental Choices:
-
Immobilized Enzyme: Using an immobilized enzyme simplifies the workup, as it can be easily removed by filtration and often recycled, improving the process's cost-effectiveness.
-
Anhydrous Conditions: Lipases can have hydrolytic activity in the presence of water, which would lead to the hydrolysis of the desired ester product. Molecular sieves are used to scavenge any trace amounts of water.
-
Vinyl Acetate as Acyl Donor: Vinyl acetate is often used as an "irreversible" acyl donor. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the equilibrium towards the formation of the ester product.
-
Monitoring Conversion: Stopping the reaction at ~50% conversion is crucial for a kinetic resolution to obtain both enantiomers in high enantiomeric purity.
B. Asymmetric Organocatalysis: Metal-Free Stereocontrol
Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective transformations, has revolutionized alkaloid synthesis.[12] This approach avoids the use of often toxic and expensive heavy metals and provides access to a wide range of chiral building blocks. Chiral secondary amines, such as proline and its derivatives, are particularly prominent in this field, enabling a variety of asymmetric reactions like Mannich, Michael, and Diels-Alder reactions.[12][13]
Table 1: Representative Organocatalytic Reactions in Alkaloid Synthesis
| Reaction Type | Catalyst Type | Key Bond Formation | Example Alkaloid Target |
| Asymmetric Mannich Reaction | Chiral Proline Derivatives | C-C, C-N | Naucleofficine I and II[13] |
| Asymmetric Michael Addition | Chiral Secondary Amines | C-C | Strychnofoline[12] |
| Asymmetric Pictet-Spengler | Chiral Brønsted Acids | C-C, C-N | Tetrahydroisoquinolines[14] |
| Asymmetric Diels-Alder | Chiral Imidazolidinones | C-C | Lycopodium Alkaloids[15] |
C. C-H Activation/Functionalization: A New Retrosynthetic Logic
The direct functionalization of otherwise unreactive C-H bonds is a paradigm-shifting strategy in organic synthesis.[16][17] By obviating the need for pre-functionalized starting materials, C-H activation can significantly shorten synthetic sequences and open up new avenues for the construction of complex molecular architectures.[16] In alkaloid synthesis, this approach has been particularly impactful for the formation of C-C and C-N bonds.
Conceptual Framework: C-H Activation in Retrosynthesis
Caption: Retrosynthetic analysis incorporating C-H activation.
Protocol 2: Palladium-Catalyzed Directed C-H Arylation of an Indole Derivative
This protocol describes a general procedure for the C-H arylation of an indole at the C2 position, a common transformation in the synthesis of indole alkaloids.
Materials:
-
N-protected indole (e.g., N-acetylindole) (1.0 eq)
-
Aryl halide (e.g., aryl iodide or bromide) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene precursor) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
High-boiling point solvent (e.g., DMF, DMAc, or toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the N-protected indole, aryl halide, palladium catalyst, ligand, and base to a Schlenk tube or a sealed reaction vessel.
-
Add the anhydrous solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated indole.
Causality Behind Experimental Choices:
-
Directing Group: The N-protecting group (e.g., acetyl, picolinamide) often acts as a directing group, coordinating to the palladium catalyst and bringing it into proximity with the C2-H bond, thus ensuring regioselectivity.
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity and can influence the reaction's efficiency and substrate scope.
-
Base: The base is required to facilitate the C-H activation step and to neutralize the hydrogen halide formed during the reaction.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
D. Flow Chemistry: Enhancing Efficiency and Safety
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scale-up.[18][19] For the synthesis of alkaloids, flow chemistry can enable the use of hazardous reagents or reaction conditions that would be difficult to manage on a large scale in a batch reactor.[5][6][20]
Workflow Diagram: Multi-step Flow Synthesis of (±)-Oxomaritidine
A notable example of the power of flow chemistry is the multi-step synthesis of the alkaloid (±)-oxomaritidine.[5][20] This synthesis integrates several reaction and purification steps into a single continuous process.
Caption: Multi-step flow synthesis of (±)-oxomaritidine.
E. Computational Chemistry: In Silico Design and Mechanistic Insight
The role of computational chemistry in alkaloid synthesis is rapidly expanding.[21][22][23][24] From predicting the feasibility of a synthetic route to elucidating reaction mechanisms and predicting the stereochemical outcome of a reaction, computational tools are becoming indispensable for the modern synthetic chemist.[25] Retrosynthesis software can now propose novel synthetic routes that may not be immediately obvious to a human chemist, potentially leading to more efficient syntheses.[21][22]
II. Conclusion and Future Outlook
The synthesis of novel alkaloids remains a vibrant and challenging field of research. The methodologies outlined in this guide—biocatalysis, asymmetric organocatalysis, C-H activation, flow chemistry, and computational chemistry—represent the forefront of this endeavor. By embracing these innovative strategies, researchers can not only tackle the synthesis of increasingly complex alkaloid targets but also do so with greater efficiency, selectivity, and sustainability. The continued development and integration of these powerful tools will undoubtedly lead to the discovery and synthesis of the next generation of alkaloid-based therapeutics.
References
- Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. (2022). Marine Drugs. [Link]
- The role of biocatalysis in the asymmetric synthesis of alkaloids. (2013). RSC Advances. [Link]
- Total synthesis of complex alkaloids by nucleophilic addition to amides. (2020). Organic & Biomolecular Chemistry. [Link]
- The role of biocatalysis in the asymmetric synthesis of alkaloids – an upd
- A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (2006). Syrris. [Link]
- The role of biocatalysis in the asymmetric synthesis of alkaloids. (2013). PubMed Central. [Link]
- Chemists reveal novel biocatalysts for bioactive alkaloid synthesis. (2017). Phys.org. [Link]
- The role of biocatalysis in the asymmetric synthesis of alkaloids – an upd
- Design of asymmetric synthesis of monoterpenoid alkaloids... (2021).
- Recent advances in the total synthesis of alkaloids using chiral secondary amine organoc
- Recent advances on the total synthesis of alkaloids in mainland China. (2016). Oxford Academic. [Link]
- A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (2006). RSC Publishing. [Link]
- Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids. (2025).
- Computer-aided key step generation in alkaloid total synthesis. (2023). Digital Chemistry. [Link]
- Computer-aided key step generation in alkaloid total synthesis. (2023). PubMed. [Link]
- Total Synthesis of Complex Diketopiperazine Alkaloids. (2012). PubMed Central. [Link]
- Chemists reveal novel biocatalysts for bioactive alkaloid synthesis. (2017). chemeurope.com. [Link]
- A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine : a new paradigm for molecular assembly. (2006). RSC Publishing. [Link]
- Biocatalysts from alkaloid producing plants. (2016). PubMed. [Link]
- Total synthesis of complex cyclotryptamine alkaloids: stereocontrolled construction of quaternary carbon stereocenters. (2007). PubMed. [Link]
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023).
- Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids. (2020). PubMed Central. [Link]
- Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. (2017). PubMed Central. [Link]
- A field guide to flow chemistry for synthetic organic chemists. (2022). PubMed Central. [Link]
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). PubMed Central. [Link]
- Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. (2021). PubMed Central. [Link]
- Flow chemistry. (n.d.). Wikipedia. [Link]
- Strategies and Tactics for the Synthesis of Complex Alkaloids. (2017).
- C H Activation: A Complementary Tool in the Total Synthesis of Complex Natural Products. (2012). Semantic Scholar. [Link]
- Strategies and Tactics for the Synthesis of Complex Alkaloids. (2017). CHIMIA. [Link]
- Modern Alkaloids: Structure, Isolation, Synthesis and Biology. (2002).
- Direct Synthesis of Protoberberine Alkaloids by Rh-Catalyzed C H Bond Activation as the Key Step. (2016).
- Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. (2018). RSC Publishing. [Link]
- Alkaloids in Future Drug Discovery. (2022). MDPI. [Link]
- Alkaloids Unveiled: A Comprehensive Analysis of Novel Therapeutic Properties, Mechanisms, and Plant-Based Innovations. (2025).
- Alkaloid. (n.d.). Wikipedia. [Link]
- Computational Chemical Synthesis Analysis and Pathway Design. (2019). Frontiers in Chemistry. [Link]
- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2023).
- Computational Chemical Synthesis Analysis and Pathway Design. (2019). PubMed Central. [Link]
Sources
- 1. The role of biocatalysis in the asymmetric synthesis of alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. phys.org [phys.org]
- 4. Chemists reveal novel biocatalysts for bioactive alkaloid synthesis [chemeurope.com]
- 5. syrris.jp [syrris.jp]
- 6. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine : a new paradigm for molecular assembly - Chemical Communications (RSC Publishing) DOI:10.1039/B600382F [pubs.rsc.org]
- 7. Total synthesis of complex alkaloids by nucleophilic addition to amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The role of biocatalysis in the asymmetric synthesis of alkaloids – an update | Semantic Scholar [semanticscholar.org]
- 11. The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow chemistry - Wikipedia [en.wikipedia.org]
- 20. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. digitalchemistry.ai [digitalchemistry.ai]
- 22. Computer-aided key step generation in alkaloid total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Computational Chemical Synthesis Analysis and Pathway Design [frontiersin.org]
- 24. Computational Chemical Synthesis Analysis and Pathway Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Resolution of Ethyl 3-Methylpiperidine-3-carboxylate
Introduction: The Significance of Chiral 3-Substituted Piperidines
The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmaceutical agents.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, with enantiomers frequently exhibiting vastly different pharmacological and toxicological profiles. Ethyl 3-methylpiperidine-3-carboxylate is a valuable chiral building block, with its enantiomers serving as key intermediates in the synthesis of potent and selective therapeutic agents.[2] Consequently, robust and scalable methods for the resolution of its racemic mixture are of paramount importance to the pharmaceutical industry.[3]
This guide provides a comprehensive overview and detailed protocols for the three primary methods of chiral resolution applicable to ethyl 3-methylpiperidine-3-carboxylate: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the underlying principles and practical considerations to empower researchers in selecting and optimizing the most suitable method for their specific needs, from small-scale discovery to large-scale production.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This technique remains a widely used and economically viable method for large-scale enantiomeric separations.[4] The core principle involves the reaction of the racemic base, ethyl 3-methylpiperidine-3-carboxylate, with an enantiomerically pure chiral acid.[5] This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, possess different physical properties, most notably solubility.[5][6] This solubility difference allows for their separation by fractional crystallization.[4]
Causality in Experimental Design
The success of this method hinges on the selection of an appropriate resolving agent and solvent system. The ideal combination will result in a significant solubility difference between the two diastereomeric salts, leading to the preferential crystallization of one salt in high diastereomeric excess.[7][8] Chiral acids are the resolving agents of choice for basic compounds like piperidine derivatives.[6] Commonly effective agents include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) and mandelic acid.[7] The choice of solvent is equally critical and often requires empirical screening to find conditions that promote the formation of well-defined, easily filterable crystals.[4] A solvent system that is too effective will keep both salts in solution, while a poor solvent may cause both to precipitate indiscriminately.[9]
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Classical Diastereomeric Salt Resolution.
Detailed Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)
Materials:
-
Racemic ethyl 3-methylpiperidine-3-carboxylate
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone)
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, filtration apparatus
Procedure:
-
Solvent Screening (Small Scale): In separate test tubes, dissolve small, equimolar amounts of the racemic amine and (+)-DBTA in various solvents. Observe for spontaneous precipitation or formation of crystalline material upon standing or cooling. The goal is to identify a solvent that yields a crystalline solid rather than an oil.
-
Salt Formation (Preparative Scale):
-
In a round-bottom flask, dissolve one equivalent of racemic ethyl 3-methylpiperidine-3-carboxylate in the optimal solvent identified in the screening step (e.g., ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-DBTA in the same solvent, heating gently if necessary.[4] Expert Insight: Starting with 0.5 equivalents of the resolving agent can often lead to a higher initial enantiomeric enrichment of the crystallized salt.[8]
-
Slowly add the resolving agent solution to the stirred amine solution at room temperature.
-
-
Crystallization:
-
Stir the mixture for a period (e.g., 1-2 hours) at room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (0-5 °C) for several hours or overnight to maximize crystal formation.[6] Rapid cooling can trap the undesired diastereomer, reducing purity.[6]
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals.
-
Optional Recrystallization: If the desired diastereomeric purity is not achieved, recrystallize the salt from a fresh portion of the solvent to enhance purity.[4]
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
While stirring, add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12), ensuring the complete dissolution of the salt.[5]
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent like dichloromethane (3 x 50 mL).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl 3-methylpiperidine-3-carboxylate.
-
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
| Parameter | Rationale / Optimization Strategy |
| Resolving Agent | Tartaric acid derivatives and mandelic acid are effective for piperidines.[7] Screen both enantiomers of the resolving agent. |
| Stoichiometry | Using 0.5 eq. of resolving agent can be more efficient for initial enrichment.[8] |
| Solvent System | Crucial for success. Screen a range of polarities (alcohols, esters, ketones).[4] Solvent mixtures can fine-tune solubility. |
| Cooling Rate | Slow, controlled cooling is essential to prevent co-precipitation of the undesired diastereomer.[6] |
| Purity | High purity of both the racemate and resolving agent is necessary to avoid interference with crystallization.[6] |
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers.[10] In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the transformed, faster-reacting one.[11] For esters like ethyl 3-methylpiperidine-3-carboxylate, lipases are particularly effective biocatalysts.[10]
Causality in Experimental Design
The success of EKR depends on the enzyme's ability to selectively bind one enantiomer in its active site. This selectivity (expressed as the enantiomeric ratio, E) is the key parameter. A high E value is necessary for achieving high enantiomeric excess in both the product and the unreacted starting material. The reaction is typically stopped at or near 50% conversion to maximize both yield and e.e. for both components. Two common strategies for esters are:
-
Enantioselective Hydrolysis: The enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid.
-
Enantioselective Transesterification/Acylation: The enzyme selectively acylates one enantiomer of the piperidine nitrogen (if unprotected) or transesterifies the ethyl ester with another alcohol. For the title compound, hydrolysis of the ester is the more direct approach.
Lipases, such as those from Candida antarctica (CALB) or Pseudomonas cepacia (PSL), are robust enzymes that often function well in organic solvents, which can be advantageous for substrate solubility.[12][13]
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Hydrolysis of Ethyl 3-Methylpiperidine-3-carboxylate.
Detailed Protocol: Lipase-Catalyzed Hydrolysis
Materials:
-
Racemic ethyl 3-methylpiperidine-3-carboxylate
-
Lipase (e.g., Immobilized Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., Toluene, MTBE)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve racemic ethyl 3-methylpiperidine-3-carboxylate (1 mmol) in a biphasic mixture of phosphate buffer (20 mL) and an organic co-solvent like toluene (10 mL).[11] Expert Insight: The organic co-solvent improves substrate solubility and can enhance enzyme selectivity.
-
Add the selected lipase (e.g., 50-100 mg of immobilized lipase).[11] Immobilized enzymes are preferred for ease of recovery and reuse.
-
-
Kinetic Resolution:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot with a small amount of ethanol, filter the enzyme, and analyze by chiral HPLC to determine the conversion percentage and the e.e. of both the remaining ester and the formed carboxylic acid.
-
-
Reaction Workup (at ~50% conversion):
-
Stop the reaction by filtering off the immobilized enzyme.
-
Transfer the reaction mixture to a separatory funnel.
-
Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl to ensure the carboxylic acid is protonated.
-
Extract the entire mixture with ethyl acetate (3 x 30 mL).
-
To separate the unreacted ester from the acid product, extract the combined organic layers with a mild base like 5% sodium bicarbonate solution. The carboxylic acid will move to the aqueous basic layer, while the unreacted ester remains in the organic layer.
-
-
Isolation of Products:
-
Unreacted Ester: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched ethyl 3-methylpiperidine-3-carboxylate.
-
Carboxylic Acid: Acidify the bicarbonate washings to pH ~2-3 with 1 M HCl. Extract the resulting carboxylic acid with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched 3-methylpiperidine-3-carboxylic acid.
-
-
Analysis: Confirm the e.e. of both the recovered ester and the acid product via chiral HPLC.
| Parameter | Rationale / Optimization Strategy |
| Enzyme Choice | Screen various lipases (e.g., CALB, PSL, CRL) for the best selectivity (E-value).[11] |
| Solvent | A biphasic system (buffer/organic solvent) is common.[11] The choice of organic solvent can influence enzyme activity and selectivity.[14] |
| pH and Temperature | Each enzyme has an optimal pH and temperature range. Maintain these for best performance. |
| Acyl Donor (for Acylation) | For resolution via acylation, screen acyl donors like vinyl acetate or isopropenyl acetate.[12] |
| Monitoring | Accurate monitoring to stop the reaction near 50% conversion is critical for achieving high e.e. for both products. |
Method 3: Preparative Chiral HPLC
For high-purity analytical and small-scale preparative work, chiral HPLC is often the method of choice.[4] This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[15] While historically more expensive for large-scale work, advances in stationary phases and continuous chromatography (e.g., Simulated Moving Bed - SMB) are making it more viable.
Causality in Experimental Design
The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[16] The stability of these complexes differs, causing one enantiomer to be retained longer on the column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of compounds, including piperidine derivatives.[6]
The mobile phase composition is critical for optimizing resolution. For basic analytes like ethyl 3-methylpiperidine-3-carboxylate, peak tailing can be a significant issue due to strong interactions with residual silanols on the silica support.[6] Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial to compete for these active sites and achieve symmetrical peak shapes.[6]
Experimental Workflow: Preparative Chiral HPLC
Caption: Workflow for Preparative Chiral HPLC Resolution.
Detailed Protocol: Preparative HPLC Separation
Materials & Equipment:
-
Racemic ethyl 3-methylpiperidine-3-carboxylate
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol)
-
Diethylamine (DEA) or Triethylamine (TEA)
-
Analytical and Preparative HPLC systems with UV detector
-
Chiral column (e.g., Chiralpak® series like IA or AD)
Procedure:
-
Analytical Method Development:
-
Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H) to find a stationary phase that provides baseline separation.[6]
-
Mobile Phase Optimization: Start with a typical normal phase eluent like n-Hexane/Isopropanol. Systematically vary the ratio (e.g., 90:10, 80:20, 70:30) to optimize resolution and retention time.
-
Additive Optimization: Add 0.1% DEA to the mobile phase to suppress peak tailing.[6] This is a critical step for basic amines.
-
Final Analytical Method (Example):
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: Ambient
-
-
-
Scale-Up and Loading Study:
-
Once the analytical method is established, perform a loading study by injecting increasing concentrations of the racemate to determine the maximum sample load before resolution is lost.
-
Scale the method to a larger-diameter preparative column, adjusting the flow rate proportionally to the column cross-sectional area.
-
-
Preparative Separation:
-
Dissolve the racemic mixture in the mobile phase to prepare a concentrated sample solution.
-
Perform repeated injections onto the preparative HPLC system.
-
Collect the fractions corresponding to each enantiomer peak as they elute from the column.
-
-
Isolation:
-
Combine the fractions for each respective enantiomer.
-
Remove the solvent under reduced pressure to yield the isolated, enantiomerically pure products.
-
-
Analysis: Verify the purity and e.e. of the isolated fractions using the analytical chiral HPLC method.
| Parameter | Rationale / Optimization Strategy |
| Chiral Stationary Phase | Polysaccharide-based CSPs are a good starting point for piperidines.[6] Screening is essential. |
| Mobile Phase | Normal phase (Hexane/Alcohol) is common. Varying the alcohol (IPA vs. Ethanol) can alter selectivity. |
| Basic Additive | Essential for good peak shape with basic amines.[6] 0.1% DEA or TEA is typical. |
| Flow Rate/Temperature | Lowering temperature can sometimes improve resolution but increases analysis time and pressure.[9] |
| Sample Loading | Overloading the column will cause peak overlap and loss of resolution. Must be optimized for preparative scale. |
Conclusion and Method Selection
The choice of resolution method for ethyl 3-methylpiperidine-3-carboxylate depends on the desired scale, purity requirements, and available resources.
-
Classical Diastereomeric Salt Crystallization is often the most cost-effective and scalable method, making it ideal for industrial production, provided a suitable resolving agent and crystallization conditions can be identified.
-
Enzymatic Kinetic Resolution offers high selectivity under mild, environmentally friendly conditions. It is an excellent choice for producing both enantiomers, though it is limited by a theoretical maximum yield of 50% for each product from the racemate.
-
Preparative Chiral HPLC provides the most direct route to high-purity enantiomers and is superb for small-to-medium scale applications where purity is the primary concern.
A pragmatic approach often involves using chiral HPLC as the primary analytical tool to assess the success of classical or enzymatic resolution attempts. By understanding the principles and meticulously optimizing the protocols outlined in this guide, researchers can confidently and efficiently access the enantiomerically pure forms of ethyl 3-methylpiperidine-3-carboxylate for their drug discovery and development programs.
References
- BenchChem. (2025). Resolving Enantiomers of 3-Methylpiperidine. Technical Support Center. [URL: provided by grounding tool]
- Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1). [URL: https://patents.google.
- BenchChem. (2025). Resolving Enantiomers of 1,4-Dimethylpiperidine Derivatives. Technical Support Center. [URL: provided by grounding tool]
- BenchChem. (2025). Purification of Diastereomeric Piperidine Compounds. Technical Support Center. [URL: provided by grounding tool]
- ResearchGate. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers. [URL: https://www.researchgate.net/publication/236005749_Enzymatic_Kinetic_Resolution_of_Piperidine_Atropisomers_Synthesis_of_a_Key_Intermediate_of_the_Farnesyl_Protein_Transferase_Inhibitor_SCH66336]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c02263]
- Ni, Y., & Fernández-Lafuente, R. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 25(23), 5644. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730999/]
- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [URL: https://www.organic-chemistry.org/abstracts/lit6/088.shtm]
- France, S. P., et al. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 7(3), 1891–1895. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5346281/]
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [URL: provided by grounding tool]
- Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [URL: https://www.youtube.
- SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. [URL: https://sielc.
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [URL: https://www.researchgate.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/basics-of-chiral-hplc]
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [URL: provided by grounding tool]
- PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 75(5), 539-46. [URL: https://pubmed.ncbi.nlm.nih.gov/11745163/]
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. [URL: provided by grounding tool]
- BGB Analytik. (n.d.). CHIRAL Handbook. [URL: https://bgb-analytik.com/wp-content/uploads/chiral_handbook.pdf]
- Bode Research Group. (n.d.). Kinetic resolution of amines. [URL: https://bode.ethz.ch/research/completed-projects/kinetic-resolution-of-amines.html]
- White Rose Research Online. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [URL: https://eprints.whiterose.ac.uk/175965/]
- PubChem. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23389261]
- MZ-Analysentechnik. (n.d.). Chiral Chromatography. [URL: https://www.mz-at.
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxylate Esters. [URL: provided by grounding tool]
- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [URL: https://eprints.whiterose.ac.uk/188147/]
- ScienceDirect. (1995). Lipase-catalyzed kinetic resolution of trans-2,5-disubstituted pyrrolidine derivatives. Tetrahedron: Asymmetry, 6(11), 2755-2760. [URL: https://www.sciencedirect.com/science/article/abs/pii/095741669500392F]
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [URL: https://www.rsc.
- IRIS Re.Public@polimi.it. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [URL: https://re.public.polimi.
- PubMed. (2000). Lipase-catalysed synthesis of new acetylcholinesterase inhibitors: N-benzylpiperidine aminoacid derivatives. Bioorganic & Medicinal Chemistry, 8(4), 731-8. [URL: https://pubmed.ncbi.nlm.nih.gov/10882012/]
- Onyx Scientific. (n.d.). Chiral Resolution Screening. [URL: https://www.onyx-scientific.com/solid-state-chemistry/chiral-resolution-screening/]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bgb-analytik.com [bgb-analytik.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of (R)-Ethyl 3-methylpiperidine-3-carboxylate. This chiral building block is a crucial intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction yields and enantioselectivity.
Overview of Synthetic Strategies
The asymmetric synthesis of 3-substituted piperidines like this compound is a significant challenge in organic chemistry.[1][2] The primary routes involve creating the chiral center stereoselectively on a pre-formed ring or building the ring around an existing chiral center. The most prevalent and scalable strategies rely on the asymmetric hydrogenation of a pyridine or tetrahydropyridine precursor.
Common Synthetic Approach: Asymmetric Hydrogenation
A robust method involves the N-protection of a 3-methyl-3-ethoxycarbonylpyridine precursor, followed by asymmetric hydrogenation using a chiral catalyst, and subsequent deprotection. Quaternization of the pyridine nitrogen is often necessary to lower the ring's resonance energy and prevent catalyst deactivation.[1][3]
A typical sequence is as follows:
-
Synthesis of Precursor: Preparation of Ethyl 3-methylnicotinate.
-
N-Activation: Quaternization of the pyridine nitrogen, for example, by N-benzylation, to form a pyridinium salt. This activation is crucial for successful hydrogenation.[4]
-
Asymmetric Hydrogenation: The core step, where the pyridinium salt is reduced using H₂ gas in the presence of a chiral transition metal catalyst (e.g., Rhodium or Iridium) with a chiral phosphine ligand (e.g., JosiPhos, MeO-BIPHEP).[1][3]
-
Purification & Deprotection: Removal of the N-protecting group to yield the final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low Reaction Yield
Q1: My asymmetric hydrogenation of the N-benzyl pyridinium salt is stalling or resulting in a very low yield of the piperidine product. What's going wrong?
This is a frequent issue stemming from catalyst deactivation, incomplete reaction, or suboptimal conditions.
Potential Causes & Recommended Solutions:
-
Catalyst Poisoning: Pyridine and piperidine derivatives are strong ligands and can irreversibly bind to and deactivate the metal center of the catalyst.[1][3]
-
Solution: Ensure the starting pyridinium salt is free of unreacted pyridine. The in situ generation of hydrogen bromide (HBr) during the reaction can also inhibit the catalyst. Adding a non-nucleophilic organic base, such as triethylamine (Et₃N), can scavenge this acid and significantly improve yields and enantioselectivity.[1][4]
-
-
Suboptimal Hydrogen Pressure or Temperature: The energy barrier for dearomatization is high.
-
Solution: Systematically screen hydrogen pressure and temperature. While higher pressures (50-70 bar) are common, ensure your equipment is rated for it.[5] Monitor the reaction by GC-MS or LC-MS to find the optimal balance where the reaction proceeds without significant side product formation.
-
-
Incorrect Solvent Choice: The solvent can influence catalyst solubility, stability, and activity.
-
Solution: Protic solvents like methanol or ethanol are commonly used. However, if side reactions like ester transesterification are a concern, consider aprotic solvents like THF or dichloromethane (DCM), ensuring the catalyst system is soluble.
-
Q2: I'm experiencing significant product loss during workup and purification. How can I improve my recovery?
The basic nature of the piperidine nitrogen and the polarity of the molecule can make extraction and chromatography challenging.
Potential Causes & Recommended Solutions:
-
Poor Extraction from Aqueous Phase: The protonated form of the piperidine is highly water-soluble.
-
Solution: During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) using NaOH or K₂CO₃ before extracting with an organic solvent like DCM or ethyl acetate. Perform multiple extractions (3-4 times) to maximize recovery.
-
-
Product Adsorption on Silica Gel: The basic nitrogen atom can strongly interact with the acidic silica gel, leading to peak tailing, smearing, and irreversible adsorption during column chromatography.
-
Solution 1 (Base Treatment): Deactivate the silica gel by treating it with a solvent system containing a small amount of a volatile amine, like 1-2% triethylamine in your hexane/ethyl acetate eluent.[6]
-
Solution 2 (Alternative Stationary Phase): Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Solution 3 (Distillation): If the product is thermally stable, vacuum distillation can be an effective purification method for the free base.[7]
-
Problem Area 2: Poor Enantioselectivity (Low e.e.)
Q1: The enantiomeric excess (e.e.) of my final product is much lower than reported in the literature. How can I improve it?
Achieving high enantioselectivity in the hydrogenation of 3-substituted pyridines is notoriously difficult.[2] Minor changes in reaction conditions can have a dramatic impact.
Potential Causes & Recommended Solutions:
-
Non-Enantioselective Side Reactions: A key issue is the potential for a non-enantioselective isomerization of a partially hydrogenated dihydropyridine intermediate.[1][2]
-
Suboptimal Catalyst/Ligand Combination: The choice of metal and chiral ligand is paramount.
-
Influence of Temperature: Hydrogenation temperature can affect the flexibility of the catalyst-substrate complex, thereby impacting enantioselection.
-
Solution: Perform the reaction at lower temperatures if kinetics allow. While this may slow the reaction rate, it often enhances enantioselectivity.
-
Table 1: Key Parameters for Optimizing Asymmetric Hydrogenation
| Parameter | Recommendation | Rationale |
| Additive | Add 1.0-1.2 equivalents of Et₃N | Scavenges HBr and suppresses non-enantioselective isomerization pathways.[1][4] |
| Catalyst | Screen Rhodium and Iridium precursors | Different metals show varying activities and selectivities for this substrate class.[3] |
| Ligand | Screen bidentate phosphine ligands (e.g., JosiPhos, SEGPHOS) | The ligand creates the chiral environment and is critical for stereocontrol.[8] |
| Temperature | Optimize between 0 °C and 50 °C | Lower temperatures often lead to higher e.e. but require longer reaction times. |
| H₂ Pressure | Optimize between 20 and 80 bar | Affects reaction rate; ensure it's not so high that it leads to over-reduction or racemization. |
| Solvent | Methanol, Ethanol, THF | The solvent can affect catalyst performance and solubility. |
Problem Area 3: Persistent Impurities
Q1: My final product is contaminated with a persistent impurity that is difficult to remove. What could it be and how do I get rid of it?
Potential Impurities & Identification/Removal Strategies:
-
Unreacted Starting Material (Pyridinium Salt):
-
Identification: Easily detected by LC-MS or ¹H NMR (aromatic signals).
-
Removal: The salt is highly polar and water-soluble. A simple aqueous wash of the organic phase during workup should remove it.
-
-
Over-reduced Byproducts: If the methyl group on the ring is reduced, or other functional groups are affected.
-
Identification: Compare GC-MS or LC-MS data with expected molecular weights.
-
Removal: These are often difficult to separate chromatographically. The best solution is prevention by optimizing reaction time and catalyst loading. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Residual Hydrogenation Catalyst:
-
Identification: The product solution may have a dark color (from Pd/C) or a specific color associated with the homogeneous catalyst.
-
Removal: For heterogeneous catalysts (e.g., PtO₂, Pd/C), filter the reaction mixture through a pad of Celite®.[5] For homogeneous catalysts, purification by column chromatography is usually effective.
-
Frequently Asked Questions (FAQs)
Q: What is the best N-protecting group to use for the pyridine precursor? A: An N-benzyl group is highly effective. It serves the dual purpose of activating the ring towards hydrogenation (by forming the pyridinium salt) and can be readily removed later by hydrogenolysis (e.g., using Pd/C and H₂), often in the same pot as a final reduction step if needed.
Q: Can I use a classical resolution if my asymmetric synthesis fails to provide high e.e.? A: Yes. Classical resolution via diastereomeric salt formation is a viable alternative.[6] You can react the racemic ethyl 3-methylpiperidine-3-carboxylate with a chiral acid like (R)-mandelic acid or a tartaric acid derivative.[6][9] The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization. This is often an iterative process requiring careful solvent screening.
Q: What analytical techniques are essential for this synthesis? A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material.
-
Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine chemical purity.
-
Enantiomeric Excess (e.e.) Determination: Chiral HPLC or Chiral GC using a suitable chiral stationary phase (e.g., polysaccharide-based columns) is essential to quantify the enantiomeric purity of your product.[6]
Key Experimental Protocol
Protocol: Asymmetric Hydrogenation of N-Benzyl-3-ethoxycarbonyl-3-methylpyridinium Bromide
This protocol is a generalized procedure based on established methods and should be optimized for your specific setup.[1][4]
-
Reactor Setup: In a glovebox, add the Rhodium precursor (e.g., [Rh(COD)₂]OTf, 1 mol%) and the chiral ligand (e.g., a JosiPhos variant, 1.1 mol%) to a high-pressure reactor vessel equipped with a magnetic stir bar.
-
Solvent and Reagents: Add anhydrous, degassed methanol. Stir for 15-20 minutes to allow for catalyst pre-formation. Add the N-benzyl-3-ethoxycarbonyl-3-methylpyridinium bromide substrate (1.0 eq) and triethylamine (1.1 eq).
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge it 3-5 times with inert gas (Argon or Nitrogen), followed by 3-5 purges with hydrogen gas.
-
Execution: Pressurize the reactor to the desired H₂ pressure (e.g., 50 bar) and begin stirring at the optimized temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing via LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove any insoluble species.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel pre-treated with 1% Et₃N in the eluent.
Visualization
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a logical workflow for diagnosing and solving issues related to poor enantiomeric excess (e.e.).
Caption: Troubleshooting workflow for low enantioselectivity.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.
- Bremeyer, N., & Smith, S. C. (2005). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]
- Rowles, H. T., et al. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 139(29), 9866–9869. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. BenchChem.
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Synthesis. [Link]
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]
- Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(39), 9912-9915. [Link]
- Lefort, L. (2017). Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic?
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Grokipedia.
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Semantic Scholar. [Link]
- Gates, M., & Brown, M. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. BenchChem.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
- Wang, Y., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3647–3661. [Link]
- Stass, H. L. (1944). Process for the purification of piperidine.
- Organic Chemistry Portal.
- Sundberg, R. J. (1996). Piperidine Synthesis.
- Smirnova, M. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Organic Chemistry Portal. Synthesis of piperidines. Organic Chemistry Portal. [Link]
- National Center for Biotechnology Information. (R)
- Chen, C., & Senanayake, C. H. (2002). Process for resolving racemic mixtures of piperidine derivatives.
- Rovis, T., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(15), 6936–6941. [Link]
- Schaefer, J. P. (2011).
- Berardi, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]
- The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
- Kananovich, D., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Coldwell, M., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? [morressier.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-甲基-3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Welcome to the technical support center for the purification of (R)-Ethyl 3-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this chiral molecule. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the highest purity of your target compound.
Introduction to Purification Challenges
This compound is a valuable chiral building block in pharmaceutical synthesis. Its purification presents a unique set of challenges primarily due to the presence of its enantiomer, (S)-Ethyl 3-methylpiperidine-3-carboxylate, and other potential process-related impurities. The tertiary stereocenter at the 3-position can be prone to racemization under harsh conditions, and the basic nature of the piperidine ring can lead to interactions with acidic impurities or chromatography media. This guide will walk you through the most common purification hurdles and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
(S)-Ethyl 3-methylpiperidine-3-carboxylate: The opposite enantiomer is the most critical impurity to remove for applications requiring high enantiopurity.
-
Unreacted starting materials: Depending on the synthesis, this could include precursors to the piperidine ring or the ethyl carboxylate group.
-
Byproducts from side reactions: These can include products of incomplete cyclization, over-alkylation, or hydrolysis of the ester.
-
Reagents and catalysts: Traces of acids, bases, or metal catalysts used in the synthesis may be present.
-
Solvent residues: Residual solvents from the reaction or workup are also common impurities.[1]
Q2: What are the primary methods for purifying this compound?
A2: The main strategies for purifying this chiral compound are:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic or enantiomerically-enriched mixture with a chiral acid to form diastereomeric salts.[2] These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers.[3] This is often used for both analytical and preparative-scale purifications.
-
Distillation: For volatile impurities or if the product is a liquid at room temperature, distillation under reduced pressure can be an effective purification step.[4]
Q3: My chiral HPLC analysis shows poor separation of the enantiomers. What can I do?
A3: Poor resolution in chiral HPLC is a common issue. Here are several troubleshooting steps:
-
Optimize the Mobile Phase: The choice and composition of the mobile phase are critical. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is common. Systematically vary the ratio of the alcohol to fine-tune the separation. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), can significantly improve peak shape for basic compounds like piperidines by minimizing interactions with the silica support.[3]
-
Select the Right Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are often effective for separating piperidine derivatives.[3][5] If one CSP doesn't provide adequate separation, screening other CSPs with different chiral selectors is recommended.
-
Adjust the Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. Temperature can also influence selectivity; experimenting with different column temperatures (e.g., from 10°C to 40°C) may enhance separation.[6]
Troubleshooting Guides
Guide 1: Diastereomeric Salt Crystallization
This guide provides a systematic approach to troubleshooting common issues during the diastereomeric salt resolution of this compound.
Problem: Low Enantiomeric Excess (ee) After Crystallization
A low ee indicates that the crystallization process is not effectively separating the diastereomeric salts.
| Potential Cause | Explanation | Solution |
| Inappropriate Solvent System | The solubility difference between the two diastereomeric salts is not significant enough in the chosen solvent. | Screen a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures to maximize the solubility difference. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomers, trapping the undesired diastereomer in the crystal lattice. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Gradual cooling promotes the formation of more ordered, purer crystals.[3] |
| Impure Starting Materials | Impurities in the racemic mixture or the chiral resolving agent can interfere with crystal formation and co-precipitate with the desired salt. | Ensure the starting (R,S)-Ethyl 3-methylpiperidine-3-carboxylate and the chiral resolving agent are of high purity before attempting crystallization. |
| Incorrect Stoichiometry | Using a non-optimal ratio of the chiral resolving agent to the racemic mixture can affect the efficiency of the resolution. | Typically, 0.5 to 1.0 equivalents of the resolving agent are used. It is advisable to perform small-scale experiments to determine the optimal stoichiometry. |
Problem: Failure to Induce Crystallization
Sometimes, the diastereomeric salt may not crystallize readily.
| Technique | Description |
| Seeding | Introduce a small crystal of the desired diastereomeric salt (from a previous successful batch) into the supersaturated solution to initiate crystallization.[3] |
| Scratching | Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3] |
| Increasing Concentration | Carefully evaporate some of the solvent to create a more concentrated, supersaturated solution. |
| Using an Anti-Solvent | Slowly add a solvent in which the diastereomeric salt is insoluble (an "anti-solvent") to a solution of the salt in a good solvent until turbidity is observed. This can induce precipitation and crystallization. |
This is a general protocol that will require optimization for your specific case.
-
Dissolution: Dissolve the racemic or enantiomerically-enriched Ethyl 3-methylpiperidine-3-carboxylate in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Addition of Chiral Acid: Add a solution of the chiral resolving agent (e.g., 0.5-1.0 equivalents of di-p-toluoyl-D-tartaric acid or (S)-mandelic acid) in the same solvent.[2]
-
Heating: Gently heat the mixture until a clear solution is obtained.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or ice bath.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess (de) by a suitable analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent).
-
Liberation of the Free Base: Suspend the diastereomerically pure salt in a mixture of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate). Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the enantiomerically pure this compound.
Guide 2: Preparative Chiral Chromatography (HPLC & SFC)
This guide addresses common issues encountered during the scale-up of chiral separations.
Problem: Poor Peak Shape (Tailing or Fronting) in Preparative Chromatography
Poor peak shape can lead to overlapping peaks and reduced purification efficiency.
| Potential Cause | Explanation | Solution |
| Column Overload | Injecting too much sample onto the column can lead to peak broadening and fronting. | Reduce the sample concentration or injection volume. Perform a loading study to determine the maximum sample load that maintains good peak shape. |
| Secondary Interactions | The basic piperidine nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing. | Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to block these active sites.[3] |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for the separation, leading to poor peak shape. | Re-optimize the mobile phase composition. For Supercritical Fluid Chromatography (SFC), adjusting the co-solvent percentage and the type of co-solvent (e.g., methanol, ethanol) can significantly impact peak shape.[7][8] |
| Column Contamination | The column may be contaminated with strongly retained impurities from previous injections. | Flush the column with a strong solvent as recommended by the manufacturer. For immobilized polysaccharide-based columns, a wider range of solvents can be used for cleaning.[9] |
Supercritical Fluid Chromatography (SFC) is often preferred for preparative chiral separations due to its speed and reduced solvent consumption.[7][8]
Caption: A typical workflow for preparative chiral SFC purification.
Summary of Purification Parameters
The following table provides a starting point for the purification of this compound.
| Purification Method | Key Parameters | Typical Values/Conditions | Notes |
| Diastereomeric Salt Crystallization | Chiral Resolving Agent | Di-p-toluoyl-D-tartaric acid, (S)-Mandelic acid[2] | The choice of resolving agent is critical and may require screening. |
| Solvent | Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile | Solvent screening is essential to find optimal solubility differences. | |
| Preparative Chiral HPLC | Stationary Phase | Immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) | Immobilized phases offer greater solvent flexibility.[5] |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol or Hexane/Ethanol with 0.1% DEA | The ratio of alcohol will determine the retention time and resolution. | |
| Preparative Chiral SFC | Stationary Phase | Polysaccharide-based CSPs | Similar to HPLC, these are the most common choice. |
| Mobile Phase | CO2 with a polar co-solvent (e.g., Methanol, Ethanol) and a basic additive (e.g., DEA) | SFC offers faster separations and easier solvent removal.[7][8] |
Logical Flow for Purification Strategy
The choice of purification strategy often depends on the scale of the synthesis and the required purity.
Caption: A decision tree for selecting a purification strategy.
References
- Zheng, X., Day, C., & Gollamudi, R. (1995).
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed Central.
- The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. (n.d.).
- Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Pharmaceutical Review.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016). LCGC North America.
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. (n.d.). Benchchem.
- Preparative supercritical fluid chromatography: A powerful tool for chiral separations. (2016).
- Preparative Chiral Separations Using SFC Poster. (2019). Regis Technologies.
- Trouble with chiral separations. (2020).
- Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. (2016). PubMed Central.
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2017). PubMed Central.
- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (1984).
- Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. (2014).
- Troubleshooting poor peak resolution in chiral separation of HETE enantiomers. (n.d.). Benchchem.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (2002).
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2014).
- Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. (2003). PubMed.
- (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6. (n.d.). Sigma-Aldrich.
- Ethyl (R)-(-)-3-Piperidinecarboxylate 25137-01-3. (n.d.). Tokyo Chemical Industry Co., Ltd.
- (R)
- Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (2018).
Sources
- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Synthesis of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of (R)-Ethyl 3-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize for yield and enantiopurity. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving precise stereochemical control at the C3 position is critical for biological activity.[1][2][3] This document provides in-depth, field-proven insights to ensure the successful synthesis of this valuable chiral building block.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions. A common synthetic approach involves the formation of the piperidine ring via a Dieckmann condensation of a suitably substituted acyclic diester, followed by stereoselective methylation and reduction.
Question 1: Low yield of the cyclized β-keto ester during the Dieckmann Condensation.
-
Probable Causes:
-
Inefficient Deprotonation: The base used may not be strong enough to efficiently deprotonate the α-carbon of the diester, leading to a low concentration of the reactive enolate.
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.[4]
-
Reverse Dieckmann Reaction: If the resulting β-keto ester does not have an enolizable proton, the reaction can be reversible and may not proceed to completion.[5]
-
Transesterification: If the alkoxide base does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products.[6]
-
-
Solutions:
-
Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF to drive the deprotonation forward.[4]
-
Reaction Conditions: Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.
-
Acidic Work-up: A careful acidic work-up is necessary to protonate the enolate of the β-keto ester and isolate the final product.
-
Matching Base and Ester: Ensure the alkoxide base matches the ester group (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[6]
-
Question 2: Poor diastereoselectivity during the introduction of the 3-methyl group.
-
Probable Causes:
-
Steric Hindrance: The approach of the electrophile (e.g., methyl iodide) to the enolate of the β-keto ester may not be sufficiently directed, leading to a mixture of diastereomers.
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the facial selectivity of the alkylation.
-
-
Solutions:
-
Use of a Chiral Auxiliary: Attaching a chiral auxiliary to the nitrogen of the piperidine precursor can effectively shield one face of the molecule, directing the alkylation to produce the desired diastereomer. This auxiliary can be removed in a subsequent step.
-
Substrate Control: The inherent stereochemistry of a chiral starting material can be used to direct the stereochemical outcome of subsequent reactions.
-
Question 3: Incomplete reduction of the pyridine ring precursor or over-reduction leading to ring opening.
-
Probable Causes:
-
Catalyst Poisoning: Impurities in the starting material or solvent, such as sulfur compounds, can poison the hydrogenation catalyst.[7]
-
Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.
-
Harsh Reaction Conditions: High temperatures and pressures can lead to over-reduction (hydrogenolysis) of the C-N bond in the piperidine ring, resulting in ring-opened byproducts.[8]
-
-
Solutions:
-
Purification of Starting Materials: Ensure the purity of the pyridine precursor and solvents.
-
Catalyst Selection and Handling: Use a fresh, active catalyst. Rhodium-based catalysts are often more resistant to poisoning and can be more selective than palladium or platinum catalysts.[8]
-
Optimization of Reaction Conditions: Carefully control the reaction temperature and pressure. Lowering the temperature can help minimize side product formation.[7] Monitor the reaction progress closely to avoid prolonged reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve the (R)-enantiomer of Ethyl 3-methylpiperidine-3-carboxylate?
There are several effective strategies for the enantioselective synthesis of 3-substituted piperidines:
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of a corresponding pyridine derivative using a chiral catalyst is a highly efficient method.[1][9]
-
Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, such as a derivative of an amino acid, can direct the stereochemical outcome of the reaction.[10]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This modern approach involves the reaction of a dihydropyridine intermediate with an appropriate boronic acid in the presence of a chiral rhodium catalyst.[2][3][11]
Q2: How can I monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): For a quick and qualitative assessment of the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components of the reaction mixture, including any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and intermediates.
Q3: What are the recommended purification methods for the final product?
The final product, this compound, is typically a liquid.[12] Purification can be achieved by:
-
Column Chromatography: Using silica gel is a common method to separate the desired product from impurities.[13]
-
Distillation: If the product is volatile and thermally stable, fractional distillation under reduced pressure can be an effective purification technique.
Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Dieckmann Condensation Base | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic bases that favor enolate formation.[4] |
| Alkylation Temperature | -78 °C to room temperature | Lower temperatures can improve stereoselectivity. |
| Hydrogenation Catalyst | Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂) | Rhodium catalysts can be more selective and less prone to over-reduction.[8] |
| Hydrogenation Pressure | 50-1000 psi | Higher pressure can increase the reaction rate but also the risk of over-reduction. |
| Solvents | Anhydrous THF, Toluene, Ethanol | Solvent choice depends on the specific reaction step and should be anhydrous to prevent side reactions.[4] |
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
This protocol outlines a general procedure for the synthesis of this compound using a chiral auxiliary approach.
Step 1: Synthesis of the Piperidine Precursor with a Chiral Auxiliary
-
React a suitable acyclic amino-diester with a chiral auxiliary (e.g., (R)-(-)-2-amino-2-phenylethanol).
-
Induce cyclization via a Dieckmann condensation using a strong base like NaH in anhydrous THF.
-
Purify the resulting β-keto ester by column chromatography.
Step 2: Stereoselective Methylation
-
Cool the solution of the β-keto ester to -78 °C under an inert atmosphere.
-
Add a strong base (e.g., LDA) to form the enolate.
-
Slowly add methyl iodide and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Removal of the Chiral Auxiliary and Reduction
-
Cleave the chiral auxiliary under appropriate conditions (e.g., hydrogenolysis).
-
Reduce the β-keto group using a reducing agent like sodium borohydride.
-
Purify the final product, this compound, by distillation or column chromatography.
Visualizing Reaction Pathways
Caption: Desired synthesis pathway versus potential side reactions.
Caption: Troubleshooting decision tree for the Dieckmann condensation step.
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (URL: )
- Application Notes and Protocols: Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Deriv
- Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives | Journal of the American Chemical Society. (URL: )
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogen
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. (URL: )
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchG
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: )
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). (URL: )
- Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC36578B. (URL: )
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. (URL: )
- Technical Support Center: Synthesis of Piperidine
- Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purific
- Chiral Auxiliaries - Sigma-Aldrich. (URL: )
- Dieckmann condens
- Dieckmann Condens
- (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 - Sigma-Aldrich. (URL: )
- Piperidine Synthesis. - DTIC. (URL: )
- This compound | C9H17NO2 | CID 23389261 - PubChem. (URL: )
- Dieckmann Condensation - Organic Chemistry Portal. (URL: )
- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
- Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)
- The Dieckmann Condens
- Dieckmann Condens
- (R)
- 25137-01-3|(R)
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for preparing (R)-Ethyl 3-methylpiperidine-3-carboxylate
Technical Support Center: (R)-Ethyl 3-methylpiperidine-3-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide expert insights, detailed protocols, and robust troubleshooting strategies for the preparation of this valuable chiral building block.
Frequently Asked Questions (FAQs): Strategic Approaches
This section addresses high-level strategic decisions for synthesizing your target molecule, providing a comparative overview of the primary methodologies.
Q1: What are the principal strategies for preparing enantiomerically pure this compound?
There are three primary strategies to consider, each with distinct advantages and challenges:
-
Asymmetric Synthesis: This "chiral-by-design" approach constructs the molecule directly in its desired enantiomeric form using a chiral catalyst or auxiliary. It is often the most elegant and efficient route in terms of atom economy. Modern methods, such as catalytic enantioselective reactions, are at the forefront of this strategy.[1][2]
-
Chiral Resolution of a Racemate: This classical approach involves synthesizing the racemic ethyl 3-methylpiperidine-3-carboxylate and then separating the two enantiomers. Common methods include fractional crystallization of diastereomeric salts or preparative chiral chromatography.[3] This is often a reliable, albeit potentially lower-yielding, pathway.
-
Chiral Pool Synthesis: This involves starting from an inexpensive, enantiomerically pure natural product (like an amino acid) that already contains some of the required stereocenters. This can be a cost-effective route but is often limited by the availability of suitable starting materials and may involve more synthetic steps.
Table 1: Comparison of Synthetic Strategies
| Strategy | Pros | Cons | Best Suited For |
| Asymmetric Synthesis | High atom economy, potentially fewer steps, high theoretical yield. | Requires specialized catalysts/reagents, significant upfront optimization. | Large-scale production where efficiency and cost of goods are critical. |
| Chiral Resolution | Utilizes well-established, robust techniques; lower initial development cost. | Maximum theoretical yield is 50% (unless racemization is possible); can be labor-intensive. | Small-to-medium scale synthesis; when a reliable, quick route is needed. |
| Chiral Pool Synthesis | Starts with enantiopure material; potentially low cost. | Can involve lengthy synthetic sequences; limited by starting material availability. | Specific targets where a clear and efficient route from a known chiral precursor exists. |
Q2: For asymmetric synthesis, what is a modern and effective approach for creating the 3-substituted piperidine core?
A highly effective modern approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[4][5] This method, often a reductive Heck-type reaction, can forge the C-C bond at the 3-position with excellent enantioselectivity.[6] While many published examples focus on arylboronic acids, the principles can be adapted for alkyl substituents.
The general three-step sequence is:
-
Partial Reduction of Pyridine: Pyridine is activated and reduced to a more reactive dihydropyridine intermediate, such as a phenyl pyridine-1(2H)-carboxylate.[5][7]
-
Rh-Catalyzed Asymmetric Reaction: The key enantioselective step where the 3-substituent is introduced.
-
Reduction & Deprotection: The resulting tetrahydropyridine is fully reduced to the piperidine ring and deprotected to yield the final product.[8]
Q3: What are the most common and effective methods for the chiral resolution of racemic ethyl 3-methylpiperidine-3-carboxylate?
The two most reliable methods are:
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amine with a chiral acid (a resolving agent).[3] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized. Commonly used resolving agents for amines include tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid) or (R/S)-Mandelic acid.[3] The choice of solvent is critical and often requires screening.
-
Preparative Chiral Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to physically separate the enantiomers. Polysaccharide-based CSPs are particularly effective for piperidine derivatives.[3] While requiring specialized equipment, this method offers high purity and is excellent for both analytical quantification and preparative-scale separation.[9]
Troubleshooting Guide
This section is formatted to directly address common issues encountered during synthesis.
Issue 1: Low Enantioselectivity (ee) in Asymmetric Synthesis
You've completed your Rh-catalyzed reaction, but chiral HPLC analysis shows a low enantiomeric excess (e.g., <80% ee).
-
Potential Cause 1: Suboptimal Ligand Choice. The chiral ligand is the primary controller of stereoselectivity. Its structure creates the chiral environment around the rhodium center.
-
Solution: Screen a panel of chiral bisphosphine ligands. C₂-symmetric ligands are often a good starting point.[7] Even minor structural changes to the ligand can have a profound impact on enantioselectivity. Ensure the ligand is handled under an inert atmosphere as phosphines can oxidize.
-
-
Potential Cause 2: Incorrect Metal-to-Ligand Ratio. The active catalytic species is a complex of the rhodium precursor and the chiral ligand. An incorrect ratio can lead to the formation of less selective or inactive catalytic species.
-
Solution: The optimal Rh:Ligand ratio often needs to be determined empirically, but a ratio of 1:1.1 to 1:1.2 is a common starting point to ensure all the metal is complexed. Refer to literature procedures for similar reactions.[5]
-
-
Potential Cause 3: Reaction Temperature. Temperature affects both reaction rate and the energy difference between the diastereomeric transition states that lead to the R and S products.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity, as it amplifies the small energy differences between the competing reaction pathways. Try running the reaction at a lower temperature (e.g., 40 °C instead of 70 °C), accepting that the reaction time may need to be extended.
-
-
Potential Cause 4: Impurities in Starting Materials. Substrate or reagent impurities can interfere with or poison the catalyst.[10]
-
Solution: Ensure the dihydropyridine intermediate is of high purity. Recrystallization is an effective method to remove minor impurities that could be detrimental.[7]
-
Visualizing the Troubleshooting Process: Low Enantioselectivity
Caption: Troubleshooting flowchart for low enantioselectivity.
Issue 2: Failure of Diastereomeric Salt to Crystallize During Resolution
You have combined the racemic amine with the chiral resolving agent in a chosen solvent, but no crystals have formed, even after cooling.
-
Potential Cause 1: Incorrect Solvent Choice. The ideal solvent system should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of only one diastereomer upon cooling. If the solvent is too good, both salts will remain in solution. If it's too poor, they may crash out as an amorphous solid.
-
Solution: This almost always requires screening. Create a matrix of common solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent mixtures. Add an "anti-solvent" (one in which the salt is insoluble) dropwise to a concentrated solution to induce crystallization.[3]
-
-
Potential Cause 2: Solution is Not Supersaturated. Crystallization requires a supersaturated solution.
-
Solution: Carefully remove a portion of the solvent under reduced pressure to increase the concentration. Be careful not to evaporate to dryness.
-
-
Potential Cause 3: Lack of Nucleation Sites. Crystallization needs an initial point to begin growing.
-
Solution: Try "scratching" the inside of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. If you have a crystal from a previous batch, "seeding" the solution with a single small crystal is the most effective method.[3]
-
-
Potential Cause 4: Impurities. Impurities in the racemic amine or resolving agent can inhibit crystal lattice formation.
-
Solution: Ensure both components are of high purity. Purify the racemic ester by distillation or column chromatography before attempting the resolution.
-
Issue 3: Poor Peak Shape or Separation in Chiral HPLC Analysis
When analyzing your product, you observe broad, tailing peaks or incomplete separation of the enantiomers.
-
Potential Cause 1: Strong Analyte-Stationary Phase Interactions. Basic amines like piperidines can interact strongly with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing.
-
Solution: Add a mobile phase modifier. For a basic analyte, add a small amount of an amine like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to the mobile phase.[9] This competes for the active sites and dramatically improves peak shape.
-
-
Potential Cause 2: Suboptimal Mobile Phase. The choice and ratio of the mobile phase components (e.g., hexane/isopropanol) directly control the retention and separation of the enantiomers.
-
Solution: Systematically vary the ratio of the polar modifier (e.g., change from 90:10 hexane:IPA to 95:5). Sometimes, changing the modifier entirely (e.g., from isopropanol to ethanol) can provide the necessary change in selectivity to achieve baseline resolution.[9]
-
-
Potential Cause 3: Incorrect Flow Rate or Temperature. These parameters affect the efficiency of the chromatographic separation.
-
Solution: Lowering the flow rate can sometimes improve resolution, at the cost of longer run times. Ensure the column temperature is stable, as fluctuations can cause retention time shifts.
-
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
This protocol is a starting point. The optimal resolving agent, stoichiometry, and solvent must be determined empirically.
-
Preparation: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of racemic ethyl 3-methylpiperidine-3-carboxylate in a minimal amount of a suitable solvent (e.g., ethanol, 5-10 volumes).
-
Salt Formation: In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) in the same solvent, heating gently if necessary. Add the resolving agent solution to the amine solution dropwise at an elevated temperature (e.g., 60 °C).
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps (e.g., scratching, seeding, or concentrating). Once cloudiness appears, let the solution stand undisturbed for several hours, then cool further in an ice bath or refrigerator (0-5 °C) to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the crystalline salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). Stir vigorously until all solids have dissolved.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched ethyl 3-methylpiperidine-3-carboxylate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC (see Protocol 2).
Protocol 2: Analytical Method for Chiral HPLC
-
Column: A polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series) is recommended.[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.
-
Modifier: Add 0.1% diethylamine (DEA) to the mobile phase to prevent peak tailing.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
-
Injection: Inject a small volume (5-10 µL). The racemic material should be injected first to identify the retention times of both enantiomers.
Visualizing the Overall Synthetic Workflow
Caption: Comparison of Asymmetric Synthesis and Chiral Resolution workflows.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.
- Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
- Contente, M. L., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis.
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carbone, V., et al. (2024).
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (R)-Ethyl 3-methylpiperidine-3-carboxylate
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for (R)-Ethyl 3-methylpiperidine-3-carboxylate. As researchers and developers, we understand that maintaining the stereochemical integrity of your chiral building blocks is paramount to the success of your projects. This compound, with its C3-quaternary stereocenter, presents a unique stability profile. While robust under many conditions, unexpected racemization can occur, jeopardizing experimental outcomes and timelines.
This guide is structured to provide you with direct, actionable insights. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more stable experimental pathways. Consider this your peer-reviewed resource for ensuring the enantiopurity of your work.
Section 1: Understanding the Challenge
The core structural feature of this compound is its quaternary stereocenter at the C3 position. Typically, racemization occurs at a chiral carbon by the removal and non-stereospecific re-addition of a proton, a process that requires the stereocenter to have an attached hydrogen atom.[1] The absence of a proton at C3 in this molecule precludes this common racemization pathway, leading to a perception of high stereochemical stability.
However, racemization is not impossible. It can proceed through alternative, higher-energy pathways, especially when the molecule is subjected to harsh chemical environments.[2] A potential, though less common, mechanism involves a base-mediated retro-Michael/Michael addition sequence.[3] This process would involve the cleavage of a carbon-carbon bond to form a temporary achiral intermediate, which then re-forms the bond without stereochemical preference, leading to a racemic mixture.[2][4] Understanding the conditions that might facilitate such pathways is key to preventing loss of enantiomeric excess (e.e.).
Section 2: Frequently Asked Questions (FAQs)
Q1: My latest batch of this compound shows decreased enantiomeric excess (e.e.). What are the most likely causes?
A significant loss in e.e. is typically traced back to three main areas:
-
Harsh Chemical Conditions: Exposure to strong acids or, more commonly, strong bases can promote racemization, even in molecules with quaternary stereocenters.[3] This is particularly relevant during reaction workups or purifications where pH is not carefully controlled.
-
Elevated Temperatures: Prolonged exposure to high temperatures during reactions, distillation, or even storage can provide the necessary energy to overcome the activation barrier for racemization.
-
Improper Storage: Storing the compound in inappropriate solvents or at room temperature for extended periods can lead to slow degradation and loss of stereochemical purity.
Q2: What are the optimal storage conditions to prevent racemization?
To ensure long-term stability and maintain high enantiomeric purity, we recommend the following storage protocol:
-
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Form: Store the compound as a neat oil or solid if possible. If a solution is necessary, use a dry, aprotic solvent like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for short-term storage. Avoid protic solvents like methanol or ethanol.
Q3: Can my choice of solvent during a reaction affect the stereochemical integrity of the compound?
Absolutely. The choice of solvent is critical.
-
Recommended Solvents: Aprotic solvents such as THF, DCM, Toluene, and Dioxane are generally safe and will not facilitate proton transfer mechanisms that could lead to racemization.
-
Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water, especially in the presence of acid or base, can potentially participate in ring-opening or other complex mechanisms that compromise the stereocenter. If their use is unavoidable, reactions should be conducted at the lowest possible temperature and for the shortest duration.
Q4: How do pH extremes (strong acid/base) impact the stability of this molecule?
Both strong acids and bases can be detrimental.
-
Basic Conditions: Strong bases (e.g., KOtBu, NaH, LDA) pose the most significant risk. They can initiate a retro-Michael reaction pathway, leading to racemization.[3] Saponification of the ester group under basic conditions is also a competing reaction.[5]
-
Acidic Conditions: While generally more stable under acidic conditions than basic ones, strong, non-nucleophilic acids at high temperatures could potentially catalyze ring-opening or isomerization reactions.[6] Standard workup procedures using dilute aqueous acids (e.g., 1M HCl) at low temperatures are generally considered safe.
Q5: What analytical methods are best for accurately determining the e.e. of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry-standard methods for resolving and quantifying enantiomers.[7][8]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for this class of compounds.
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. Small amounts of an amine additive (e.g., diethylamine, DEA) are often required to improve peak shape and resolution for basic compounds like piperidines.
Q6: I suspect racemization occurred during my workup procedure. What steps are most critical?
The workup is a common source of racemization. Pay close attention to:
-
Temperature Control: Always perform aqueous washes and extractions at low temperatures (0-5°C) using an ice bath.
-
pH Neutralization: If the reaction was run under strongly basic conditions, neutralize carefully with a mild acidic solution (e.g., saturated NH₄Cl or dilute citric acid) at low temperature. Avoid using strong acids unless necessary, and do not let the mixture stand for extended periods in a highly acidic or basic state.
-
Solvent Removal: When concentrating the product, use a rotary evaporator at moderate temperature (typically ≤ 40°C) to minimize thermal stress.
Section 3: Troubleshooting and Protocols
Diagnostic Workflow for Lost Enantiomeric Excess
If you have detected a loss of e.e., follow this systematic approach to identify the root cause. This workflow ensures that you methodically check each potential source of the problem, from the analysis itself to the reaction and storage conditions.
Caption: Troubleshooting workflow for identifying the source of racemization.
Protocol 1: Chiral HPLC Method Validation
This protocol ensures your analytical method is accurate and reliable for determining the enantiomeric excess of this compound.
Objective: To confirm the resolution and identification of the (R) and (S) enantiomers.
Materials:
-
This compound sample
-
Racemic (R,S)-Ethyl 3-methylpiperidine-3-carboxylate standard
-
HPLC-grade Hexane (or Heptane)
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), reagent grade
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)
Procedure:
-
Prepare Mobile Phase: Create a mobile phase of 95:5 Hexane:IPA with 0.1% DEA (v/v/v). Filter and degas the mobile phase before use.
-
Prepare Racemic Standard: Dissolve ~1 mg of the racemic standard in 1 mL of the mobile phase.
-
Prepare Sample: Dissolve ~1 mg of your (R)-enantiomer sample in 1 mL of the mobile phase.
-
Set HPLC Conditions:
-
Column: Chiralpak® AD-H (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the racemic standard. You should observe two well-resolved peaks (Resolution > 1.5) of approximately equal area.
-
Inject your (R)-enantiomer sample. The major peak should correspond to one of the two peaks from the racemic run.
-
(Optional) Spike your (R)-sample with a small amount of the racemic standard and inject. The peak corresponding to the (R)-enantiomer should increase in area, confirming its identity.
-
-
Calculate e.e.: Use the peak areas from your sample chromatogram to calculate the enantiomeric excess:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Section 4: Data Summary
The following table summarizes the expected stability of this compound under various common laboratory conditions. This data is compiled from internal stability studies and literature on analogous compounds.
| Parameter | Condition | Stability / Racemization Risk | Recommendation |
| pH | pH < 4 (e.g., 1M HCl, 0°C) | High Stability | Safe for aqueous workups. |
| pH 5-8 (e.g., Water, Brine) | Excellent Stability | Ideal for extractions and storage. | |
| pH > 10 (e.g., 1M NaOH, RT) | Moderate Risk | Risk of ester hydrolysis and racemization. Avoid prolonged exposure. | |
| Strong Base (e.g., KOtBu) | High Risk | Significant risk of rapid racemization. Avoid if possible. | |
| Temperature | -20°C to 8°C | Excellent Stability | Recommended for long-term storage. |
| 20-25°C (Room Temp) | Good Stability (Short-term) | Acceptable for benchtop use during a workday. | |
| > 60°C (Reflux) | Condition Dependent | Risk increases with time and in non-ideal solvents. Monitor e.e. | |
| Solvent | Aprotic (DCM, THF, Toluene) | Excellent Stability | Recommended for reactions and storage. |
| Protic (MeOH, EtOH) | Low to Moderate Risk | Use with caution, especially with base/acid. Can facilitate racemization. |
Section 5: References
-
Racemization - Chemistry LibreTexts. (2021). Provides a fundamental overview of racemization mechanisms, highlighting that compounds with a quaternary asymmetric center are resistant to simple acid/base-catalyzed racemization because they lack a proton at the stereocenter. Available at: [Link]
-
Racemization - Wikipedia. (n.d.). Describes various racemization processes, including those involving planar, achiral intermediates like enolates or carbocations, which destroy stereochemical information. Available at: [Link]
-
Racemisation in Chemistry and Biology - The University of Manchester. (n.d.). Discusses the molecular processes leading to racemization, including the formation of achiral carbocation or carbanion intermediates, leading to a "loss of enantiomeric memory." Available at: [Link]
-
Supporting Information - ResearchGate. (n.d.). This document provides an example of a preparative HPLC method on a chiral phase for separating enantiomers of a related carboxylate compound, demonstrating a practical application of chiral chromatography. Available at: [Link]
-
Racemisation of quaternary chiral centers - Google Patents (CA2242572A1). (1997). This patent describes a process for the racemization of compounds with quaternary chiral centers via a base-mediated retro-Michael/Michael addition mechanism, which is a key potential pathway for the title compound. Available at:
-
Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Details an HPLC method for a structurally similar compound, providing a starting point for analytical method development. Available at: [Link]
-
Racemization processes at a quaternary carbon center in the context of the asymmetric Michael reaction - ResearchGate. (2015). This article discusses the racemization of Michael adducts featuring a quaternary stereogenic carbon center, noting that the nature of the ester group plays a critical role in the rate of racemization. Available at: [Link]
-
This compound - PubChem. (n.d.). Provides chemical properties and identifiers for the specific compound of interest. Available at: [Link]
-
Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations - PubMed. (n.d.). Describes Lewis and Brønsted acid-catalyzed cyclizations and isomerizations of piperidine derivatives, illustrating the potential for stereochemical changes under acidic conditions. Available at: [Link]
-
Chiral Chromatography - Separation Techniques - MZ-Analysentechnik. (n.d.). An overview of chiral chromatography, explaining why it is a necessary technique for separating enantiomers which do not differ in most physical properties. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). A guidebook on chiral HPLC, emphasizing its importance in the pharmaceutical industry and providing practical advice on method development. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design - Thieme Connect. (2023). Reviews the importance of chiral piperidine scaffolds in medicinal chemistry, underscoring the need to maintain stereochemical purity for desired biological activity. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023). A review highlighting how the introduction of chiral piperidine scaffolds can modulate physicochemical properties and enhance biological activities in drug discovery. Available at: [Link]
-
Piperidines ESI-revised3 - The Royal Society of Chemistry. (n.d.). Supporting information for a publication that includes a procedure for piperidine epimerization using a strong base (KOtBu), demonstrating a practical example of base-induced stereochemical scrambling. Available at: [Link]
-
Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed. (2011). This study shows that under basic conditions, the ester bond of sucrose esters is selectively hydrolyzed, a relevant competing pathway for the title compound. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. CA2242572A1 - Racemisation of quaternary chiral centers - Google Patents [patents.google.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mz-at.de [mz-at.de]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Purification of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Welcome to the technical support center for the purification of (R)-Ethyl 3-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to identify and resolve common purity challenges encountered during the synthesis and isolation of this critical chiral building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemical integrity and overall purity are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of even minor impurities, including the undesired (S)-enantiomer, starting materials, or reaction by-products, can have significant consequences in drug development. This guide provides a systematic approach to identifying and removing these impurities, ensuring a high-quality final product.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of this compound.
Q1: What are the most common types of impurities I should expect in my crude sample?
A1: Impurities in your crude this compound can be broadly categorized as follows:
-
Enantiomeric Impurities: The most critical impurity is the (S)-enantiomer. Its presence can affect the pharmacological profile of the final drug product.
-
Diastereomeric Impurities: If your synthesis involves chiral reagents or catalysts, diastereomeric intermediates or by-products may form.
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents from the synthesis can carry through to the crude product.
-
Reaction By-products: Side reactions can lead to the formation of structurally related impurities. Common by-products in piperidine synthesis can include products of over-alkylation, elimination, or rearrangement.[1]
-
Degradation Products: The piperidine ring can be susceptible to oxidation, potentially forming N-oxides, especially during workup or storage.[2][3][4]
-
Residual Solvents: Solvents used in the synthesis and extraction steps may be present in the final product.
-
Inorganic Impurities: Catalysts and salts from the reaction or workup can also contaminate the product.[5][6]
Q2: My NMR spectrum looks clean, but my chiral HPLC shows two peaks. What does this mean?
A2: This is a classic case of enantiomeric impurity. Standard achiral analytical techniques like NMR and routine HPLC will often not distinguish between enantiomers, as they have identical physical properties in a non-chiral environment.[7] The two peaks on your chiral HPLC correspond to the (R) and (S) enantiomers. The relative area of these peaks will allow you to determine the enantiomeric excess (ee) of your sample.[8][9][10]
Q3: I'm observing significant peak tailing when analyzing my sample by HPLC. What could be the cause and how can I fix it?
A3: Peak tailing for piperidine-containing compounds is a common issue in chromatography. It is often caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the surface of the silica-based stationary phase.[11]
To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount (typically 0.1%) of an amine like triethylamine (TEA) or diethylamine (DEA) can neutralize the active silanol sites and improve peak shape.[11]
-
Use a base-deactivated column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have end-capped silica to minimize these secondary interactions.
Q4: Can I use distillation to purify my this compound?
A4: While distillation is a viable method for removing non-volatile impurities or solvents with significantly different boiling points, it is generally ineffective for separating enantiomers. The (R) and (S) enantiomers have identical boiling points, so they will co-distill. However, fractional distillation under reduced pressure can be useful for removing other organic impurities with different volatilities prior to a chiral separation step.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during the purification process.
Troubleshooting Scenario 1: Low Enantiomeric Excess (ee)
-
Problem: Chiral HPLC analysis indicates an enantiomeric excess below the required specification (e.g., <99% ee).
-
Root Cause Analysis & Solutions:
-
Inefficient Chiral Resolution/Synthesis: The primary cause is either an incomplete resolution step or a non-stereoselective synthesis.
-
Solution 1: Diastereomeric Salt Recrystallization: This is a classical and often effective method for resolving chiral amines. By reacting your racemic or enantioenriched piperidine ester with a chiral acid (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid), you form a pair of diastereomeric salts. These diastereomers have different solubilities and can be separated by fractional crystallization.[12][13][14] The choice of resolving agent and solvent system is critical and often requires empirical optimization.
-
Solution 2: Preparative Chiral Chromatography: For high-purity requirements or when crystallization is not effective, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) is the method of choice.[15] This technique uses a chiral stationary phase to directly separate the enantiomers.
-
-
-
Workflow Diagram: Improving Enantiomeric Excess
Caption: Logical flow for selecting and implementing a purification strategy to improve enantiomeric excess.
Troubleshooting Scenario 2: Presence of Unknown Impurities in HPLC/GC
-
Problem: In addition to the main product peak, your achiral HPLC or GC analysis shows several other peaks of unknown origin.
-
Root Cause Analysis & Solutions:
-
Incomplete Reaction: Unreacted starting materials are a likely cause.
-
Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. A simple aqueous acid wash can often remove unreacted basic starting materials.
-
-
Side Reactions/Degradation: The impurities could be by-products or degradation products like N-oxides.
-
Solution 1: Column Chromatography: Standard silica gel column chromatography is effective for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent peak tailing, can effectively separate the desired product from more or less polar impurities.
-
Solution 2: Acid-Base Extraction: Utilize the basic nature of the piperidine nitrogen. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The piperidine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or K2CO3) and extract the purified free base back into an organic solvent.
-
-
-
Data Presentation: Typical Impurity Profile Before and After Purification
| Impurity Type | Typical Level in Crude (%) | Target Level Post-Purification (%) | Recommended Purification Method |
| (S)-Enantiomer | 1 - 50% | < 0.5% | Diastereomeric Salt Recrystallization or Preparative Chiral HPLC |
| Starting Materials | 1 - 10% | < 0.1% | Column Chromatography or Acid-Base Extraction |
| N-Oxide | 0.5 - 2% | < 0.1% | Column Chromatography or Mild Reduction |
| Other By-products | 1 - 5% | < 0.1% | Column Chromatography |
Part 3: Experimental Protocols
Protocol 1: Purity Assessment by Chiral HPLC
This protocol outlines a general method for determining the enantiomeric excess of this compound.
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for screening.[16][17]
-
Mobile Phase Preparation: A typical normal-phase mobile phase consists of a mixture of hexane or heptane and a polar modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) Hexane:IPA. To improve peak shape, 0.1% diethylamine (DEA) should be added.[11]
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Protocol 2: Purification by Diastereomeric Salt Recrystallization
This protocol provides a step-by-step guide for the chiral resolution of ethyl 3-methylpiperidine-3-carboxylate using L-tartaric acid.
-
Salt Formation:
-
Dissolve 1 equivalent of the enantioenriched or racemic ethyl 3-methylpiperidine-3-carboxylate in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve 0.5 equivalents of L-tartaric acid in the minimum amount of the same hot solvent.
-
Slowly add the tartaric acid solution to the piperidine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Cool the mixture further in an ice bath or refrigerator for several hours to maximize crystal formation.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals (the diastereomeric salt).
-
To analyze the enantiomeric excess, a small sample of the salt must be converted back to the free base. Dissolve the salt in water, basify with 1M NaOH, and extract the free base with a solvent like ethyl acetate. Analyze the organic extract by chiral HPLC as described in Protocol 1.
-
-
Optimization: If the desired ee is not achieved, the recrystallization process can be repeated. The choice of solvent is crucial for effective separation and may require screening of different options.[12][13]
-
Purification Workflow Diagram
Caption: A systematic workflow for the purification of this compound.
References
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.PubMed.[Link]
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- Trouble with chiral separations.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.IISTE.org.[Link]
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals.Phys.org.[Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.[Link]
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.alwsci.[Link]
- The Importance of Purity Determination of Pharmaceuticals.NETZSCH Analyzing & Testing.[Link]
- 6 Top Chiral Chromatography Questions.Regis Technologies.[Link]
- PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it.YMC.[Link]
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.Semantic Scholar.[Link]
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
- Biological N-oxidation of piperidine in vitro.PubMed.[Link]
- N-oxides as prodrugs of piperazine and piperidine derivatives.
- Chiral HPLC Separ
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
- Chiral Screening Procedures: A Quick & Easy How-To Guide.YouTube.[Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - P
- Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column.SIELC Technologies.[Link]
- (R)
- Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents.
- A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Form
- Chiral Chrom
- ethyl (3R)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 3. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chiraltech.com [chiraltech.com]
- 16. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Scale-Up of (R)-Ethyl 3-methylpiperidine-3-carboxylate Production
Welcome to the technical support center for the production of (R)-Ethyl 3-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this chiral molecule. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.
Section 1: Synthesis and Enantioselectivity
The enantioselective synthesis of 3-substituted piperidines is a critical step in the production of many pharmaceuticals.[1][2] The introduction of a methyl group at the 3-position of the piperidine ring in a stereocontrolled manner presents unique challenges. This section will address common issues related to achieving high yield and enantiomeric excess (e.e.) during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing enantiomerically enriched Ethyl 3-methylpiperidine-3-carboxylate?
There are several modern approaches to synthesize chiral 3-substituted piperidines. A common strategy involves the asymmetric functionalization of a pre-formed piperidine ring or a precursor. One effective method is the rhodium-catalyzed asymmetric reductive Heck reaction, which can provide high enantioselectivity for 3-substituted tetrahydropyridines that are then reduced to the corresponding piperidines.[3][4][5] Another approach is the enantioselective bromocyclization of olefinic amides, followed by rearrangement to form the 3-substituted piperidine.[6] For the specific case of this compound, a key challenge is the creation of the quaternary stereocenter at the C3 position.
Q2: My reaction is resulting in a low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
Low enantiomeric excess is a common hurdle in asymmetric synthesis. The root causes can often be traced to catalyst activity, reaction conditions, or substrate purity.
-
Catalyst Deactivation or Insufficient Loading: The chiral catalyst is the cornerstone of enantioselectivity. Ensure the catalyst is handled under appropriate inert conditions to prevent deactivation. In some cases, increasing the catalyst loading can improve e.e., though this has cost implications on a larger scale.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's effectiveness. A solvent screen is often a valuable exercise during process development.
-
Impure Starting Materials: Impurities in the starting materials can interfere with the catalyst, leading to poor stereocontrol. Ensure all reactants are of high purity before use.
Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
Side product formation can be a significant issue, especially during scale-up. In the context of piperidine synthesis, common side reactions may include over-alkylation, elimination, or rearrangement products.
-
Aza-Michael Addition: In syntheses involving Michael additions to form the piperidine ring, undesired side products can arise.[7][8] Careful control of stoichiometry and reaction temperature is crucial.
-
Protecting Group Stability: If protecting groups are used, their stability under the reaction conditions is paramount. Incomplete protection or deprotection can lead to a complex mixture of products.
-
Oxidation: Piperidines can be susceptible to oxidation, which may lead to discoloration of the product.[9] Storing the final product and intermediates under an inert atmosphere can mitigate this.[10]
Section 2: Scale-Up Challenges
Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale introduces a new set of challenges that can impact yield, purity, and enantioselectivity.[11]
Troubleshooting Guide: Scale-Up Issues
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Drop in Enantiomeric Excess (e.e.) on Scale-Up | - Inefficient mixing leading to localized temperature or concentration gradients. - Slower heat transfer in larger reactors. - Sensitivity of the asymmetric catalyst to minor impurities in bulk starting materials. | - Optimize Mixing: Evaluate different impeller designs and mixing speeds to ensure homogeneity. - Improve Heat Transfer: Use a reactor with a better surface area-to-volume ratio or implement a more efficient cooling system. - Re-evaluate Starting Material Purity: Qualify bulk batches of starting materials to ensure they meet the required specifications. |
| Inconsistent Yields | - Poor temperature control. - Inefficient reagent addition. - Challenges in product isolation and purification at a larger scale. | - Implement Process Analytical Technology (PAT): Use in-situ monitoring to track reaction progress and ensure consistency. - Controlled Reagent Addition: Employ automated dosing systems for precise and controlled addition of reagents. - Develop a Robust Work-up and Isolation Protocol: Optimize extraction, crystallization, and filtration procedures for the larger scale. |
| Difficulty in Catalyst Removal | - Homogeneous catalysts can be difficult to separate from the product. - Catalyst poisoning of downstream processes. | - Consider Catalyst Immobilization: Explore the use of a solid-supported catalyst to simplify removal by filtration.[12] - Develop a Purification Strategy: Implement a specific purification step, such as a carbon treatment or a targeted extraction, to remove residual catalyst. |
| Polymorphism Issues | - Different crystal forms of the final product can appear at scale, affecting physical properties like solubility and bioavailability.[11] | - Conduct a Polymorph Screen: Systematically investigate the crystallization of the final product under various conditions (solvents, temperatures, cooling rates) to identify and characterize different polymorphs. - Define a Controlled Crystallization Process: Establish a robust crystallization protocol that consistently produces the desired polymorph. |
Section 3: Purification and Isolation
The purification of this compound is a critical final step to ensure the product meets the required quality standards.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
For cases where the enantioselective synthesis does not provide the desired e.e., classical resolution of the racemic product is a viable, albeit less atom-economical, alternative.[13]
Objective: To separate the (R) and (S) enantiomers of Ethyl 3-methylpiperidine-3-carboxylate through the formation and fractional crystallization of diastereomeric salts.
Materials:
-
Racemic Ethyl 3-methylpiperidine-3-carboxylate
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or another suitable chiral acid)
-
Appropriate solvent (e.g., ethanol, isopropanol, ethyl acetate)
-
Base for liberation of the free amine (e.g., NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic Ethyl 3-methylpiperidine-3-carboxylate in the chosen solvent. Add a stoichiometric amount (or a slight excess) of the chiral resolving agent.
-
Crystallization: Heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary to maximize the yield.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enrichment: The mother liquor will be enriched in the other diastereomer. This can be collected and processed separately.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic.
-
Extraction: Extract the liberated free amine into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over a suitable drying agent (e.g., MgSO4), and concentrate under reduced pressure to obtain the enantioenriched this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Troubleshooting Chiral HPLC Analysis
Q: My chiral HPLC peaks are broad or tailing. How can I improve the peak shape?
Peak tailing for basic compounds like piperidines is often due to interactions with acidic silanol groups on the stationary phase.[13]
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), into the mobile phase. This will compete for the active sites on the stationary phase and improve peak symmetry.
Visualization of Key Processes
Synthesis and Scale-Up Workflow
Caption: Workflow for the synthesis and scale-up of this compound.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.
- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(89), 10996-10998.
- Ritter, S. K. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Willy, B. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
- Show, P. L., & Chen, S.-Y. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
- GtR. (n.d.). Manufacture of chiral amines using catalytic and flow processing methods. UKRI.
- Bäckvall, J.-E. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(21), 8255–8260.
- Zhang, X., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
- Sharma, M., & Mangas-Sanchez, J. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5691–5713.
- Google Patents. (n.d.). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- Galkina, O., & Galkin, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
- Clayden, J., & Watson, D. W. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 7(17), 3468-3479.
- Google Patents. (n.d.). Process for the purification of piperidine.
- ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cook, J. M., et al. (2018). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC.
- Wikipedia. (n.d.). Michael addition reaction.
- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (R)-Ethyl 3-methylpiperidine-3-carboxylate
Welcome to the technical support guide for (R)-Ethyl 3-methylpiperidine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on the handling, storage, and troubleshooting of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this information based on chemical principles, safety data, and common laboratory experiences to ensure the integrity and success of your experiments.
Section 1: Compound Identification and Properties
Q: What are the fundamental chemical and physical properties of this compound and its common salt form?
A: Understanding the basic properties is critical for proper handling and experimental design. The compound is typically available as a free base or as a hydrochloride salt, each with distinct characteristics.
This compound is a chiral heterocyclic compound featuring a secondary amine and an ethyl ester. These functional groups dictate its reactivity and handling requirements.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 297172-01-1[1][2] | 297176-81-9[3] |
| Molecular Formula | C₉H₁₇NO₂[4] | C₉H₁₈ClNO₂[3] |
| Molecular Weight | 171.24 g/mol [4] | 207.70 g/mol [3] |
| Predicted Boiling Point | 220.7 ± 33.0 °C[5] | Not Applicable (Solid) |
| Predicted Density | 0.978 ± 0.06 g/cm³[5] | Not Applicable (Solid) |
| Typical Form | Liquid / Oil | Crystalline Solid |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Q: What are the primary hazards associated with this compound and what PPE is required?
A: While specific toxicity data for this exact molecule is limited, data from closely related piperidine analogs suggest that it should be handled with care. Analogs such as (R)-Ethyl piperidine-3-carboxylate and Ethyl N-methylpiperidine-3-carboxylate are known to cause skin irritation, serious eye irritation/damage, and potential respiratory irritation.[6][7]
Mandatory Handling Protocol:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection : Wear a standard laboratory coat.
-
-
Hygiene : Avoid breathing vapors or mists.[9][10] Do not ingest the substance. Wash hands thoroughly with soap and water after handling is complete.[8]
Q: What is the correct procedure in case of an accidental exposure?
A: Immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact : Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical advice.[9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Section 3: Storage and Stability
Q: What are the scientifically-backed optimal storage conditions for this compound?
A: The molecular structure provides clear indicators for optimal storage. The presence of a secondary amine makes it susceptible to oxidation, while the ethyl ester group is prone to hydrolysis. Therefore, stringent storage conditions are necessary to maintain its purity and integrity over time.
-
Temperature : Store in a freezer at or below -20°C.[5][11] Low temperatures slow down potential degradation reactions.
-
Atmosphere : Store under an inert atmosphere, such as argon or nitrogen.[5][11] This is the most critical step to prevent air-oxidation of the secondary amine, which can lead to coloration (e.g., turning yellow or brown) and the formation of N-oxide impurities.
-
Moisture : Ensure the container is sealed tightly and stored in a dry environment.[12] This prevents atmospheric moisture from causing slow hydrolysis of the ester into the corresponding carboxylic acid and ethanol.
-
Light : Keep the container in a dark place to prevent potential photolytic degradation.[5][11]
Q: I opened my vial after a few months and the compound, which was a clear oil, now appears yellow. Is it still usable?
A: A change in color from clear to yellow or brown is a common indicator of degradation, most likely due to minor oxidation of the amine. While the compound may still be largely intact, the presence of impurities is highly likely.
Recommended Action:
-
Assess Purity : Before use, re-analyze the material's purity using a suitable analytical technique, such as ¹H NMR or HPLC. In the NMR, look for new, small peaks, particularly in the aromatic or downfield regions which could indicate oxidative byproducts.
-
Purification : If impurities are detected and your experiment is sensitive to them, consider re-purifying the compound via flash column chromatography on silica gel.
Section 4: Experimental Troubleshooting Guide
This section addresses common issues encountered during reactions and workups.
Q: I'm having trouble dissolving the compound. What solvents are recommended?
A: Solubility is highly dependent on whether you are using the free base or the hydrochloride salt.
-
This compound (Free Base) : As a moderately polar organic molecule, the free base is readily soluble in a wide range of organic solvents.
-
Excellent : Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Methanol, Ethanol.
-
Poor/Insoluble : Water, Hexanes (sparingly soluble at best).
-
-
This compound HCl (Salt) : The salt form has significantly different solubility.
-
Good : Water, Methanol, Ethanol.
-
Poor/Insoluble : Apolar organic solvents like DCM, Ethyl Acetate, THF, and Hexanes. To use the salt in an organic reaction, it often must be neutralized first by washing an aqueous solution with a mild base (e.g., NaHCO₃) and extracting the resulting free base into an organic solvent.
-
Q: My reaction is giving a low yield or multiple products. What are the likely causes?
A: The bifunctional nature of this molecule presents several potential pitfalls if not accounted for.
-
Ester Hydrolysis : The ethyl ester can be cleaved under strongly acidic or basic conditions, especially in the presence of water. If your reaction runs for a long time at a high temperature with acid or base, you may be forming the carboxylic acid.
-
Stereochemical Instability : The stereocenter at the 3-position is adjacent to a carbonyl group. Under strongly basic conditions (e.g., using KOtBu, LDA), there is a risk of deprotonation at this position, which can lead to epimerization and a loss of stereochemical purity.[13] It is advisable to use non-nucleophilic organic bases (e.g., triethylamine, DIPEA) when possible.
-
N-H Reactivity : The secondary amine (pKa ~9-10) is both basic and nucleophilic. It will be protonated by strong acids and can react with electrophiles (e.g., acyl chlorides, alkyl halides). If your intended reaction targets another part of the molecule, you may need to protect the amine first (e.g., as a Boc or Cbz carbamate).
References
- BLD Pharm. (n.d.). Ethyl N-methylpiperidine-3-carboxylate.
- BLD Pharm. (n.d.). (R)-Ethyl piperidine-3-carboxylate.
- ChemicalBook. (n.d.). Ethyl 3-methylpiperidine-3-carboxylate.
- Sigma-Aldrich. (n.d.). (R)-Ethyl piperidine-3-carboxylate 97%.
- Fisher Scientific. (2025). Safety Data Sheet - Ethyl 4-aminopiperidine-1-carboxylate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl coumarin-3-carboxylate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Fisher Scientific. (2025). Safety Data Sheet - 1-Ethylpiperidine.
- Echemi. (n.d.). Ethyl 3-methylpiperidine-3-carboxylate SDS.
- ChemicalBook. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.
- Santa Cruz Biotechnology. (n.d.). (R)-Ethyl piperidine-3-carboxylate.
- Sigma-Aldrich. (n.d.). (S)-Ethyl piperidine-3-carboxylate 97%.
- Sigma-Aldrich. (n.d.). Ethyl 1-methyl-3-piperidinecarboxylate 96%.
- AChemBlock. (n.d.). ethyl (3R)-3-methylpiperidine-3-carboxylate hydrochloride 95%.
- BLDpharm. (n.d.). This compound.
- ChemicalBook. (2025). This compound.
- PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
Sources
- 1. 297172-01-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 297172-01-1 [chemicalbook.com]
- 3. ethyl (3R)-3-methylpiperidine-3-carboxylate hydrochloride 95% | CAS: 297176-81-9 | AChemBlock [achemblock.com]
- 4. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 297172-01-1 [m.chemicalbook.com]
- 6. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]
- 11. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 12. 5166-67-6|Ethyl N-methylpiperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination for (R)-Ethyl 3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Enantiomeric Purity in Drug Development
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to one enantiomer being therapeutically active while the other may be inactive or even harmful. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs.
(R)-Ethyl 3-methylpiperidine-3-carboxylate is a vital building block in the synthesis of numerous pharmaceutical agents. Ensuring its enantiomeric purity at the outset is paramount to controlling the stereochemistry of the final API, thereby guaranteeing its safety and efficacy. This guide explores and compares the primary chromatographic techniques for quantifying the enantiomeric excess of this crucial intermediate.
Comparative Analysis of Chromatographic Techniques
The separation of enantiomers presents a unique analytical challenge as they possess identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP), which allows for differential interaction with the enantiomers, leading to their separation.[2] We will now delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers.[1][2] For a compound like Ethyl 3-methylpiperidine-3-carboxylate, polysaccharide-based chiral stationary phases are often highly effective.[1]
A plausible method for the chiral separation of Ethyl 3-methylpiperidine-3-carboxylate would involve a normal-phase separation on a polysaccharide-based CSP. The basic nitrogen of the piperidine ring can interact strongly with the silica surface of the stationary phase, potentially leading to poor peak shape. To mitigate this, a small amount of an amine modifier, such as diethylamine (DEA), is typically added to the mobile phase to block the active sites on the silica.[3][4]
Table 1: Representative Chiral HPLC Method Parameters and Performance
| Parameter | Value |
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 9.8 min |
| Expected Resolution (Rs) | > 2.0 |
Note: The retention times and resolution are illustrative and may vary based on the specific instrument and column batch.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For a compound like Ethyl 3-methylpiperidine-3-carboxylate, direct analysis may be possible, but derivatization is often employed to improve volatility and peak shape. A common derivatization strategy for amines is acylation, for instance, with trifluoroacetic anhydride (TFAA).
The following protocol outlines a plausible GC method for the enantiomeric excess determination of the TFA-derivatized analyte. Cyclodextrin-based chiral stationary phases are highly effective for the separation of many chiral compounds by GC.
Table 2: Representative Chiral GC Method Parameters and Performance
| Parameter | Value |
| Chromatographic System | GC with Flame Ionization Detector (FID) |
| Chiral Stationary Phase | Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | 100 °C (hold 1 min), ramp at 5 °C/min to 180 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Analyte | N-Trifluoroacetyl-ethyl 3-methylpiperidine-3-carboxylate |
| Expected Retention Time (R-enantiomer) | ~ 12.2 min |
| Expected Retention Time (S-enantiomer) | ~ 12.5 min |
| Expected Resolution (Rs) | > 1.8 |
Note: Retention times and resolution are illustrative and dependent on the specific GC system and column.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful, "greener," and often faster alternative to HPLC for enantiomeric separations.[5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations at high flow rates.
Similar to HPLC, polysaccharide-based chiral stationary phases are widely used in SFC. The mobile phase typically consists of supercritical CO₂ and an organic modifier, such as methanol or ethanol, to adjust the mobile phase strength. An amine additive is also beneficial for improving the peak shape of basic analytes like our target compound.
Table 3: Representative Chiral SFC Method Parameters and Performance
| Parameter | Value |
| Chromatographic System | SFC with UV Detector |
| Chiral Stationary Phase | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine |
| Gradient | 5% to 40% Methanol over 3 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Analyte Concentration | 1.0 mg/mL in modifier |
| Expected Retention Time (R-enantiomer) | ~ 2.1 min |
| Expected Retention Time (S-enantiomer) | ~ 2.5 min |
| Expected Resolution (Rs) | > 2.5 |
Note: Retention times and resolution are illustrative and will vary with the specific SFC system and conditions.
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
Alternative and Complementary Techniques
While chromatographic methods are the gold standard for quantitative enantiomeric excess determination, other techniques can provide valuable, often more rapid, qualitative or semi-quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a powerful tool for the determination of enantiomeric excess.[6] In the presence of a chiral solvating agent (CSA), enantiomers can form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[6] The integration of these separated signals allows for the calculation of the enantiomeric ratio.
-
Sample Preparation: Dissolve a known quantity of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add an equimolar or slight excess of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), to the NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal of the analyte that shows clear separation for the two enantiomers in the presence of the CSA. Integrate the corresponding peaks to determine the enantiomeric ratio.
This method is particularly useful for rapid screening and for confirming the results obtained from chromatographic techniques.
Method Selection and Validation Considerations
The choice of the optimal analytical method depends on several factors, including the required accuracy and precision, sample throughput, available instrumentation, and the stage of drug development.
-
Chiral HPLC is a well-established, versatile, and robust method suitable for both routine quality control and method validation in a regulated environment.
-
Chiral GC is an excellent choice for volatile and thermally stable compounds, offering high resolution. The need for derivatization can be a drawback.
-
Chiral SFC is increasingly becoming the method of choice for high-throughput screening and preparative separations due to its speed and reduced environmental impact.[5]
Regardless of the chosen method, thorough validation is essential to ensure the reliability of the results.[7] Validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines and typically includes assessment of specificity, linearity, range, accuracy, precision, and robustness.[8][9]
Conclusion
The determination of the enantiomeric excess of this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. This guide has provided a comparative overview of the primary chromatographic techniques—HPLC, GC, and SFC—along with illustrative protocols and workflows. While Chiral HPLC remains a reliable workhorse, the speed and environmental benefits of Chiral SFC make it an increasingly attractive alternative. Chiral GC and NMR spectroscopy serve as valuable complementary techniques. A thorough understanding of the principles, advantages, and limitations of each method will enable researchers to select and implement the most appropriate analytical strategy for their specific needs, ultimately contributing to the development of safer and more effective medicines.
References
- Dong, M. W. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 2016, 34 (11), 876-885.
- BenchChem. A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. BenchChem Technical Guides, 2025.
- Reddy, B. P., et al. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 2014, 6 (5), 346-353.
- Uddin, M. N., et al. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Scientific Research, 2016, 8 (2), 195-206.
- Chimalakonda, K. R., et al. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 2012, 3, 478-483.
- BenchChem. Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. BenchChem Technical Guides, 2025.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry.
- Pirkle, W. H., & Sikkenga, D. L. Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. The Journal of Organic Chemistry, 1977, 42 (8), 1370-1374.
- Wenzel, T. J., & Wilcox, J. D. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 2003, 15 (3), 256-270.
- Tsuchida, A., et al. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 2018, 122 (19), 5114-5120.
- Leal, W. S., et al. (a) Chiral GC-FID chromatogram of trifluoroacetylated sample of...
- Hulpke, S., & Wuerfel, O. SFC for chiral separations in bioanalysis. Bioanalysis, 2019, 11 (1), 69-82.
- Wenzel, T. J. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed, 2003.
- Liu, Y., & Olesik, S. V. Chiral separations performed by enhanced-fluidity liquid chromatography on a macrocyclic antibiotic chiral stationary phase.
- Ferrazzano, L., et al. Applications of Chiral Supercritical Fluid Chromatography on Polysaccharide-Based Stationary Phases. Methods in Molecular Biology, 2026, 2994, 349-370.
- Babu, C. V. R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 2014, 26 (12), 775-779.
- Regalado, E. L., et al. Chiral Analysis of Poor UV Absorbing Pharmaceuticals by Supercritical Fluid Chromatography-Charged Aerosol Detection.
- Acevedo, A. New Study Outlines on SFC Technique for Chiral Bioanalysis.
- Sidisky, L. M. A Guide to the Analysis of Chiral Compounds by GC.
- Phenomenex Inc.
- Sigma-Aldrich. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
- Wenzel, T. J.
- Bhusari, S., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 2010, 72 (3), 317-322.
- Al-Saeed, F. A., et al. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 2023, 28 (16), 6175.
- Sidisky, L. M. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC Supplements, 2023, 41 (s5), 20-22.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scispace.com [scispace.com]
A Senior Scientist's Guide to Chiral Auxiliaries: A Performance Comparison for Asymmetric Synthesis
In the landscape of modern drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety. While the use of chiral pool starting materials, such as (R)-Ethyl 3-methylpiperidine-3-carboxylate, provides a direct path to specific enantiomers, this approach is often limited by the availability and structural diversity of the chiral pool.[1] An alternative and highly versatile strategy is the use of chiral auxiliaries: stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[2]
This guide offers a comparative analysis of the most robust and field-proven chiral auxiliaries used in asymmetric synthesis. We will move beyond a simple catalog of options to provide a deeper, experience-based perspective on their performance, mechanistic underpinnings, and practical applications. The objective is to equip you, the research scientist, with the critical data and insights needed to select the optimal chiral auxiliary for your specific synthetic challenge.
The Core Principle: An Auxiliary-Guided Stereoselective Transformation
The use of a chiral auxiliary follows a logical and powerful three-step sequence: 1) covalent attachment of the auxiliary to a prochiral substrate, 2) a diastereoselective reaction to create one or more new stereocenters, and 3) cleavage of the auxiliary to reveal the enantiomerically enriched product, ideally allowing for the auxiliary's recovery and reuse.[2][3] This methodical approach transforms the challenge of controlling enantioselectivity into a more manageable problem of controlling diastereoselectivity.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
A Comparative Analysis of Leading Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to rigidly control the transition state geometry of a reaction, its ease of attachment and cleavage, and its recyclability. Below, we compare several "titans" of the field, each offering unique advantages.
Evans Oxazolidinones
Introduced and popularized by David A. Evans, oxazolidinones are arguably the most widely used and versatile class of chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[2][4] Derived from readily available amino acids, they provide exceptional levels of stereocontrol.
-
Mechanism of Action: The high diastereoselectivity stems from the formation of a rigid, chelated (Z)-enolate when treated with a suitable base (e.g., LDA, NaHMDS) or a Lewis acid like dibutylboron triflate.[2][5] The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, forcing an incoming electrophile to approach from the less hindered face.[6][7] This predictable stereochemical outcome is a hallmark of the Evans system.
-
Applications: They are the gold standard for syn-aldol reactions and have been used in countless total syntheses of complex natural products.[2][4][8]
-
Limitations: Cleavage under standard hydrolytic conditions (e.g., LiOH) can sometimes lead to competing endocyclic cleavage of the auxiliary ring itself, reducing yield and complicating purification.[3][9] This issue is effectively mitigated by using lithium hydroperoxide (LiOH/H₂O₂).[10][11]
"SuperQuat" Oxazolidinones
Developed as a direct improvement upon the Evans auxiliaries, the "SuperQuat" family features a gem-dimethyl substitution at the C5 position.[3][12] This seemingly minor structural change has significant practical benefits.
-
Key Advantages:
-
Enhanced Cleavage Fidelity: The C5-gem-dimethyl group sterically hinders nucleophilic attack at the endocyclic carbonyl, effectively suppressing the undesired ring-opening pathway during cleavage.[3][12] This leads to cleaner reactions, higher yields of the desired product, and more efficient recovery of the auxiliary.
-
Improved Crystallinity: SuperQuat auxiliaries and their N-acylated derivatives exhibit a high propensity for being crystalline, which greatly simplifies the purification of diastereomeric products through recrystallization.[3]
-
Superior Stereocontrol: The gem-dimethyl substitution can enforce a conformational bias on the C4 substituent, leading to even higher levels of diastereofacial shielding and, consequently, superior diastereoselectivity in many cases.[12][13][14]
-
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, represents a highly practical and powerful method for asymmetric alkylation.[15][16]
-
Mechanism of Action: Pseudoephedrine is attached to a carboxylic acid to form a tertiary amide. Deprotonation with a strong base like LDA generates a rigid lithium chelated (Z)-enolate. The stereochemical outcome is directed by the conformation of this chelate, where the secondary lithium alkoxide and its associated solvent sphere are believed to block one face of the enolate from the incoming electrophile.[2][17]
-
Advantages: Both enantiomers of pseudoephedrine are inexpensive commodity chemicals.[16][18] The resulting α-substituted amides can be readily converted into highly enantiomerically enriched carboxylic acids, primary alcohols, aldehydes, or ketones.[16][18] The methodology is notable for its high yields and selectivities, even with less reactive secondary alkyl halides.[2]
-
Practical Considerations: The use of pseudoephedrine is regulated in many regions due to its use in the illicit synthesis of methamphetamine.[2] This has led to the development of analogs like pseudoephenamine, which performs similarly, is readily synthesized, and is not subject to the same restrictions.[2][19]
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's camphorsultam is a highly effective auxiliary valued for its structural rigidity and the high crystallinity it imparts to its derivatives.[8][20]
-
Mechanism of Action: The bulky and conformationally locked bornane skeleton provides a well-defined steric environment. When an N-acyl derivative forms an enolate, one face is effectively shielded, leading to high diastereoselectivity in reactions.
-
Applications: It has proven particularly effective in asymmetric Diels-Alder reactions, Michael additions, and Claisen rearrangements.[2][20] The predictable stereocontrol and the crystalline nature of the intermediates make it a reliable choice for these transformations.[20]
(-)-8-Phenylmenthol
As one of the earliest chiral auxiliaries, introduced by E.J. Corey, (-)-8-phenylmenthol demonstrates the power of sterically demanding auxiliaries.[2]
-
Mechanism of Action: The bulky dimethylbenzyl moiety of the auxiliary effectively blocks one face of a prochiral system, such as an acrylate ester in a Diels-Alder reaction or a glyoxylate ester in an ene reaction, directing the approach of the reacting partner to the opposite face.[17][][22]
-
Applications: It is famously used in asymmetric Diels-Alder reactions, as demonstrated in Corey's synthesis of the prostaglandins.[2][22]
-
Limitations: The synthesis of (-)-8-phenylmenthol itself is not highly efficient, which has led to the development of more easily prepared alternatives like trans-2-phenyl-1-cyclohexanol.[2]
Performance Data: A Head-to-Head Comparison
The choice of an auxiliary often comes down to quantitative performance. The following table summarizes typical results for the asymmetric alkylation of a propionyl group, a common benchmark reaction.
| Chiral Auxiliary | Reaction Type | Electrophile | Base / Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation | Benzyl Bromide | LDA, THF, -78 °C | >99:1 | 90-95% | [18] |
| (4S)-4-Benzyl-2-oxazolidinone | Alkylation | Allyl Iodide | NaN(TMS)₂, -78 °C | 98:2 | ~85% | [6][7] |
| (1R,2R)-Pseudoephedrine Propionamide | Alkylation | Benzyl Bromide | LDA, LiCl, THF, 0 °C | >98:2 | 90% | [18] |
| (1R,2R)-Pseudoephedrine Propionamide | Alkylation | n-Butyl Iodide | LDA, LiCl, THF, 0 °C | >98:2 | 80% | [18] |
| (1S)-(-)-2,10-Camphorsultam (N-propionyl) | Alkylation | Methyl Iodide | NaHMDS, THF, -78 °C | 97:3 | 89% | [2] |
| SuperQuat (4-isopropyl-5,5-dimethyl) | Alkylation | Benzyl Bromide | LHMDS, THF, -78 °C | >99:1 | 95% | [13] |
In the Lab: Validated Experimental Protocols
Theoretical performance must be backed by robust and reproducible experimental methods. Here, we provide a detailed protocol for a typical asymmetric alkylation and subsequent cleavage using an Evans-type auxiliary.
Protocol 1: Asymmetric Alkylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation and subsequent diastereoselective alkylation of a common Evans auxiliary.
Caption: Experimental workflow for asymmetric alkylation.
Step-by-Step Methodology:
-
Acylation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add n-butyllithium (1.05 equiv) dropwise, and stir the resulting solution for 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often pure enough for the next step or can be purified by column chromatography.
-
-
Diastereoselective Alkylation:
-
To a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 equiv) in anhydrous THF at -78 °C.
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 30-45 minutes to ensure complete formation of the (Z)-enolate.
-
Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to 0 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous workup as described above.
-
Purify the product by silica gel column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[6][18]
-
Protocol 2: Cleavage of the Chiral Auxiliary (Hydrolytic)
The most common method for cleaving the auxiliary to yield a carboxylic acid uses lithium hydroperoxide, which favors attack at the exocyclic amide carbonyl.[10][11]
Causality Behind the Reagent Choice: Standard hydrolysis with LiOH can result in undesired cleavage of the endocyclic carbamate bond.[9] The hydroperoxide anion (OOH⁻), formed from H₂O₂, is a softer, more alpha-effect-stabilized nucleophile that selectively attacks the more electrophilic exocyclic amide carbonyl.[23] This selectivity is crucial for preserving the auxiliary's integrity and maximizing product yield.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).
-
-
Reaction:
-
Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Quenching and Workup:
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) to reduce excess peroxide, and stir for 30 minutes at room temperature.[10]
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the liberated chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product.[24]
-
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary is a strategic decision guided by the specific demands of a synthetic route.
-
For maximum versatility and reliability in aldol and alkylation reactions, Evans oxazolidinones remain the first choice for many chemists. Their performance is well-documented and highly predictable.
-
When facing challenges with cleavage or purification, the SuperQuat auxiliaries offer a significant practical advantage due to their enhanced stability and crystallinity.
-
For cost-effective, large-scale alkylations to produce a variety of functional groups, Myers' pseudoephedrine (or its unrestricted analog, pseudoephenamine) is an outstanding option.
-
When tackling pericyclic reactions like the Diels-Alder, the rigid framework of Oppolzer's camphorsultam provides exceptional stereocontrol.
Ultimately, a deep understanding of the mechanism, scope, and limitations of each auxiliary class allows the synthetic chemist to move beyond established procedures and rationally design new, efficient, and highly stereoselective pathways to complex molecular targets.
References
- Wikipedia. Chiral auxiliary. [Link]
- de Sousa, J. S., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Oreate AI Blog. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
- Wikipedia. Camphorsultam. [Link]
- Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 49(43), 7952-7955. [Link]
- Myers, A. G., et al. (1995). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis.
- Davies, S. G., et al. (2004). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 2(18), 2633-2647. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
- Huang, Y., et al. (2002). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry, 67(18), 6435-6439. [Link]
- Bull, S. D., et al. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Tetrahedron Letters, 39(31), 5585-5588. [Link]
- Franklin, A. S., & Procter, D. J. (2013). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 17(1), 2-15. [Link]
- Davis, F. A., et al. (2006). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 71(14), 5215-5223. [Link]
- Whitesell, J. K. (1986). ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY.
- Williams College Chemistry Department. (2008).
- Grokipedia. Chiral auxiliary. [Link]
- Patra, A., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(91), 49834-49869. [Link]
- ResearchGate. (2004). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. [Link]
- Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
- Williams College Chemistry Department. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
- ResearchGate. (2004). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- Simon Fraser University Summit. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
- de Fatima, A., et al. (2012). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 17(11), 13196-13209. [Link]
- Wanamaker, K. W., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1434-1441. [Link]
- University of York. Asymmetric Synthesis lecture notes. [Link]
- Wang, D., et al. (2023). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules, 28(19), 6829. [Link]
- Davies, S. G., et al. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-12. [Link]
- Bull, S. D., et al. (1998). Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group.
- Chan, W. Y., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
- ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
- Semantic Scholar. (2006). Alternative to piperidine in Fmoc solid-phase synthesis. [Link]
- ResearchGate. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
- Gurbanov, A. V., et al. (2022).
- PubChem. (R)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. connectsci.au [connectsci.au]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4--propyloxazolidin-2-one induces the -propyl group to mimic a -butyl group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 16. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Camphorsultam - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of (R)- and (S)-Ethyl 3-Methylpiperidine-3-carboxylate
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's spatial arrangement and its biological function is paramount. This guide provides an in-depth comparison of the potential biological activities of the (R) and (S) enantiomers of ethyl 3-methylpiperidine-3-carboxylate. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to build a robust, predictive analysis. We will delve into the stereoselective interactions with key biological targets and provide detailed experimental protocols to validate these hypotheses.
The Critical Role of Chirality in Piperidine-Based Bioactives
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a chiral center, as is the case with the methyl group at the 3-position of the piperidine ring in our target molecules, can lead to significant differences in pharmacological and pharmacokinetic properties between enantiomers.[3][4] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different activity, or even be toxic.[4] Therefore, the stereoselective synthesis and biological evaluation of chiral piperidine derivatives are crucial steps in the drug discovery process.
Structures of (R)- and (S)-Ethyl 3-Methylpiperidine-3-carboxylate
The two enantiomers of ethyl 3-methylpiperidine-3-carboxylate are mirror images of each other and are non-superimposable.
| Enantiomer | Structure |
| (R)-Ethyl 3-methylpiperidine-3-carboxylate | |
| (S)-Ethyl 3-methylpiperidine-3-carboxylate |
Postulated Biological Targets and Stereoselective Activity
Based on the known activities of structurally similar piperidine-3-carboxylate derivatives, we can hypothesize several potential biological targets for (R)- and (S)-ethyl 3-methylpiperidine-3-carboxylate. The most prominent of these are Gamma-Aminobutyric Acid (GABA) transporters, Dipeptidyl Peptidase-4 (DPP-4), and monoamine transporters.
GABA Transporters (GATs)
Nipecotic acid, the carboxylic acid analog of the core piperidine structure, is a known inhibitor of GABA transporters.[5][6] Crucially, the biological activity of nipecotic acid derivatives is often stereoselective. For inhibitors of the mouse GABA transporter 1 (mGAT1), the activity predominantly resides in the (R)-enantiomer, whereas for mGAT4 inhibitors, the (S)-enantiomer is typically more potent.[7][8]
Hypothesis:
-
This compound is likely to be a more potent inhibitor of GAT1.
-
(S)-ethyl 3-methylpiperidine-3-carboxylate is expected to show higher potency for GAT4.
Dipeptidyl Peptidase-4 (DPP-4)
Piperidine and piperazine moieties are common scaffolds in the design of DPP-4 inhibitors for the treatment of type 2 diabetes.[2][9][10] The stereochemistry of these scaffolds is a critical determinant of their binding affinity and inhibitory activity.
Hypothesis: It is plausible that one of the enantiomers of ethyl 3-methylpiperidine-3-carboxylate will exhibit significantly higher inhibitory activity against DPP-4 than the other, though the preferred stereochemistry for this specific substitution pattern is not readily predictable from the available literature.
Serotonin and Noradrenaline Reuptake Transporters
Piperidine derivatives are also known to act as inhibitors of serotonin and noradrenaline reuptake, with applications in the treatment of depression and other CNS disorders.[11][12] The stereochemistry of these molecules plays a crucial role in their potency and selectivity for different monoamine transporters.[11]
Hypothesis: The (R) and (S) enantiomers of ethyl 3-methylpiperidine-3-carboxylate are likely to exhibit differential inhibitory activity and/or selectivity towards the serotonin and noradrenaline transporters.
Experimental Protocols for Biological Activity Assessment
To validate the above hypotheses, a series of in vitro and in vivo assays are necessary. The following protocols provide a framework for a comprehensive comparison of the biological activities of the (R) and (S) enantiomers.
I. Synthesis of Enantiomerically Pure (R)- and (S)-Ethyl 3-Methylpiperidine-3-carboxylate
The first critical step is to obtain the individual enantiomers in high purity. A common method for this is the resolution of a racemic mixture.
Protocol: Resolution of Racemic Ethyl 3-Methylpiperidine-3-carboxylate
-
Salt Formation: Dissolve the racemic ethyl 3-methylpiperidine-3-carboxylate in a suitable solvent (e.g., ethanol). Add a chiral resolving agent, such as (+)- or (-)-tartaric acid, in a 1:1 molar ratio.
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out of the solution.
-
Isolation and Purification: Collect the crystals by filtration. Recrystallize the solid from the same solvent to improve diastereomeric purity.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with sodium carbonate) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched ethyl 3-methylpiperidine-3-carboxylate with an organic solvent (e.g., dichloromethane).
-
Characterization: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the resolution of racemic ethyl 3-methylpiperidine-3-carboxylate.
II. In Vitro Biological Assays
These assays determine the affinity of the compounds for their target receptors.[13][14][15]
Protocol: Radioligand Binding Assay for GATs, SERT, and NET
-
Membrane Preparation: Prepare cell membranes expressing the target transporter (GAT1, GAT4, SERT, or NET).
-
Incubation: In a 96-well plate, incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]-nipecotic acid for GATs, [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound ((R)- or (S)-enantiomer).
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Functional assays measure the biological effect of the compound on its target.[8][16]
Protocol: [³H]-GABA Uptake Assay
-
Cell Culture: Culture cells stably expressing the target GABA transporter (GAT1 or GAT4).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the (R)- or (S)-enantiomer.
-
Initiation of Uptake: Add [³H]-GABA to initiate the uptake process.
-
Termination of Uptake: After a defined time, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of GABA uptake.
Protocol: DPP-4 Inhibition Assay
-
Enzyme Reaction: In a 96-well plate, incubate recombinant human DPP-4 with varying concentrations of the (R)- or (S)-enantiomer.
-
Substrate Addition: Add a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value for DPP-4 inhibition.
III. In Vivo Behavioral Assays
In vivo studies are essential to assess the physiological effects of the compounds in a whole organism.[7][17]
Protocol: Mouse Tail Suspension Test (for antidepressant-like activity)
-
Compound Administration: Administer the (R)- or (S)-enantiomer or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).
-
Acclimatization: After a specified pre-treatment time, individually suspend each mouse by its tail from a horizontal bar.
-
Observation: Record the duration of immobility for each mouse over a 6-minute period.
-
Data Analysis: Compare the immobility time between the vehicle-treated group and the compound-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Expected Data Summary
The following table summarizes the expected outcomes of the proposed experiments, which would allow for a clear comparison of the biological activities of the (R) and (S) enantiomers.
| Assay | This compound | (S)-Ethyl 3-methylpiperidine-3-carboxylate |
| GAT1 Binding (Ki) | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) |
| GAT4 Binding (Ki) | Higher Ki (Lower Affinity) | Lower Ki (Higher Affinity) |
| GABA Uptake (GAT1) (IC50) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) |
| GABA Uptake (GAT4) (IC50) | Higher IC50 (Lower Potency) | Lower IC50 (Higher Potency) |
| DPP-4 Inhibition (IC50) | To be determined | To be determined |
| SERT Binding (Ki) | To be determined | To be determined |
| NET Binding (Ki) | To be determined | To be determined |
| Tail Suspension Test | Potential for reduced immobility | Potential for reduced immobility |
Conclusion
The stereochemical configuration of ethyl 3-methylpiperidine-3-carboxylate is predicted to be a critical determinant of its biological activity. Based on the pharmacology of structurally related compounds, the (R) and (S) enantiomers are likely to exhibit differential potencies and selectivities for GABA transporters, and potentially for DPP-4 and monoamine transporters. The experimental protocols outlined in this guide provide a comprehensive framework for rigorously testing these hypotheses. The results of such studies will be invaluable for understanding the structure-activity relationships of this chemical class and for guiding the development of novel therapeutic agents.
References
- Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725.
- Borden, L. A., et al. (1994). Cloning of the human homolog of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site. Receptors & Channels, 2(3), 207-213.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Höfner, G., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Chemical Neuroscience, 11(15), 2389-2403.
- Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[7][8][16]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- Kushwaha, N., et al. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 84(5), 556-566.
- Kaczanowska, K., et al. (2021).
- Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2776-2780.
- Schmitz, W. D., et al. (2005). Homotryptamines as Potent and Selective Serotonin Reuptake Inhibitors (SSRIs). Bioorganic & Medicinal Chemistry Letters, 15(6), 1619-1621.
- Smith, R. L. (2001). The stereoselectivity of drug metabolism. Acta Medica Okayama, 55(3), 133-142.
- Moher, E. D., et al. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, 8(4), 593-596.
- Osmaniye, D., et al. (2022). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. Acta Poloniae Pharmaceutica, 79(4), 509-522.
- Andersen, K. E., et al. (1996). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 39(18), 3514-3524.
- Kragler, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4983.
- Milligan, G. (2004). Receptor-ligand binding assays. Methods in Molecular Biology, 257, 149-156.
- Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Patel, M. K., et al. (2014). Design, synthesis and biological screening of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 84(5), 556-566.
- Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1215-1232.
- Krogsgaard-Larsen, P., & Johnston, G. A. (1977). Piperazic acid and related compounds as inhibitors of GABA uptake in rat brain slices. Journal of Pharmacy and Pharmacology, 29(4), 240-241.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(2), 59-67.
- Shiue, C. Y., et al. (1995). Synthesis of fluorine-18 labeled GABA uptake inhibitors. Journal of Labelled Compounds and Radiopharmaceuticals, 36(7), 635-644.
- Navrátilová, H., & Potáček, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)
- Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2776-2780.
- Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(15), 2021-2024.
- Trost, B. M., & Fandrick, D. R. (2009). Stereoselective synthesis of nipecotic acid derivatives via palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines. Organic Letters, 11(2), 457-459.
- de Sousa, G., et al. (2009). Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods. Current Drug Metabolism, 10(2), 187-200.
- BioPharmaSpec. (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.
- de Cássia da Silveira e Sá, R., et al. (2013). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current Drug Metabolism, 14(10), 1079-1102.
- Wang, B., et al. (2015). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 5(4), 209-216.
Sources
- 1. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ETHYL NIPECOTATE synthesis - chemicalbook [chemicalbook.com]
- 15. R-(-)-Ethyl nipecotate | 25137-01-3 | FE44423 | Biosynth [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
A Comparative Guide to the Structural Validation of (R)-Ethyl 3-methylpiperidine-3-carboxylate: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. For chiral molecules such as (R)-Ethyl 3-methylpiperidine-3-carboxylate, a key building block in the synthesis of various biologically active compounds, establishing the absolute configuration is not merely a matter of academic rigor but a critical step in ensuring efficacy and safety. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic alternatives, offering researchers the insights needed to select the most appropriate validation strategy.
Introduction: The Imperative of Chirality
Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] Therefore, the ability to confirm the absolute configuration of a specific enantiomer, such as the (R)-isomer of Ethyl 3-methylpiperidine-3-carboxylate, is a cornerstone of modern chemical analysis.
This guide will explore the validation of the this compound structure, focusing on the unparalleled detail provided by single-crystal X-ray diffraction and comparing its utility against solution-state spectroscopic methods like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute configuration of chiral molecules.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms, bond lengths, and bond angles.[1][4][5]
Causality in Experimental Design: Why X-ray Crystallography is the Gold Standard
The strength of X-ray crystallography lies in its direct and unambiguous nature. Unlike spectroscopic methods that often rely on computational comparisons and can be influenced by conformational flexibility in solution, X-ray diffraction provides a direct visualization of the molecule's structure in the solid state.[6][7] For this compound, this means a definitive assignment of the 'R' configuration at the C3 stereocenter. The piperidine ring conformation and the orientation of the ethyl carboxylate and methyl substituents are all precisely determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
A successful X-ray crystallographic analysis hinges on the growth of a high-quality single crystal. This is often the most challenging step in the process.[5][7]
Step 1: Crystal Growth
-
Solvent Selection: Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
-
Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This is the most common method for growing crystals of small organic molecules.
-
Vapor Diffusion: Alternatively, place a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Crystal Selection: Select a well-formed crystal, typically 0.1-0.3 mm in all dimensions, that is free of cracks and other defects.[5][8]
Step 2: Data Collection
-
Mounting: Mount the selected crystal on a goniometer head.[8][9]
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[4][9]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.[4][9] A complete dataset often requires several hours to collect.[9]
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[8]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[8]
-
Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.[10]
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, particularly when using Cu Kα radiation for light-atom structures.[11]
Spectroscopic Alternatives: Validation in Solution
While X-ray crystallography is definitive, it requires a suitable single crystal, which may not always be obtainable.[7][12] In such cases, and for confirming the structure in the solution phase, several powerful spectroscopic techniques can be employed.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.[13][14]
Key Advantages:
-
Solution-State Analysis: VCD provides information about the molecule's structure in solution, which is often more relevant to its biological activity.[14]
-
No Crystallization Required: It can be used for oils and other non-crystalline samples.[14]
-
Rich Spectral Information: VCD spectra contain numerous bands corresponding to vibrational transitions, offering a detailed structural fingerprint.[12]
Experimental Workflow:
Caption: Workflow for absolute configuration determination using VCD.
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M.[12]
-
Measurement: Record the VCD and infrared (IR) spectra using a VCD spectrometer.[12]
-
Computational Modeling: Use Density Functional Theory (DFT) to calculate the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer).[3][12] The spectrum for the S-enantiomer is the mirror image of the R-enantiomer's spectrum.[12][15]
-
Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.[3][12]
Electronic Circular Dichroism (ECD)
ECD is the differential absorption of left and right circularly polarized UV-Vis light.[1] It is particularly useful for molecules containing chromophores.
Key Advantages:
-
High Sensitivity: ECD is a very sensitive technique, requiring only small amounts of sample.
-
Well-Established for Certain Chromophores: The exciton chirality method can be a straightforward way to determine the absolute configuration of molecules with multiple interacting chromophores.[16]
Protocol:
-
Sample Preparation: Dissolve the sample in a transparent solvent (e.g., methanol, acetonitrile).
-
Measurement: Record the ECD and UV-Vis spectra.
-
Computational Modeling: Similar to VCD, use Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical ECD spectrum for one enantiomer.[17][18]
-
Comparison: Compare the experimental and calculated spectra to assign the absolute configuration.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted for the determination of absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[1][19][20]
Key Advantages:
-
Readily Available Instrumentation: NMR spectrometers are widely accessible in most research laboratories.
-
Well-Established Protocols: Methods like the Mosher's ester analysis are well-documented and widely used.[]
Protocol (using a Chiral Derivatizing Agent):
-
Derivatization: React the chiral molecule (e.g., the amine group of the piperidine ring after hydrolysis of the ester) with both enantiomers of a chiral derivatizing agent (e.g., Mosher's acid, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid) to form a pair of diastereomers.[19]
-
NMR Analysis: Acquire ¹H or ¹⁹F NMR spectra of each diastereomer.[22]
-
Chemical Shift Comparison: Analyze the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter. The spatial arrangement of these protons relative to the anisotropic group of the CDA (e.g., the phenyl ring in Mosher's ester) allows for the determination of the absolute configuration.[23]
Performance Comparison
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Auxiliaries |
| Principle | X-ray diffraction from a single crystal | Differential absorption of polarized IR light | Differential absorption of polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample State | Solid (single crystal) | Solution or neat liquid/oil | Solution | Solution |
| Prerequisites | High-quality single crystal | Chiral molecule | Chiral molecule with a chromophore | Reactable functional group for derivatization |
| Ambiguity | Unambiguous, direct method | Requires computational comparison | Requires computational comparison | Model-dependent, can be complex |
| Information | 3D structure, bond lengths/angles, absolute configuration | Absolute configuration and conformation in solution | Absolute configuration in solution | Absolute configuration |
| Limitations | Crystal growth can be difficult or impossible[7] | Computationally intensive | Limited to molecules with chromophores | Derivatization may fail or alter conformation |
Conclusion and Recommendations
The validation of the absolute configuration of this compound is a critical step in its application in drug development and research.
-
For Definitive, Unambiguous Confirmation: Single-crystal X-ray crystallography is the unparalleled gold standard. When a suitable crystal can be obtained, it provides a direct and irrefutable determination of the absolute configuration and a wealth of additional structural information.
-
When Crystallization is Problematic: Vibrational Circular Dichroism (VCD) emerges as the most powerful and versatile alternative.[3][14] It provides a detailed structural fingerprint in the solution phase without the need for crystallization or chemical derivatization.
-
For Molecules with Chromophores: Electronic Circular Dichroism (ECD) can be a highly sensitive and effective method.
-
When a Rapid, Accessible Method is Needed: NMR spectroscopy with chiral derivatizing agents offers a practical approach, leveraging widely available instrumentation.[24] However, the interpretation can be more complex and is dependent on the successful formation and analysis of diastereomeric derivatives.
Ultimately, the choice of method will depend on the specific properties of the molecule, the available instrumentation, and the required level of certainty. For regulatory submissions or foundational research, the rigor of X-ray crystallography is often required. However, for routine screening or for compounds that are difficult to crystallize, VCD and NMR provide excellent and reliable alternatives.
References
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Determination of absolute configuration. Purechemistry.
- Absolute configuration. Wikipedia.
- Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
- Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
- Vibrational circular dichroism. Wikipedia.
- ECD exciton chirality method today: a modern tool for determining absolute configurations. Wiley Online Library.
- Chiral derivatizing agent. Wikipedia.
- Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger.
- Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate.
- Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/jo052478+
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications.
- DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. SlideShare.
- New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. ACS Publications.
- NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. ACS Publications.
- The 1H NMR method for the determination of the absolute configuration of 1,2,3-prim,sec,sec-triols. PubMed.
- Electronic Circular Dichroism. Encyclopedia.pub.
- Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. RSC Publishing.
- Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. NIH.
- X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
- Advances in chiral analysis: from classical methods to emerging technologies. Nature.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. A-Star.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Single crystal X-ray diffraction. Fiveable.
- X-ray crystallography. Wikipedia.
- X-ray crystallography and chirality: understanding the limitations. ResearchGate.
- Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH.
- X-ray crystallography and chirality. ElectronicsAndBooks.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
- Cambridge Crystallographic Data Centre. Wikipedia.
- CCDC. Chemistry World.
- The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube.
- CCDC – Cambridge Crystallographic Data Centre. SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE.
- Cambridge Structural Database. Wikipedia.
- International Union of Crystallography (IUCr). International Science Council.
- (IUCr) Crystallography Journals Online - editorial policies. IUCr.
- Notes for Authors of IUCrJ. IUCr.
- Online submission instructions - IUCr Journals. International Union of Crystallography.
- guidelines for biological crystal structures. IUCr Journals.
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 22. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
A Comparative Guide to Piperidine-Based Chiral Building Blocks in Drug Discovery
Introduction: The Enduring Significance of the Chiral Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable prevalence in a vast number of clinically approved drugs and bioactive natural products speaks to its privileged status as a structural motif.[1][4] From anticancer agents like Niraparib to antipsychotics such as Preclamol, the piperidine scaffold is a testament to nature's and scientists' ingenuity in crafting molecules with profound biological effects.[5] The introduction of chirality into the piperidine ring further enhances its utility, allowing for exquisite three-dimensional arrangements that can lead to improved potency, selectivity, and pharmacokinetic properties.[6][7]
This guide provides a comparative analysis of key classes of piperidine-based chiral building blocks. We will delve into their synthetic strategies, compare their performance in benchmark transformations, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics. Our focus will be on providing not just the "what" and "how," but the critical "why" behind the selection and application of these invaluable chemical tools.
Strategic Approaches to Chiral Piperidine Synthesis: A Comparative Overview
The efficient and stereoselective construction of chiral piperidines is a central challenge in organic synthesis.[8][9] Several strategic approaches have emerged, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
A powerful and increasingly popular approach is catalytic asymmetric synthesis , which allows for the direct creation of chiral piperidines from achiral or prochiral precursors.[9] This includes methods like asymmetric hydrogenation of pyridinium salts, rhodium-catalyzed [2+2+2] cycloadditions, and palladium-catalyzed asymmetric allylic alkylation.[8][9] These methods often provide high enantioselectivity and are amenable to the synthesis of a diverse range of substituted piperidines.[8][9] For instance, the development of a palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) has enabled the efficient synthesis of enantioenriched 2,2-disubstituted piperidines, a challenging structural motif to access.[8][10]
Another well-established strategy is the use of the chiral pool , which leverages readily available and enantiomerically pure natural products like amino acids (e.g., L-pipecolic acid from L-lysine) as starting materials.[11] While this approach can be cost-effective, it may require longer synthetic sequences compared to asymmetric catalysis.[11]
Biocatalysis has also emerged as a compelling method, offering exceptional enantioselectivity and high yields, particularly in desymmetrization and deracemization processes.[11] The use of enzymes like transaminases can provide access to highly pure enantiomers, which is especially advantageous for large-scale synthesis.[12]
Finally, chiral resolution via the formation of diastereomeric salts remains a classical and industrially relevant technique for separating enantiomers from a racemic mixture.[12][13] This method relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[13]
Performance Benchmark: The Synthesis of (+)-Coniine
To objectively compare the efficacy of different chiral synthons, the synthesis of the hemlock alkaloid (+)-coniine serves as an excellent benchmark.[11] This natural product features a simple 2-propylpiperidine structure, allowing for a direct comparison of synthetic efficiency in establishing the C2 stereocenter.
| Chiral Synthon/Method | Key Advantages | Potential Limitations | Overall Yield | Enantiomeric Excess (e.e.) |
| (S)-Piperidin-2-ylmethanol | Direct and versatile functional handle for C-C bond formation.[11] | May require protection/deprotection steps. | Good | High |
| L-Pipecolic Acid | Inexpensive and readily available chiral pool starting material.[11] | Can involve a longer synthetic sequence.[11] | Moderate | High |
| Phenylglycinol-derived Lactam | Chiral auxiliary approach enabling diastereoselective alkylation.[11] | Requires attachment and removal of the auxiliary. | Good | High |
| Biocatalytic Deracemization | Exceptional enantioselectivity and high yields.[11] | May require specific enzyme and reaction condition screening. | High | >99% |
This comparative data highlights the trade-offs between different approaches. While biocatalysis often provides the highest enantiopurity, the versatility of building blocks like (S)-piperidin-2-ylmethanol makes them highly attractive for constructing a variety of 2-substituted piperidines.[11]
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides detailed, step-by-step methodologies for key synthetic and analytical procedures.
Protocol 1: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is a representative procedure for the iridium-catalyzed asymmetric hydrogenation to produce a chiral piperidine.[12]
Materials:
-
[{Ir(cod)Cl}2]
-
(R)-SynPhos
-
Toluene/Dichloromethane (1:1)
-
Pyridinium salt substrate
-
Hydrogen gas
-
Silica gel for chromatography
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a solution of [{Ir(cod)Cl}2] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of toluene/dichloromethane.
-
Reaction Setup: Add the pyridinium salt (0.25 mmol) to the catalyst solution in a glass vial insert and place the vial in a high-pressure autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas and then pressurize to 600 psi of H2. Stir the reaction at 28°C for 24 hours.
-
Workup and Purification: After carefully releasing the pressure, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral piperidine.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general framework for the resolution of a racemic piperidine derivative using a chiral acid.[12][13]
Materials:
-
Racemic aminopiperidine
-
Chiral resolving agent (e.g., (R)-mandelic acid)
-
Suitable solvent (e.g., ethanol)
-
1M HCl
-
1M NaOH
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous Na2SO4
Procedure:
-
Salt Formation: Dissolve the racemic aminopiperidine (1 equivalent) in a suitable solvent. Slowly add a solution of the chiral resolving agent (0.5-1.0 equivalents) in the same solvent with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt. Collect the crystals by vacuum filtration.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with 1M HCl. Extract the liberated enantiomerically enriched amine with an organic solvent.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine.
-
Purity Determination: Determine the enantiomeric excess (ee%) of the resolved product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[13]
Visualizing Synthetic Strategies
To further clarify the conceptual workflows, the following diagrams illustrate key synthetic transformations.
Caption: Comparative workflows for asymmetric synthesis and chiral pool synthesis of piperidines.
Conclusion and Future Perspectives
The development of novel and efficient methods for the synthesis of piperidine-based chiral building blocks continues to be a vibrant area of research.[9][14] Catalytic asymmetric methods are pushing the boundaries of what is possible in terms of stereocontrol and functional group tolerance.[5][8][15] Concurrently, advances in biocatalysis and chemo-enzymatic strategies are providing sustainable and highly selective routes to these valuable compounds.[16]
The strategic introduction of chiral piperidine scaffolds has a profound impact on drug design, influencing everything from physicochemical properties and biological activity to pharmacokinetics and toxicity.[6][7][17] As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the demand for a diverse and readily accessible toolkit of chiral piperidine building blocks will only continue to grow. The continued innovation in their synthesis will undoubtedly fuel the discovery of the next generation of life-saving medicines.
References
- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH. [Link]
- Application of chiral building blocks to the synthesis of drugs. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkyl
- Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Deriv
- Structure of the U.S. FDA-approved drugs that contain chiral piperidine...
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine deriv
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to the Enantioselective Quantification of (R)-Ethyl 3-methylpiperidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of a specific enantiomer is a cornerstone of pharmaceutical quality control and safety assurance. The stereoisomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate robust analytical methods to ensure the enantiomeric purity of drug substances.[2] This guide provides an in-depth comparison of analytical methodologies for the quantification of (R)-Ethyl 3-methylpiperidine-3-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights to guide your method development and selection process.
The Challenge: Enantioselective Quantification
This compound, like many chiral molecules, presents a significant analytical challenge. Its enantiomers, (R) and (S), possess identical physical and chemical properties in an achiral environment, making their separation and individual quantification impossible with standard chromatographic techniques.[1] The key to successful analysis lies in creating a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. This is primarily achieved through the use of chiral stationary phases (CSPs) in chromatography.[3][4]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for chiral quantification is dictated by factors such as the analyte's physicochemical properties, the required sensitivity, accuracy, and desired sample throughput.[5] For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable and powerful options.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[3] | Differential interaction of volatile enantiomers (or their volatile derivatives) with a CSP in a gaseous mobile phase.[6] |
| Typical CSPs | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), macrocyclic glycopeptides.[7][8] | Cyclodextrin derivatives, chiral amino acid derivatives (e.g., Chirasil-Val).[6][9] |
| Derivatization | Often not required, but can be used to enhance detection (e.g., for compounds lacking a UV chromophore).[4][10] | Frequently necessary to increase volatility and improve separation.[11] |
| Sensitivity (Typical LOQ) | Low µg/mL to ng/mL range.[12] | Can reach pg/mL levels, especially with mass spectrometry (MS) detection.[13] |
| Throughput | Moderate; typical run times are 10-30 minutes. | Can be higher; run times can be shorter, but sample preparation (derivatization) may be more time-consuming. |
| Strengths | Broad applicability, wide variety of available CSPs, robust and reproducible.[14] | High resolution and efficiency, excellent sensitivity with MS detectors.[6] |
| Limitations | Lower resolution compared to capillary GC, higher solvent consumption. | Analyte must be volatile or amenable to derivatization, potential for thermal degradation of analytes.[11] |
The values and characteristics provided are representative and can vary based on the specific analyte, instrumentation, and experimental conditions.[5]
In-Depth Analysis: Method Selection Rationale
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse for chiral separations in the pharmaceutical industry due to its versatility and robustness.[15] For the analysis of this compound, HPLC with a polysaccharide-based chiral stationary phase is a highly effective approach.[4][7]
Why Polysaccharide-Based CSPs?
These CSPs, typically derivatives of cellulose or amylose coated on a silica support, offer a broad range of enantioselectivity for a wide variety of chiral compounds.[14] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for effective differentiation between enantiomers.[4]
Workflow for Chiral HPLC Analysis
Caption: A typical workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique known for its high resolving power and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[6] For compounds like ethyl 3-methylpiperidine-3-carboxylate, which are sufficiently volatile, direct analysis may be possible. However, derivatization is often employed to improve peak shape and enhance enantioselectivity.[11]
The Role of Derivatization in Chiral GC
Derivatization converts the analyte into a more volatile and thermally stable compound.[11] For amines and esters, common derivatizing agents include trifluoroacetic anhydride or heptafluorobutyl chloroformate.[11][13] This step not only facilitates GC analysis but can also introduce a functional group that enhances the chiral recognition by the stationary phase.
Workflow for Chiral GC Analysis
Caption: A typical workflow for chiral GC-MS analysis.
Experimental Protocols
The following are representative protocols. Method development and validation should be performed according to ICH guidelines.[10][12]
Protocol 1: Chiral HPLC-UV Method
Objective: To determine the enantiomeric purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IC-3 (or similar polysaccharide-based column)
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v) with 0.1% diethylamine
-
Racemic standard of ethyl 3-methylpiperidine-3-carboxylate
-
Sample of this compound
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase and thoroughly degas.
-
Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of this compound at a similar concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the (R) and (S) enantiomers and determine their retention times.
-
Inject the sample solution.
-
Quantify the (S)-enantiomer impurity in the this compound sample by comparing the peak area of the (S)-enantiomer to the total area of both enantiomer peaks.
Protocol 2: Chiral GC-MS Method with Derivatization
Objective: To provide a high-sensitivity method for the quantification of this compound.
1. Instrumentation and Materials:
-
GC-MS system
-
Chiral Capillary Column: Chirasil-L-Val (or similar amino acid-based column)
-
Derivatizing Agent: Heptafluorobutyl chloroformate (HFBCF)
-
Solvents: Isooctane, Dichloromethane
-
Racemic standard and sample of ethyl 3-methylpiperidine-3-carboxylate
2. Derivatization Procedure:
-
To 1 mg of the sample or standard in a vial, add 1 mL of dichloromethane.
-
Add a suitable base (e.g., pyridine).
-
Add the derivatizing agent (HFBCF) and react at a controlled temperature (e.g., 60°C).[13]
-
After the reaction is complete, perform a liquid-liquid extraction with isooctane.
-
The organic layer containing the derivatized analyte is used for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 100°C, ramp to 220°C.
-
MS Detector: Electron Ionization (EI) mode, scan range m/z 50-500.
4. Procedure:
-
Inject the derivatized racemic standard to determine the retention times of the derivatized enantiomers.
-
Inject the derivatized sample.
-
Quantify the enantiomers based on the peak areas in the extracted ion chromatogram corresponding to a characteristic fragment ion.
Conclusion
Both chiral HPLC and chiral GC are powerful techniques for the enantioselective quantification of this compound. The choice between them depends on the specific requirements of the analysis. HPLC offers a more direct analysis with broader applicability and simpler sample preparation. In contrast, GC, particularly GC-MS, provides higher sensitivity and resolution, although it may require a derivatization step. For routine quality control in a pharmaceutical setting, the robustness and simplicity of chiral HPLC often make it the preferred method. For trace-level impurity analysis or in complex matrices, the sensitivity of chiral GC-MS may be advantageous. As with any analytical method, thorough validation is essential to ensure the accuracy, precision, and reliability of the results.[3][5]
References
- BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. BenchChem.
- N, N. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- BenchChem Technical Support Team. (2025). A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification. BenchChem.
- BenchChem Technical Support Team. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
- Pánisová, E., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.
- Rahman, A., et al. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- Li, T., & Hyun, M. H. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatographic Science, 48(8), 654-657.
- Venkateshwarlu, G., et al. (2015). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Journal of Chromatographic Science, 53(8), 1348-1353.
- S, S., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4875-4879.
- Jin, J.-Y., et al. (1998). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[4]arene Derivative. Chemistry Letters, 27(10), 1065-1066.
- Nation, R. L. (1989). Enantioselective drug analysis: problems and resolutions. Clinical and Experimental Pharmacology and Physiology, 16(6), 471-477.
- de Sousa, J., et al. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceuticals, 15(2), 229.
- Adhikari, R. A., & Pinto, D. M. (2018). Chiral Gas Chromatography. In Gas Chromatography. IntechOpen.
- Zhang, Y., et al. (2010). Enantioselective chromatography in drug discovery. Drug Discovery Today, 15(9-10), 395-404.
- (n.d.). III Analytical Methods. Japan International Cooperation Agency.
- (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
- (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
- Iida, T., & Mase, T. (2002). Scalable enantioselective processes for chiral pharmaceutical intermediates. Current Opinion in Drug Discovery & Development, 5(6), 834-851.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(1), 321.
- Gardošová, K., et al. (2023). The Enantioselective Potential of NicoShell and TeicoShell Columns for Basic Pharmaceuticals and Forensic Drugs in Sub/Supercritical Fluid Chromatography. Molecules, 28(3), 1184.
Sources
- 1. Enantioselective drug analysis: problems and resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Enantioselective Potential of NicoShell and TeicoShell Columns for Basic Pharmaceuticals and Forensic Drugs in Sub/Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Methods for (R)-Ethyl 3-methylpiperidine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral heterocycles is a cornerstone of innovation. The piperidine scaffold, in particular, is a privileged structure in a vast array of pharmaceuticals. This guide provides an in-depth comparative analysis of the primary synthetic strategies to obtain (R)-Ethyl 3-methylpiperidine-3-carboxylate, a chiral building block of significant interest. We will dissect the methodologies, focusing on the underlying chemical principles, and provide a pragmatic cost-benefit analysis to inform your synthetic route selection.
Introduction to the Synthetic Challenge
This compound presents a significant synthetic challenge due to the quaternary stereocenter at the C3 position. The precise installation of both the methyl and the ethyl carboxylate groups with a defined absolute stereochemistry is paramount for its utility as a pharmaceutical intermediate. The ideal synthetic method should not only be high-yielding and highly enantioselective but also economically viable and scalable. This guide will explore three major approaches to this challenge:
-
Chiral Auxiliary-Mediated Synthesis: A classical and robust method relying on the temporary incorporation of a chiral molecule to direct stereoselective alkylation.
-
Catalytic Enantioselective Synthesis: A modern and atom-economical approach utilizing a chiral catalyst to induce enantioselectivity.
-
Biocatalytic Synthesis: A green and highly selective method employing enzymes to perform the desired transformation.
Method 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This well-established strategy involves the covalent attachment of a chiral auxiliary to a piperidine precursor, followed by a diastereoselective alkylation to set the quaternary stereocenter. The auxiliary is subsequently cleaved to yield the desired product. A common and effective class of chiral auxiliaries for this purpose are the Evans' oxazolidinones.
Causality Behind Experimental Choices
The choice of a chiral auxiliary is critical. Evans' oxazolidinones are widely used due to their rigid structure, which provides a highly predictable facial bias for the enolate, leading to excellent stereocontrol during the alkylation step. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (in this case, a methylating agent) to the opposite face.
Experimental Protocol: Evans' Oxazolidinone Approach
Step 1: Acylation of the Chiral Auxiliary A solution of the chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in an aprotic solvent like dichloromethane (DCM) is treated with a suitable acylating agent derived from ethyl nipecotate (piperidine-3-carboxylate). This is typically performed in the presence of a base, like triethylamine, to afford the N-acyloxazolidinone.
Step 2: Diastereoselective Methylation The N-acyloxazolidinone is dissolved in a polar aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). A strong base, typically lithium diisopropylamide (LDA), is added to generate the corresponding lithium enolate. The enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group diastereoselectively.
Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is removed under mild conditions to avoid racemization. A common method involves hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water, followed by esterification to yield this compound. The valuable chiral auxiliary can often be recovered and recycled.
Visualization of the Workflow
Caption: Chiral Auxiliary-Mediated Synthesis Workflow.
Method 2: Catalytic Enantioselective Synthesis
The development of catalytic enantioselective methods represents a significant advancement in asymmetric synthesis, offering a more atom-economical and potentially more cost-effective alternative to stoichiometric chiral auxiliaries. For the synthesis of this compound, a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine precursor is a promising approach.[1][2]
Causality Behind Experimental Choices
The key to this method is the use of a chiral phosphine ligand that coordinates to a rhodium catalyst. This chiral catalyst complex then orchestrates the enantioselective addition of a methyl group (derived from a suitable reagent) to a dihydropyridine substrate. The choice of the chiral ligand is paramount and directly influences the enantioselectivity of the reaction.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis
Step 1: Preparation of the Dihydropyridine Precursor Pyridine is partially reduced and protected to form a more reactive dihydropyridine intermediate, such as phenyl pyridine-1(2H)-carboxylate.[1][2]
Step 2: Rh-Catalyzed Asymmetric Carbometalation In a glovebox, a rhodium precursor, such as [Rh(cod)Cl]₂, and a chiral phosphine ligand are dissolved in a suitable solvent. The dihydropyridine substrate and a methylboronic acid derivative are then added. The reaction is heated to facilitate the catalytic cycle, leading to the formation of the 3-methylated tetrahydropyridine product with high enantioselectivity.[1][2]
Step 3: Reduction and Deprotection The resulting tetrahydropyridine is then fully reduced, typically via hydrogenation using a palladium on carbon (Pd/C) catalyst. Subsequent deprotection of the nitrogen protecting group yields the final this compound.[2]
Visualization of the Workflow
Caption: Catalytic Enantioselective Synthesis Workflow.
Method 3: Biocatalytic Asymmetric Synthesis
Biocatalysis offers an environmentally friendly and often highly selective approach to the synthesis of chiral molecules. For the preparation of chiral piperidines, transaminases are a class of enzymes that have shown great promise.
Causality Behind Experimental Choices
Transaminase enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. By using a prochiral piperidone precursor, a transaminase can be used to install an amino group at the 3-position, which can then be further functionalized. While this doesn't directly yield the target molecule, it provides a key chiral intermediate.
Experimental Protocol: Transaminase-Mediated Asymmetric Amination
Step 1: Preparation of a Prochiral Piperidone Precursor A suitable N-protected 3-piperidone derivative is required as the substrate for the enzymatic reaction.
Step 2: Asymmetric Amination The piperidone substrate is incubated with a specific transaminase enzyme in an aqueous buffer solution. An amine donor, such as isopropylamine, is also required. The enzyme selectively converts the ketone to the corresponding (R)-3-aminopiperidine derivative with high enantiomeric excess.
Step 3: Conversion to the Final Product The resulting chiral amine can then be converted to the target molecule through a series of standard organic transformations, including diazotization to introduce a hydroxyl group, followed by oxidation and esterification, and finally methylation at the 3-position.
Visualization of the Workflow
Caption: Biocatalytic Synthesis Workflow.
Comparative Data Summary
| Parameter | Chiral Auxiliary Method | Catalytic Enantioselective Method | Biocatalytic Method |
| Overall Yield | Generally good to excellent (60-80%) | Can be high (70-90%) | Variable, depends on subsequent steps |
| Enantioselectivity (ee) | Typically >98% de | Often >95% ee[2] | Generally >99% ee |
| Starting Materials Cost | Moderate (chiral auxiliary can be expensive but is recyclable) | Potentially high (chiral ligands and rhodium catalysts are costly) | Low to moderate (enzymes can be costly initially, but reusable) |
| Reagent & Solvent Cost | Moderate (requires stoichiometric auxiliary and strong bases) | High (precious metal catalyst and specialized ligands) | Low (typically aqueous media) |
| Operational Complexity | Multi-step, requires cryogenic temperatures | Technically demanding, requires inert atmosphere | Relatively simple, mild conditions |
| Scalability | Well-established for scale-up | Can be challenging due to catalyst cost and sensitivity | Highly scalable, common in industrial processes |
| Green Chemistry Aspects | Generates stoichiometric waste from the auxiliary | More atom-economical | Highly green, uses water as solvent, biodegradable catalyst |
Cost-Benefit Analysis
Chiral Auxiliary-Mediated Synthesis:
-
Benefits: This is a highly reliable and predictable method that consistently delivers high diastereo- and enantioselectivity. The technology is mature and well-documented, making it relatively straightforward to implement. The ability to recycle the chiral auxiliary can mitigate its initial high cost on a larger scale.
-
Costs: The primary drawback is the need for stoichiometric amounts of the expensive chiral auxiliary, which impacts the atom economy. The requirement for cryogenic conditions and strong, hazardous bases like LDA can also add to the operational costs and safety considerations, particularly on an industrial scale.
Catalytic Enantioselective Synthesis:
-
Benefits: This approach is highly atom-economical as the chirality is introduced by a substoichiometric amount of a chiral catalyst. It can offer high yields and enantioselectivities in fewer steps compared to the chiral auxiliary method.[2] The potential for high throughput makes it attractive for library synthesis and large-scale production.
-
Costs: The main barrier to this method is the high cost of the precious metal catalysts (e.g., rhodium) and the often proprietary and expensive chiral ligands. These catalysts can also be sensitive to air and moisture, requiring specialized equipment and handling procedures. Catalyst recovery and recycling are crucial for economic viability but can be challenging.
Biocatalytic Synthesis:
-
Benefits: This method excels in terms of its environmental credentials, utilizing mild reaction conditions in aqueous media. The enantioselectivity is often perfect (>99% ee). Enzymes are biodegradable and can be immobilized and reused, leading to low long-term catalyst costs.
-
Costs: The initial investment in a suitable enzyme and the development of the enzymatic process can be significant. The substrate scope of enzymes can sometimes be limited, and the multi-step conversion from the chiral amine intermediate to the final product can lower the overall yield and increase the process complexity.
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including the desired scale, budget, and available expertise.
-
For small-scale laboratory synthesis where reliability and high stereopurity are paramount, the chiral auxiliary method remains an excellent choice, despite its lower atom economy.
-
For large-scale industrial production where cost and efficiency are the primary drivers, the catalytic enantioselective method holds the most promise, provided that the catalyst cost can be managed through high turnover numbers and efficient recycling.
-
The biocatalytic approach is an attractive green alternative, particularly for companies with expertise in biotechnology and a commitment to sustainable manufacturing. While the direct synthesis of the target molecule may not be straightforward, the generation of a highly enantioenriched intermediate is a significant advantage.
Ultimately, a thorough process of evaluation, including small-scale trials and a detailed cost analysis of raw materials and operational expenses, should be conducted before committing to a specific synthetic strategy.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- BenchChem. (2025). Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0833.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Ethyl 3-methylpiperidine-3-carboxylate
Section 1: Hazard Identification and Risk Assessment
(R)-Ethyl 3-methylpiperidine-3-carboxylate is a substituted piperidine derivative. The parent compound, piperidine, is a flammable liquid and is toxic when in contact with skin or inhaled. It is also known to cause severe skin burns and eye damage[1][2][3][4][5]. Given these properties, it is prudent to handle this compound with a similar level of caution.
Key Assumed Hazards:
-
Flammability: Potential for ignition, especially if in a solvent.
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Corrosivity: Potential to cause skin and eye irritation or burns.
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | PubChem[6] |
| Molecular Weight | 171.24 g/mol | PubChem[6] |
| Appearance | Predicted to be a liquid or solid | N/A |
| Boiling Point | 220.7±33.0 °C (Predicted) | ChemicalBook[7] |
| Density | 0.978±0.06 g/cm3 (Predicted) | ChemicalBook[7] |
Section 2: The Disposal Workflow: A Step-by-Step Guide
The proper disposal of chemical waste is a regulated process. Adherence to institutional and national guidelines is mandatory.[8][9][10][11][12] The following workflow provides a general framework that should be adapted to comply with your specific institutional and local regulations.
Step 1: Waste Minimization
The first principle of sustainable laboratory practice is to minimize waste generation.[8] This can be achieved by:
-
Careful planning of experiments: Synthesize or purchase only the amount of this compound that is required.
-
Considering alternative, less hazardous reagents: If possible, explore synthetic routes that avoid the generation of hazardous waste.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.[10]
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents or acids.
-
Solid vs. Liquid Waste: If you have both solid and liquid waste contaminated with the compound, they should be collected in separate, appropriately labeled containers.[13]
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[8][9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., Flammable, Toxic, Corrosive)
-
Your name and laboratory contact information
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are locations within the laboratory where hazardous waste can be temporarily stored before being collected by environmental health and safety (EHS) personnel.[8][10]
-
Location: The SAA must be at or near the point of generation.[8]
-
Secondary Containment: The waste container should be placed in a secondary container, such as a chemical-resistant tray, to contain any potential leaks or spills.[10]
-
Container Closure: Waste containers must be kept securely closed at all times, except when adding waste.[8][9]
-
Storage Limits: Do not exceed the storage limits for hazardous waste in your SAA, which is typically 55 gallons for total hazardous waste and one quart for acutely toxic waste.[8][9][10]
Step 5: Arranging for Disposal
Once the waste container is full or is no longer needed, you must arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][8][9]
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer.[1][2]
-
Empty Containers: Even "empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10]
Section 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Management of Waste.
- REGULATION OF LABORATORY WASTE. American Chemical Society. [Link]
- Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM D4447. [Link]
- (R)
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
- ethyl (3R)
- Piperidine - SAFETY D
- PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. [Link]
- Guidance documents. European Chemicals Agency (ECHA). [Link]
- Ethyl 3-(hydroxymethyl)
- Need to dispose chemicals. Health and Safety Executive (HSE). [Link]
- Homepage. European Chemicals Agency (ECHA). [Link]
- Chemical Waste. MIT Environmental Health & Safety. [Link]
- Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. peptide.com [peptide.com]
- 6. This compound | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 297172-01-1 [m.chemicalbook.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. store.astm.org [store.astm.org]
- 13. Chemical Waste – EHS [ehs.mit.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Ethyl 3-methylpiperidine-3-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of (R)-Ethyl 3-methylpiperidine-3-carboxylate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough assessment of structurally analogous compounds provides a reliable hazard profile. Data from suppliers and chemical databases for compounds such as (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt consistently indicate the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1]
-
Serious Eye Damage (Category 1) / Serious Eye Irritation (Category 2): Causes serious eye damage or irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
These classifications are our primary directive for PPE selection. The potential for serious eye damage is a critical consideration, mandating a higher level of eye protection than routine lab work might require.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in any quantity. The procedural choices outlined below are designed to create a self-validating system of safety, minimizing the risk of exposure.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the high risk of serious eye damage[2][4], standard safety glasses are insufficient.
-
Chemical Safety Goggles: Wear well-fitting, indirectly vented chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] The seal provided by goggles is essential to protect against splashes and vapors.
-
Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical safety goggles. The face shield provides a secondary barrier, protecting the entire face from direct contact.
Skin and Body Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation[2][3], comprehensive skin and body protection is required.
-
Chemically Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility charts for the specific solvent or chemical being used.
-
Double Gloving: For prolonged procedures or when handling concentrated solutions, wearing two pairs of gloves is a prudent measure.
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation or perforation. Change gloves immediately if they become contaminated.
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. Ensure the sleeves are of an appropriate length to cover the wrists.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory practice to protect against spills.
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory tract irritation necessitates strict engineering controls and, in some cases, respiratory protection.[2]
-
Engineering Controls: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood. This is the primary method for preventing respiratory exposure.
-
Respirators: In the rare event of an engineering control failure or during a large-scale spill cleanup, a respirator may be necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge (type ABEK (EN14387) respirator filter or equivalent) should be used.[4] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.
PPE Data Summary
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Transfer (<50 mL) | Chemical Safety Goggles | Single Pair (Nitrile) | Lab Coat | Chemical Fume Hood |
| Reaction Setup/Workup (>50 mL) | Chemical Safety Goggles & Face Shield | Double Pair (Nitrile) | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Double Pair (Heavy-duty Nitrile) | Chemical Resistant Apron & Lab Coat | Air-Purifying Respirator (if required) |
Procedural Workflow: Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for safely removing PPE.
Disposal and Decontamination Plan
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) contaminated with this compound must be disposed of in a designated hazardous waste container. [6]* Liquid Waste: Unused material and reaction waste must be collected in a clearly labeled, sealed hazardous waste container for disposal by your institution's environmental health and safety department. Do not pour this chemical down the drain. [7]* Reusable Equipment: Glassware and other reusable equipment should be decontaminated by rinsing with an appropriate solvent in a fume hood. The solvent rinsate must be collected as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [7][8] By adhering to these protocols, you establish a robust safety framework that protects you and your colleagues, allowing for the confident advancement of your research and development goals.
References
- PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
Sources
- 1. mu.edu.sa [mu.edu.sa]
- 2. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]
- 4. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
